Technical Documentation Center

Imidazole hydroiodide Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Imidazole hydroiodide
  • CAS: 68007-08-9

Core Science & Biosynthesis

Foundational

Physicochemical Profiling of Imidazole Hydroiodide

An In-Depth Technical Guide to Imidazole Hydroiodide: Fundamental Properties and Interfacial Engineering As a Senior Application Scientist, I frequently encounter the challenge of bridging fundamental physicochemical pro...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to Imidazole Hydroiodide: Fundamental Properties and Interfacial Engineering

As a Senior Application Scientist, I frequently encounter the challenge of bridging fundamental physicochemical properties with macroscopic material performance. Imidazole hydroiodide (ImHI), also known as imidazolium iodide, has evolved from a simple pharmaceutical intermediate into a highly specialized additive for next-generation optoelectronics.

This whitepaper provides a rigorous technical analysis of ImHI. Rather than simply listing its properties, we will explore the causality behind its behavior—specifically, why its unique molecular structure makes it an unparalleled candidate for defect passivation and energy level alignment in inverted perovskite solar cells (PSCs). Furthermore, we will detail a self-validating experimental protocol to ensure reproducible integration into your workflows.

To manipulate a chemical effectively, one must first understand its foundational metrics. ImHI is an organic halide salt characterized by a delocalized positive charge across its imidazolium cation and a highly polarizable iodide anion.

Table 1: Fundamental Properties of Imidazole Hydroiodide

PropertyValueReference
Chemical Name Imidazole hydroiodide (Imidazolium iodide)[1]
CAS Number 68007-08-9[1]
Molecular Formula C₃H₅IN₂ (or C₃H₄N₂·HI)[1]
Molecular Weight 195.99 g/mol [1]
Thermal Stability Decomposes > 250 °C (without melting)[2]
Topological Polar Surface Area 28.7 Ų[1]
Hydrogen Bond Donors 2[1]
Hydrogen Bond Acceptors 1[1]

Causality in Molecular Design: Why is the topological polar surface area (28.7 Ų) and the specific hydrogen bond count critical? The two hydrogen bond donors located on the nitrogen atoms of the imidazolium ring are highly active. In solvent environments (like DMF or DMSO), these donors allow ImHI to dynamically coordinate with metal halides, making it an ideal precursor for templating low-dimensional crystalline structures.

Mechanistic Role in Advanced Materials

While ImHI has various applications, its most transformative role is in the construction of a universal p-type heterointerface in inverted perovskite solar cells [3].

The Causality of Defect Passivation: In standard perovskite films, undercoordinated iodine vacancies at the grain boundaries act as non-radiative recombination centers, trapping charge carriers and degrading device efficiency. When ImHI is introduced, the imidazolium ring's nitrogen atoms form strong hydrogen bonds with the perovskite lattice. This interaction physically passivates the iodine vacancies.

Furthermore, the molecular alignment of ImHI at the interface creates a localized dipole layer. This dipole physically downshifts the Fermi level of the perovskite, reducing the energy mismatch between the perovskite and the hole transport layer (or self-assembled monolayer). The result is a dual-action mechanism: suppressed recombination and barrier-free hole extraction [3].

G ImHI Imidazole Hydroiodide (ImHI) Integration Hbond Hydrogen Bonding with Perovskite Lattice ImHI->Hbond Dipole Interfacial Dipole Layer Formation ImHI->Dipole Defect Grain Boundary Defect Passivation Hbond->Defect Fermi Fermi Level Downshifting Dipole->Fermi Extraction Enhanced Hole Extraction Fermi->Extraction Stability Long-Term Operational Stability Defect->Stability Extraction->Stability

Fig 1. Mechanistic pathway of ImHI in enhancing perovskite solar cell stability and hole extraction.

Self-Validating Experimental Protocol

A protocol is only as reliable as its internal validation mechanisms. In this workflow, we do not blindly fabricate devices; we integrate an in-situ validation step. The following methodology outlines the integration of ImHI into a perovskite precursor to form a p-type heterointerface.

Step-by-Step Methodology: ImHI-Modified Perovskite Films
  • Precursor Solution Preparation:

    • Action: Dissolve PbI₂, Formamidinium Iodide (FAI), and ImHI (at a precisely optimized molar ratio, typically 1-5 mol% relative to Pb) in a mixed solvent of DMF:DMSO (4:1 v/v).

    • Causality: Precise stoichiometric control is critical. A deficit fails to passivate defects, while an excess forces the formation of an insulating 2D perovskite blocking layer that impedes charge transport.

  • Dynamic Spin-Coating:

    • Action: Dispense the precursor onto a substrate pre-coated with a Self-Assembled Monolayer (SAM). Spin at 4000 RPM for 30 seconds.

  • Antisolvent Quenching:

    • Action: Exactly 10 seconds prior to the end of the spin cycle, rapidly drop 150 µL of chlorobenzene onto the spinning substrate.

    • Causality: The antisolvent instantly extracts the DMF/DMSO host solvents, triggering rapid supersaturation. This forces uniform, instantaneous nucleation rather than slow, island-like crystal growth.

  • Thermal Annealing:

    • Action: Transfer the substrate to a hotplate at 100 °C for 30 minutes.

  • In-Situ Validation (The Self-Validating Step):

    • Action: Before proceeding to metallization, perform Time-Resolved Photoluminescence (TRPL) spectroscopy on the film.

    • Causality: If ImHI incorporation is successful, the TRPL decay curve will exhibit a significantly extended carrier lifetime compared to a pristine control film. This extended lifetime mathematically validates that non-radiative recombination centers have been passivated. If the lifetime is unchanged, the precursor stoichiometry or antisolvent timing must be recalibrated.

Workflow Step1 1. Precursor Preparation Mix PbI2, FAI, and ImHI in DMF/DMSO Step2 2. Spin Coating Dynamic dispense on SAM-coated substrate Step1->Step2 Step3 3. Antisolvent Quenching Drop chlorobenzene to induce nucleation Step2->Step3 Step4 4. Thermal Annealing 100°C for 30 min to crystallize Step3->Step4 Step5 5. In-Situ Validation Confirm passivation via TRPL spectroscopy Step4->Step5

Fig 2. Step-by-step workflow for the fabrication and validation of ImHI-doped perovskite films.

Safety, Handling, and Storage

Scientific integrity requires strict adherence to safety protocols. Imidazole hydroiodide is a reactive organic halide and must be handled under controlled conditions.

  • Hazard Classifications: Classified under GHS as Harmful if swallowed (H302), Causes skin irritation (H315), and Causes serious eye irritation (H319) [1].

  • Storage Causality: ImHI is highly hygroscopic. Exposure to ambient humidity will cause the salt to absorb water, leading to the premature degradation of the iodide anion (evidenced by a color shift from white to yellow/brown). It must be stored in a nitrogen-filled glovebox or a desiccator at room temperature, shielded from direct light [2].

References

  • National Center for Biotechnology Information (PubChem). "1H-Imidazole, monohydriodide | C3H4N2.HI | CID 12203051." PubChem Database. URL:[Link]

  • PubMed (National Library of Medicine). "A Universal P-Type Heterointerface for Inverted Perovskite Solar Cells." Angewandte Chemie International Edition, 2025. PMID: 40394823. URL:[Link]

Exploratory

An In-depth Technical Guide to Imidazole Hydroiodide (CAS 68007-08-9)

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development and materials science. It delves into the core characteristics, synthesis, and applications of Im...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development and materials science. It delves into the core characteristics, synthesis, and applications of Imidazole Hydroiodide, moving beyond a simple data sheet to provide actionable insights grounded in established scientific principles.

Section 1: Core Identity and Strategic Importance

Imidazole hydroiodide (CAS No. 68007-08-9), also known as Imidazolium Iodide, is the salt formed from the simple heterocyclic aromatic amine, imidazole, and hydroiodic acid.[1][2] While the parent imidazole ring is a ubiquitous scaffold in pharmacology and biochemistry—forming the core of the amino acid histidine and numerous pharmaceuticals—the hydroiodide salt has carved out a distinct and critical niche in advanced materials science.[3][4][5] Its primary contemporary application lies in the field of photovoltaics, specifically as a high-purity precursor and performance-enhancing additive in the fabrication of perovskite solar cells (PSCs) and light-emitting diodes (LEDs).[6][7]

The strategic value of this compound stems from the synergistic properties of the imidazolium cation and the iodide anion. The imidazolium cation can be incorporated into perovskite crystal structures to modulate their formation, enhance stability, and improve device lifetime, while the iodide is a fundamental component of the perovskite lattice itself.[7]

Section 2: Physicochemical Profile

A thorough understanding of a compound's physical and chemical properties is the foundation of its effective application. The key properties of Imidazole Hydroiodide are summarized below.

PropertyValueSource(s)
CAS Number 68007-08-9[1][8]
Molecular Formula C₃H₅IN₂[1][6]
Molecular Weight 195.99 g/mol [2][6][7]
Appearance Solid: White to Yellow/Light Brown Powder/Crystals[1][8]
Synonyms Imidazolium Iodide, ImDI, 1H-Imidazole monohydriodide[1][7]
Melting Point ~280 °C[7]
Solubility in Water 874 g/L[1]
Purity Commercially available at >98%[7][9]

Note: Other physical properties such as density and boiling point are not consistently reported in available literature.[1]

Section 3: Synthesis and Characterization

The synthesis of Imidazole Hydroiodide is a straightforward acid-base reaction. The lone pair of electrons on the sp²-hybridized nitrogen of the imidazole ring acts as a Brønsted-Lowry base, accepting a proton from the strong acid, hydroiodic acid.[10]

Experimental Protocol: Laboratory-Scale Synthesis

This protocol describes a standard method for producing high-purity Imidazole Hydroiodide. The self-validating nature of this protocol lies in the purification and verification steps, which ensure the final product meets the required specifications for sensitive applications like perovskite device fabrication.

Step 1: Reaction Setup

  • In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g of imidazole (CAS 288-32-4) in 100 mL of isopropanol.[11] Stir until all solids are dissolved.

  • Place the flask in an ice bath and allow the solution to cool to 0-5 °C. This is a critical step to control the exotherm of the acid-base neutralization reaction.

Step 2: Acid Addition

  • While stirring vigorously, slowly add a stoichiometric equivalent of hydroiodic acid (57% in water) dropwise via a dropping funnel. The slow addition is paramount to prevent a rapid temperature increase which could lead to side reactions or reduced purity.

  • After the addition is complete, allow the reaction mixture to stir in the ice bath for an additional 30 minutes, then remove the ice bath and let it warm to room temperature, stirring for another hour to ensure the reaction goes to completion.

Step 3: Isolation and Purification

  • Reduce the solvent volume by approximately 75% using a rotary evaporator.

  • Precipitate the product by adding the concentrated solution to a beaker containing 200 mL of cold diethyl ether. Imidazole hydroiodide is insoluble in ether, causing it to precipitate out as a crystalline solid.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the collected crystals twice with small portions of cold diethyl ether to remove any residual impurities.

  • Dry the product under a high vacuum for several hours to remove all traces of solvent.

Step 4: Characterization and Quality Control

  • Melting Point Determination: Measure the melting point of the dried product. A sharp melting point close to the literature value (~280 °C) is a good indicator of purity.[7]

  • Spectroscopic Analysis: Acquire ¹H NMR and FTIR spectra to confirm the chemical structure and absence of starting materials.

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification dissolve Dissolve Imidazole in Isopropanol cool Cool to 0-5 °C in Ice Bath dissolve->cool add_acid Slowly Add Hydroiodic Acid cool->add_acid stir Stir at RT (1 hour) add_acid->stir evap Rotary Evaporation stir->evap precip Precipitate in Diethyl Ether evap->precip filtrate Vacuum Filtration & Wash precip->filtrate dry Dry Under Vacuum filtrate->dry product product dry->product High-Purity Imidazole Hydroiodide

Caption: Workflow for the synthesis and purification of Imidazole Hydroiodide.

Section 4: Key Applications in Advanced Research

Perovskite Photovoltaics and Optoelectronics

The most significant application of Imidazole Hydroiodide is as a component in perovskite materials.[7] Organic-inorganic hybrid perovskites have a general formula of ABX₃, where 'A' is a cation. While typically methylammonium or formamidinium, incorporating alternative cations like imidazolium is a key strategy for enhancing device performance.

Causality of Performance Enhancement:

  • Inhibition of 3D Growth: Imidazolium iodide can act as an additive to inhibit the rapid, uncontrolled growth of 3D perovskite structures.[7] This leads to more uniform, higher-quality thin films, which is crucial for efficient charge transport.

  • Improved Moisture Stability: The incorporation of larger, more hydrophobic cations like imidazolium can make the perovskite crystal structure less susceptible to degradation from ambient moisture, a primary failure mechanism for these devices.[7] This directly translates to a longer operational lifetime.

G cluster_device Perovskite Solar Cell Structure cluster_legend Role of ImDI ITO FTO/ITO Glass (Substrate) ETL Electron Transport Layer (e.g., TiO2) ITO:f0->ETL:f0 Perovskite Perovskite Absorber Layer Imidazole Hydroiodide (ImDI) as additive ETL:f0->Perovskite:f0 HTL Hole Transport Layer (e.g., Spiro-OMeTAD) Perovskite:f0->HTL:f0 Metal Metal Contact (Au/Ag) HTL:f0->Metal:f0 Sunlight Sunlight Sunlight->ITO:f0 key ImDI additive improves crystal quality and moisture resistance of the perovskite layer, enhancing device stability and efficiency.

Caption: Role of Imidazole Hydroiodide as an additive in a perovskite solar cell.

Electrolytes for Dye-Sensitized Solar Cells (DSSCs)

Before the rise of perovskites, imidazolium iodide and its derivatives were widely used as components in the liquid electrolytes of Dye-Sensitized Solar Cells (DSSCs).[7] In this context, the imidazolium salt serves as a source of iodide ions (I⁻) for the I⁻/I₃⁻ redox couple, which is responsible for regenerating the photo-excited dye. The choice of the cation (imidazolium) influences the viscosity and conductivity of the electrolyte, thereby affecting overall cell efficiency.

Section 5: Safety, Handling, and Storage

Imidazole Hydroiodide is a hazardous substance that requires careful handling to mitigate risks.[1][9] All handling should be performed in a well-ventilated area or a chemical fume hood, with appropriate personal protective equipment (PPE).[12][13]

Hazard ClassGHS StatementPrecautionary MeasuresSource(s)
Skin Irritation H315: Causes skin irritationP280: Wear protective gloves.P302+P352: IF ON SKIN: Wash with plenty of water.[6][9]
Eye Irritation H319: Causes serious eye irritationP280: Wear eye protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6][9]
General Handling -P264: Wash hands and face thoroughly after handling.Avoid inhalation, ingestion, and contact with skin and eyes.[1][9]

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[1] Keep away from strong oxidizing agents.[13]

Section 6: Conclusion and Future Outlook

Imidazole Hydroiodide (CAS 68007-08-9) is a specialized but highly valuable chemical compound. While its synthesis is straightforward, the high purity required for its primary applications demands rigorous purification and characterization. Its role in enhancing the stability and efficiency of perovskite solar cells positions it as a key enabling material in the future of renewable energy technology.[7] Further research may explore modified imidazolium cations to further tune the properties of perovskite materials, expanding the utility of this important chemical salt.

References

  • Chemsrc. (2025). Imidazole Hydroiodide | CAS#:68007-08-9. [Link]

  • PubChem. 1H-Imidazole, monohydriodide | C3H4N2.HI | CID 12203051. [Link]

  • Wikipedia. Imidazole. [Link]

  • Google Patents. (2020).
  • PubMed. Mechanism of action of antifungal drugs, with special reference to the imidazole derivatives. [Link]

  • Organic Chemistry Portal. Imidazole synthesis. [Link]

  • Google Patents. (2012). CN102432543A - Synthesis method of 4-iodo-1H-imidazole.
  • PubChem. Imidazole | C3H4N2 | CID 795. [Link]

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Imidazole. [Link]

  • European Patent Office. Imidazole derivatives and salts thereof and their synthesis. [Link]

  • International Journal of Novel Research and Development. (2024). Exploring the Versatile Applications of Imidazole Derivatives: A Comprehensive Review on Synthesis, Properties and Biological Activities. [Link]

  • DESY Publication Database. (2021). Rotational spectroscopy of imidazole: Accurate spectroscopic information for three vibrationally excited states and the heavy-atom isotopologues. [Link]

  • Taylor & Francis Online. (2026). Imidazoles in medicine: a review of its pharmacological and therapeutic applications. [Link]

  • DESY Publication Database. (2022). Structures of the (Imidazole)nH+ (n=1,2,3) Ions Probed by Cryogenic Infrared Spectroscopy. [Link]

  • National Institute of Standards and Technology. 1H-Imidazole - NIST WebBook. [Link]

  • MDPI. (2023). Advanced Spectrum of Imidazole Derivatives in Therapeutics: A Review. [Link]

  • PMC, National Center for Biotechnology Information. (2026). Importance and Involvement of Imidazole Structure in Current and Future Therapy. [Link]

  • PMC, National Center for Biotechnology Information. (2021). Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction. [Link]

Sources

Foundational

Precision Synthesis of Imidazolium Iodides: A Mechanistic Guide for Beginners

Executive Summary Room-temperature ionic liquids (RTILs) and their solid counterparts have revolutionized green chemistry, electrocatalysis, and energy storage. Among these, imidazolium iodides—such as 1-methyl-3-propyli...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Room-temperature ionic liquids (RTILs) and their solid counterparts have revolutionized green chemistry, electrocatalysis, and energy storage. Among these, imidazolium iodides—such as 1-methyl-3-propylimidazolium iodide (PMIM I) and 1-ethyl-3-methylimidazolium iodide (EMIM I)—are highly prized as non-aqueous electrolytes in dye-sensitized solar cells (DSSCs) and as direct precursors for N-heterocyclic carbenes (NHCs)[1][2][3].

For researchers transitioning into ionic liquid synthesis, the quaternization of an imidazole ring appears deceptively simple. However, achieving the >98% purity required for electrochemical applications demands strict control over reaction kinetics, moisture exclusion, and purification mechanics. This whitepaper deconstructs the synthesis of imidazolium iodides, providing a self-validating methodology grounded in mechanistic causality.

Mechanistic Grounding: The SN2 Quaternization

The core reaction is a bimolecular nucleophilic substitution (SN2). The tertiary nitrogen (N3) of a substituted imidazole (e.g., 1-methylimidazole) acts as the nucleophile, attacking the electrophilic carbon of an alkyl iodide (e.g., propyl iodide)[1].

Why Iodide? Iodide is an exceptional leaving group due to its large atomic radius and polarizability, which lowers the activation energy of the transition state. Furthermore, the resulting iodide counterion imparts high ionic conductivity to the final liquid, a critical property for energy conversion efficiency in electrochemical systems[4].

Experimental Design & Causality (The "Why")

To elevate a basic protocol into a robust, self-validating system, every experimental choice must be justified by its underlying chemistry:

  • Solvent Selection (Anhydrous Acetonitrile): While the reaction can occur neat (without solvent), using a polar aprotic solvent like acetonitrile stabilizes the charged SN2 transition state without forming hydrogen bonds that would dampen the nucleophile's reactivity. Causality: Moisture must be strictly excluded. Imidazolium iodides are intensely hygroscopic; ambient moisture will contaminate the product, cause the salt to liquefy prematurely, and severely complicate the final drying phase[5].

  • Stoichiometric Asymmetry: Standard protocols dictate a 1.0 : 1.05 to 1.1 molar ratio of 1-methylimidazole to alkyl iodide. Causality: Alkyl iodides are volatile and easily removed during vacuum evaporation. Unreacted 1-methylimidazole, however, is a high-boiling liquid that is notoriously difficult to separate from the final ionic liquid. Forcing the imidazole to complete conversion prevents downstream contamination.

  • Thermal Regulation (70–80 °C Reflux): Heat accelerates the SN2 kinetics, reducing reaction time from days to hours. However, exceeding 80 °C risks the volatilization of the alkyl iodide (e.g., propyl iodide boils at ~102 °C) and thermal degradation of the product, which manifests as a dark yellow or red discoloration[6].

Quantitative Data: Properties of Common Imidazolium Iodides

The physical state of the resulting salt is heavily dependent on the symmetry and length of the alkyl chain, which disrupts crystal lattice packing[7].

CompoundCAS NumberState at RTMelting Point (°C)Density (g/cm³)Primary Application
1-Ethyl-3-methylimidazolium iodide (EMIM I) 35935-34-3Solid~77.4~1.70OLEDs, Electrocatalysis[7][8]
1-Methyl-3-propylimidazolium iodide (PMIM I) 119171-18-5Liquid~17.0~1.54DSSC Electrolytes[9][10]
1-Butyl-3-methylimidazolium iodide (BMIM I) 65039-05-6Liquid-72.0 (decomp/glass)~1.48Green Solvent, NHC Precursor[11][12]

Standard Operating Procedure: Synthesis of 1-Methyl-3-propylimidazolium Iodide

The following protocol outlines the synthesis of PMIM I. It is designed as a self-validating workflow, ensuring that the operator can verify success at each juncture[1].

Materials Required: 1-Methylimidazole (1.0 eq), Propyl iodide (1.1 eq), Anhydrous Acetonitrile, Ethyl Acetate (for washing).

Step 1: Inert Setup & Reagent Solvation
  • Purge a dry, two-necked round-bottomed flask with Argon or Nitrogen gas.

  • Add 1.0 molar equivalent of 1-methylimidazole to the flask.

  • Dissolve the imidazole in anhydrous acetonitrile (approx. 2-3 mL per gram of reactant).

  • Self-Validation Checkpoint: The solution should be perfectly clear and colorless. Any initial yellowing indicates degraded 1-methylimidazole, which must be distilled prior to use.

Step 2: Controlled Electrophile Addition
  • Equip the flask with a reflux condenser and a dropping funnel.

  • Place the flask in an ice bath (0–5 °C) to control the initial exothermic reaction[13].

  • Add 1.1 molar equivalents of propyl iodide dropwise over 30 minutes.

  • Self-Validation Checkpoint: A slight temperature increase and gentle boiling upon addition confirms the initiation of the quaternization[5].

Step 3: Reflux & Kinetic Drive
  • Remove the ice bath and transition the flask to a heating mantle or oil bath.

  • Heat the mixture to a gentle reflux (70–80 °C) while stirring continuously for 24 to 48 hours.

  • Self-Validation Checkpoint: Perform Thin Layer Chromatography (TLC) using a Dichloromethane/Methanol (9:1) mobile phase. The reaction is complete when the UV-active spot corresponding to 1-methylimidazole completely disappears[14].

Step 4: Solvent & Excess Reagent Removal
  • Cool the reaction mixture to room temperature.

  • Transfer to a rotary evaporator and remove the acetonitrile and unreacted propyl iodide under reduced pressure (40 °C, 40 mmHg)[1].

  • Self-Validation Checkpoint: The residue should present as a viscous, pale yellow to orange liquid.

Step 5: Biphasic Purification (Washing)
  • Add a non-polar solvent, such as ethyl acetate or diethyl ether, to the viscous crude product[1].

  • Stir vigorously for 15 minutes, then allow the phases to separate. The ionic liquid will form a distinct, dense lower phase.

  • Decant and discard the upper ethyl acetate layer, which contains trace unreacted starting materials. Repeat this wash 3 times.

  • Self-Validation Checkpoint: The final ethyl acetate wash should leave no residue upon evaporation, confirming the complete removal of organic impurities.

Step 6: High-Vacuum Drying
  • Subject the washed ionic liquid to a high vacuum (Schlenk line or lyophilizer) at 60 °C for 24 hours to remove trace water and residual wash solvent[1].

  • Self-Validation Checkpoint: Perform a Karl Fischer titration. A high-purity, battery-grade imidazolium iodide must exhibit a water content of ≤0.3%[6].

Workflow Visualization

G N1 1-Alkylimidazole + Alkyl Iodide N3 S_N2 Quaternization (Reflux 70-80 °C) N1->N3 N2 Anhydrous Solvent (Acetonitrile/DCM) N2->N3 N4 Cooling to RT & Phase Observation N3->N4 24-48 Hours N5 Solvent Removal (Rotary Evaporator) N4->N5 N6 Washing Phase (Ethyl Acetate) N5->N6 Crude Viscous Liquid N7 High Vacuum Drying (Lyophilization/Heat) N6->N7 Removes Unreacted Precursors N8 Pure Imidazolium Iodide (Quality Control) N7->N8 Removes Trace Moisture

Fig 1. Standard workflow for the synthesis and purification of imidazolium iodide ionic liquids.

References

  • Organic Syntheses - 1,3-Dimethylimidazoyl-2-ylidene borane (Imidazolium Iodide Preparation). Retrieved from[Link]

  • Ottokemi - 1-Methyl-3-propylimidazolium iodide, ≥98.0% (HPLC). Retrieved from[Link]

  • The Journal of Physical Chemistry A (ACS Publications) - Use of ab Initio Calculations toward the Rational Design of Room Temperature Ionic Liquids. Retrieved from [Link]

  • MDPI - Synthesis of Perfluorinated Ionic Monomers (Imidazolium Iodide Intermediates). Retrieved from[Link]

Sources

Exploratory

Imidazole Hydroiodide (ImHI): Physicochemical Properties and Advanced Interfacial Engineering in Optoelectronics

Executive Summary As optoelectronic architectures—particularly inverted perovskite solar cells (PSCs) and light-emitting diodes (LEDs)—approach theoretical efficiency limits, the focus of application scientists has shift...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As optoelectronic architectures—particularly inverted perovskite solar cells (PSCs) and light-emitting diodes (LEDs)—approach theoretical efficiency limits, the focus of application scientists has shifted from bulk material synthesis to precise interfacial engineering. Imidazole hydroiodide (ImHI) has emerged as a critical organic halide salt in this domain. This technical guide provides an in-depth analysis of the physicochemical properties of ImHI and establishes self-validating experimental protocols for its integration as a p-type heterointerface modifier and low-dimensional perovskite additive.

Chemical Identity and Molecular Architecture

Imidazole hydroiodide (1H-Imidazole monohydriodide) is an aromatic heterocyclic organic salt. The molecule consists of an imidazolium cation paired with an iodide anion.

  • Delocalized π -System: The five-membered imidazole ring provides a highly polarizable π -electron cloud, which facilitates strong π−π stacking and van der Waals interactions with adjacent organic layers[1].

  • Hydrogen Bonding Capability: The protonated nitrogen atoms act as potent hydrogen-bond donors, allowing the molecule to anchor securely to the inorganic framework of perovskite structures (e.g., interacting with uncoordinated halides)[1].

  • Halide Synergy: The heavy iodide anion perfectly matches the halide composition of standard iodine-based perovskites (like MAPbI 3​ or FAPbI 3​ ), preventing detrimental halide segregation at the interface[2].

Physicochemical Properties

Understanding the foundational physical and chemical properties of ImHI is essential for designing robust formulation and deposition protocols. The table below synthesizes the core quantitative data.

PropertyValueCausality / Experimental ImplicationReference
CAS Number 68007-08-9Unique identifier for procurement of high-purity (>98.0%) grades.[3],
Molecular Formula C 3​ H 5​ IN 2​ Determines stoichiometric calculations for precursor solutions.[3]
Molecular Weight 195.99 g/mol Essential for precise molarity control in additive engineering.[3],[4]
Appearance Yellow to light brown powderColor variations often indicate trace oxidation of iodide to I 2​ .[3],[5]
Melting Point 280°C (Decomposes >250°C)Withstands standard thermal annealing protocols (typically 100-150°C).[3],[6]
Solubility (Water) 874 g/LHighly hygroscopic; mandates storage and handling in a glovebox.[5]
pH (50 g/L at 20°C) 4.0 - 5.0Mildly acidic; can locally modulate the pH of precursor inks.[3]
Vapour Pressure < 0.0000001 hPa at 25°CNon-volatile under ambient conditions, ensuring long-term stability.[3]

Mechanistic Role in Advanced Applications

Historically utilized as an electrolyte component in dye-sensitized solar cells (DSSCs)[7], ImHI has recently revolutionized the stability and efficiency of inverted PSCs.

Universal P-Type Heterointerface Construction

In inverted (p-i-n) PSCs, hole extraction at the interface between the self-assembled monolayer (SAM) and the perovskite layer is often a kinetic bottleneck. Introducing ImHI as an interfacial layer resolves this by constructing a universal p-type heterointerface[1]. The heterocyclic dipolar nature of ImHI induces a formative dipole layer. This dipole moment physically downshifts the Fermi level, which reduces the energy mismatch between the SAM and the perovskite valence band, thereby facilitating rapid hole extraction and suppressing non-radiative recombination[1].

In-Situ Formation of Low-Dimensional Perovskites

When added directly to the perovskite precursor, imidazolium derivatives like ImHI promote the in-situ formation of low-dimensional (LD) perovskites (e.g., 2D/3D heterostructures) at the grain boundaries[2]. These LD structures effectively passivate deep-level defects and act as a hydrophobic shield, dramatically improving the device's operational stability against moisture[2][7].

G SAM Self-Assembled Monolayer (SAM) (Hole Transport) ImHI Imidazole Hydroiodide (ImHI) Interfacial Layer SAM->ImHI Surface Coating Dipole Dipole Formation & Fermi Level Downshift ImHI->Dipole Induces Perovskite 3D Perovskite Layer (Light Absorber) ImHI->Perovskite Hydrogen Bonding HoleExt Enhanced Hole Extraction (Reduced Energy Barrier) Dipole->HoleExt Enables Perovskite->HoleExt Photogenerated Holes HoleExt->SAM Efficient Transfer

Mechanism of ImHI-mediated hole extraction at the SAM/perovskite interface.

Experimental Protocol: ImHI-Mediated Interfacial Passivation

To ensure reproducibility and scientific integrity, the following step-by-step methodology incorporates self-validating checkpoints. This protocol describes the application of ImHI as an interfacial modifier between a SAM (e.g., MeO-2PACz) and a 3D perovskite layer.

Step 1: Substrate Preparation & SAM Deposition
  • Cleaning: Sonicate Indium Tin Oxide (ITO) glass substrates sequentially in detergent, deionized water, acetone, and isopropanol (15 minutes each). Treat with UV-Ozone for 20 minutes to maximize surface hydroxyl groups.

  • SAM Coating: Spin-coat the SAM solution (e.g., 1 mg/mL in ethanol) onto the ITO at 3000 rpm for 30 seconds. Anneal at 100°C for 10 minutes.

    • Self-Validation: Perform a water contact angle measurement. A shift from highly hydrophilic (<10°) to moderately hydrophobic (~60°) confirms successful SAM assembly.

Step 2: ImHI Interfacial Treatment
  • Solution Preparation: Dissolve ImHI (Low water content, >98.0%[8]) in anhydrous isopropanol (IPA) at a concentration of 2 mg/mL. Causality: IPA is chosen as an orthogonal solvent that will not wash away the underlying SAM.

  • Deposition: Dynamically spin-coat the ImHI solution onto the SAM-coated substrate at 4000 rpm for 30 seconds.

  • Thermal Activation: Anneal at 100°C for 5 minutes to drive off residual solvent and orient the ImHI dipoles.

Step 3: Perovskite Crystallization
  • Spin-Coating: Deposit the perovskite precursor solution (e.g., FAPbI 3​ -based) onto the ImHI-treated substrate.

  • Antisolvent Dripping: Drop 150 μ L of chlorobenzene 10 seconds prior to the end of the spin cycle to induce rapid supersaturation and uniform crystallization.

  • Annealing: Anneal at 150°C for 15 minutes in a nitrogen-filled glovebox.

Step 4: System Validation
  • Steady-State Photoluminescence (PL): Excite the perovskite film at 460 nm.

    • Self-Validation: A significant quenching of the PL peak (compared to a control without ImHI) validates that the ImHI layer is successfully extracting holes and reducing the energy barrier[1].

Workflow Substrate 1. Substrate Preparation ITO Glass Cleaning SAM_Coat 2. SAM Deposition Spin-coating & Annealing Substrate->SAM_Coat ImHI_Coat 3. ImHI Interfacial Treatment Spin-coating ImHI in IPA SAM_Coat->ImHI_Coat Perovskite_Coat 4. Perovskite Crystallization Antisolvent Dripping ImHI_Coat->Perovskite_Coat Validation 5. System Validation XRD & PL Quenching Perovskite_Coat->Validation

Step-by-step workflow for integrating ImHI into inverted perovskite solar cells.

Safety, Handling, and Stability

As a Senior Application Scientist, ensuring laboratory safety and material integrity is paramount.

  • GHS Classification: ImHI is classified under Acute Tox. 4 (H302 - Harmful if swallowed), Skin Irrit. 2 (H315 - Causes skin irritation), and Eye Irrit. 2A (H319 - Causes serious eye irritation)[3][8]. Standard PPE (nitrile gloves, safety goggles, and lab coat) is strictly required.

  • Environmental Stability: Due to its high water solubility (874 g/L)[5], ImHI is highly hygroscopic. Exposure to ambient humidity will lead to water absorption, which can catastrophically degrade perovskite precursor solutions. It must be stored in a dark, dry environment, preferably a nitrogen or argon-filled desiccator or glovebox, to prevent both hydration and the photo-oxidation of iodide.

References

  • Safety Data Sheet: Imidazole hydroiodide (canbipharm.com). Canbipharm / Sigma-Aldrich.
  • Imidazolium Iodide - SAFETY DATA SHEET. Ossila.
  • Imidazole Hydroiodide | 68007-08-9. Tokyo Chemical Industry Co., Ltd. (TCI).
  • Imidazole Hydroiodide | CAS#:68007-08-9. Chemsrc.
  • Imidazole Hydroiodide CAS#: 68007-08-9. ChemicalBook.
  • SAFETY DATA SHEET: Imidazole Hydroiodide (Low water content). TCI Chemicals.
  • A Universal P-Type Heterointerface for Inverted Perovskite Solar Cells. PubMed (Angew Chem Int Ed, 2025).
  • Tailoring Conjugated Imidazolium Additives Enables High-Performance Inverted Perovskite Solar Cells via In Situ Forming Low-Dimensional Perovskites. ResearchGate (Adv Mater, 2026).
  • Imidazolium Iodide | 98% Purity | CAS Number 68007-08-9. Ossila.

Sources

Foundational

Imidazole Hydroiodide: Molecular Structure, Bonding Dynamics, and Advanced Applications

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Imidazole hydroiodide (C₃H₅IN₂) is a highly versatile organic salt that serves as a critical intermediate in both pharmaceutical drug development and advanced materials science. As a protonated form of the fundamental imidazole heterocycle, its unique structural properties—specifically its extensive hydrogen-bonding network and charge delocalization—make it an ideal candidate for applications ranging from the synthesis of potent human ClpP activators in oncology to defect passivation in hybrid organic-inorganic perovskite (HOIP) solar cells. This whitepaper provides an in-depth analysis of its molecular architecture, validates optimized synthesis protocols, and explores its cross-disciplinary utility.

Molecular Structure and Bonding Dynamics

The structural integrity and chemical reactivity of imidazole hydroiodide are dictated by its distinct crystallographic and electronic properties.

Crystallography and Hydrogen Bonding

The protonation of the basic nitrogen in the imidazole ring by hydroiodic acid yields the imidazolium cation and an iodide anion. The resulting crystal lattice is highly ordered, driven by strong intermolecular forces. X-ray diffraction studies of related substituted imidazole hydroiodides (such as 1-methyl-2-(methylsulfanyl)-1H-imidazole hydroiodide) reveal monoclinic crystal systems (e.g., P21​/c space group) where the cation and anion are intricately connected[1].

The dominant stabilizing forces are hydrogen bonds. Specifically, strong N−H⋅⋅⋅I and C−H⋅⋅⋅I interactions form extended chains along the crystallographic axes[1]. This hydrogen-bonding network not only stabilizes the solid-state structure but also dictates the solubility and thermal stability of the compound, which are critical parameters for its use as a precursor in ionic liquids and solid-state electronics.

Electronic Delocalization

The imidazolium ring exhibits significant π -electron delocalization. The bond lengths between the carbon and nitrogen atoms within the ring intermediate between standard single and double bonds, confirming the resonance stabilization of the positive charge across the N−C−N amidine-like system[1]. This delocalization reduces the electrophilicity of the ring carbons, directing subsequent functionalization reactions (such as nucleophilic substitutions) to specific exocyclic positions.

Experimental Workflows and Synthesis Protocols

To ensure reproducibility and high yield, the synthesis of imidazole hydroiodide and its derivatives requires precise control over solvent polarity and stoichiometric ratios. The following protocol outlines a self-validating system for synthesizing and isolating high-purity imidazole hydroiodide salts, integrating reverse-phase chromatography for optimal purification[2].

Step-by-Step Synthesis Protocol

Objective: Synthesis of high-purity imidazole hydroiodide via direct protonation/halogenation.

  • Preparation of Reagents: Dissolve 1.0 equivalent of the target imidazole base in anhydrous tetrahydrofuran (THF). Causality: Anhydrous THF is selected over protic solvents to prevent premature solvation of the iodide ion, which can lower the nucleophilic efficiency in subsequent functionalizations[2].

  • Acid Addition: Slowly add 1.05 equivalents of concentrated hydroiodic acid (or an alkyl iodide like iodomethane for substituted derivatives) dropwise at 0 °C under an inert argon atmosphere. Causality: The low temperature controls the exothermic protonation, minimizing the risk of oxidative degradation of the iodide to molecular iodine ( I2​ ).

  • Reaction Maturation: Allow the mixture to warm to room temperature and stir for 2–4 hours. A white to off-white precipitate of imidazole hydroiodide will form.

  • Isolation and Purification: Filter the precipitate under a vacuum. For complex mixtures (e.g., when imidazole is used as a reagent in Appel-type iodinations), standard normal-phase silica gel chromatography is often insufficient due to the salt's high polarity. Instead, utilize reverse-phase column chromatography (octadecyl-capped silica gel 60, C18) eluting with a water-methanol gradient (9:1)[2]. Causality: Reverse-phase chromatography effectively separates the highly polar imidazolium salts from non-polar organic byproducts (like triphenylphosphine oxide), ensuring >98% purity[2].

  • Validation: Verify the product via melting point analysis and 1H -NMR. The downfield shift of the C2 proton (typically >8.5 ppm) confirms complete protonation of the imidazole ring.

G N1 Imidazole Base (C3H4N2) N3 Imidazole Hydroiodide (C3H5IN2) N1->N3 Protonation N2 Hydroiodic Acid (HI) Protonation Agent N2->N3 Anion Exchange N4 Crystal Lattice Formation (H-Bonding Network) N3->N4 Crystallization N5 Perovskite Solar Cells (Defect Passivation) N4->N5 Material Science N6 Pharmaceuticals (ClpP Activators) N4->N6 Drug Design

Workflow of Imidazole Hydroiodide synthesis and downstream applications.

Cross-Disciplinary Applications

Pharmaceutical Development: ClpP Activators

Imidazole hydroiodide derivatives are pivotal building blocks in the synthesis of novel therapeutics. For example, 2-(methylthio)-4,5-dihydro-1H-imidazole hydroiodide is a crucial intermediate in the synthesis of CLPP-1071, an exceptionally potent human caseinolytic protease P (ClpP) activator used in targeted antitumor therapies[3]. The hydroiodide salt form enhances the leaving group ability of the methylthio moiety during nucleophilic substitution with alkyl amines, facilitating the efficient construction of complex imipridone scaffolds[3].

Materials Science: Perovskite Solar Cells

In the realm of optoelectronics, aromatic heterocyclic imidazole hydroiodides are incorporated into perovskite precursors as functional additives. These organic salts promote the formation of low-dimensional (LD) perovskite structures at the grain boundaries of standard 3D perovskites[4]. The robust hydrogen-bonding capabilities of the imidazolium cation effectively passivate surface defects, optimize energy level alignment, and significantly improve hole extraction, leading to power conversion efficiencies exceeding 25% in champion devices[4].

Quantitative Data Summary

The following table summarizes the key physicochemical properties of 1H-Imidazole monohydriodide, which dictate its behavior in both biological assays and material formulations.

PropertyValueReference
Molecular Formula C₃H₅IN₂PubChem[5]
Molecular Weight 195.99 g/mol PubChem[5]
Hydrogen Bond Donor Count 2PubChem[5]
Hydrogen Bond Acceptor Count 1PubChem[5]
Rotatable Bond Count 0PubChem[5]

References

  • SYNTHESIS AND STRUCTURE OF 1-METHYL-2-METHYLSULPHANYL-1H-IMIDAZOLE HYDROIODIDE ResearchGate URL:[Link]

  • 1H-Imidazole, monohydriodide | C3H4N2.HI PubChem URL:[Link]

  • Layered crystal structure of (2TFA)3Sn2I7 ResearchGate URL:[Link]

  • Discovery of CLPP-1071 as an Exceptionally Potent and Orally Efficacious Human ClpP Activator National Institutes of Health (PMC) URL:[Link]

Sources

Exploratory

Spectroscopic Characterization of Imidazole Hydroiodide: A Technical Guide for Researchers

This guide provides an in-depth analysis of the spectroscopic data of imidazole hydroiodide, a compound of interest in pharmaceutical and materials science. As a Senior Application Scientist, the following sections will...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth analysis of the spectroscopic data of imidazole hydroiodide, a compound of interest in pharmaceutical and materials science. As a Senior Application Scientist, the following sections will not only present the core spectroscopic data (NMR, IR, and UV-Vis) but also delve into the rationale behind the experimental methodologies and the interpretation of the spectral features, ensuring a comprehensive understanding for researchers, scientists, and drug development professionals.

Molecular Structure and Spectroscopic Relevance

Imidazole hydroiodide is an organic salt formed by the protonation of the imidazole ring by hydroiodic acid. The positive charge on the imidazolium cation significantly influences its electronic distribution and, consequently, its interaction with electromagnetic radiation. Understanding these interactions through various spectroscopic techniques is crucial for its structural elucidation and quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of imidazole hydroiodide in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

¹H NMR Spectroscopy

The ¹H NMR spectrum of imidazole hydroiodide is expected to show distinct signals for the protons on the imidazolium ring. Due to the positive charge, these protons are deshielded and appear at a lower field compared to neutral imidazole.[1][2] The N-H proton of the imidazole ring is typically observed as a singlet at a very downfield chemical shift (δ > 11 ppm) due to hydrogen bonding and its acidic nature.[1]

Predicted ¹H NMR Data for Imidazole Hydroiodide:

ProtonPredicted Chemical Shift (δ, ppm)Multiplicity
H-2~8.5 - 9.0Singlet
H-4, H-5~7.5 - 8.0Singlet (or two closely spaced doublets)
N-H> 11Broad Singlet

Note: The equivalence of H-4 and H-5 protons depends on the rate of proton exchange and the solvent used.

Experimental Protocol for ¹H NMR Spectroscopy:

  • Sample Preparation: Dissolve approximately 5-10 mg of imidazole hydroiodide in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O). The choice of solvent can influence the chemical shifts, especially for the N-H protons.

  • Instrument Setup: Record the spectrum on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition: Acquire the ¹H NMR spectrum using standard parameters. Typically, a sufficient number of scans are averaged to obtain a good signal-to-noise ratio.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. The chemical shifts are referenced to an internal standard, such as tetramethylsilane (TMS).

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework of the imidazolium cation. Similar to the protons, the carbon atoms in the imidazolium ring are deshielded compared to neutral imidazole.

Predicted ¹³C NMR Data for Imidazole Hydroiodide:

CarbonPredicted Chemical Shift (δ, ppm)
C-2~135 - 140
C-4, C-5~120 - 125

Note: The chemical shifts can vary slightly depending on the solvent and concentration.

Experimental Protocol for ¹³C NMR Spectroscopy:

  • Sample Preparation: Prepare a more concentrated solution (20-50 mg) of imidazole hydroiodide in a deuterated solvent.

  • Instrument Setup: Use a high-resolution NMR spectrometer equipped with a broadband probe.

  • Data Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon. A larger number of scans is typically required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Data Processing: Process the data similarly to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the key functional groups within imidazole hydroiodide.[1] The vibrational frequencies of the bonds are sensitive to the molecular structure and the presence of the positive charge.

Key IR Absorption Bands for Imidazole Hydroiodide:

Wavenumber (cm⁻¹)Vibration
3200-2800N-H and C-H stretching vibrations
~1600-1500C=N and C=C stretching vibrations of the aromatic ring
~1100-1000Ring vibrations

The broad absorption in the 3200-2800 cm⁻¹ region is characteristic of the N-H stretching in the protonated imidazole ring, often broadened due to hydrogen bonding. The C=N and C=C stretching vibrations are also indicative of the aromatic imidazolium ring.

Experimental Protocol for IR Spectroscopy:

  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of imidazole hydroiodide with dry potassium bromide and pressing it into a thin disk. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used for a solid sample.

  • Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrophotometer.

  • Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.

  • Data Processing: The resulting interferogram is Fourier-transformed to produce the IR spectrum.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the imidazole hydroiodide molecule. The protonation of the imidazole ring can cause a shift in the absorption maximum compared to the neutral molecule. Imidazole itself has a characteristic absorption peak around 209 nm.[3]

Predicted UV-Vis Absorption for Imidazole Hydroiodide:

λmax (nm)Solvent
~210-220Water or Ethanol

The absorption is due to π → π* transitions within the aromatic imidazolium ring. The exact position of the absorption maximum can be influenced by the solvent polarity.

Experimental Protocol for UV-Vis Spectroscopy:

  • Sample Preparation: Prepare a dilute solution of imidazole hydroiodide in a UV-transparent solvent (e.g., water, ethanol, or acetonitrile). The concentration should be adjusted to obtain an absorbance value within the linear range of the spectrophotometer (typically 0.1-1.0).

  • Instrument Setup: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition: Record the absorption spectrum over a range of wavelengths, typically from 200 to 400 nm, using the pure solvent as a reference.

  • Data Analysis: Identify the wavelength of maximum absorbance (λmax).

Data Interpretation and Structural Correlation

The combination of NMR, IR, and UV-Vis spectroscopy provides a comprehensive picture of the molecular structure of imidazole hydroiodide.

Workflow for Spectroscopic Data Interpretation:

Spectroscopic_Workflow cluster_NMR NMR Spectroscopy cluster_Vibrational Vibrational Spectroscopy cluster_Electronic Electronic Spectroscopy H_NMR ¹H NMR C_NMR ¹³C NMR Structure Imidazole Hydroiodide Structure H_NMR->Structure Proton Environment C_NMR->Structure Carbon Framework IR IR Spectroscopy IR->Structure Functional Groups UV_Vis UV-Vis Spectroscopy UV_Vis->Structure Electronic Transitions

Caption: Workflow illustrating the correlation of spectroscopic data to the molecular structure.

The ¹H and ¹³C NMR spectra confirm the connectivity and electronic environment of the atoms in the imidazolium ring. The IR spectrum identifies the key functional groups and confirms the protonation state. The UV-Vis spectrum provides information about the conjugated π-system of the aromatic ring. Together, these techniques offer a self-validating system for the structural characterization of imidazole hydroiodide.

References

  • Synthesis and theoretical study of new imidazole derivatives dyes and their application in dye sensitized solar cells. (n.d.). In [Source not further specified].
  • ACS Publications. (2001). Spectroscopic Determination of Acid Dissociation Constants of Some Imidazole Derivatives. Journal of Chemical & Engineering Data. Available from: [Link]

  • Der Pharma Chemica. (2015). Synthesis, spectral characterization and antimicrobial studies of novel imidazole derivatives. Available from: [Link]

  • International Union of Crystallography. (n.d.). Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles: 4-(1H-imidazol-1-yl)benzaldehyde and 1-(4-methoxyphenyl)-1H-imidazole. Available from: [Link]

  • PubChem. (n.d.). 1H-Imidazole, 4,5-dihydro-2-(methylthio)-, hydriodide (1:1). Available from: [Link]

  • ResearchGate. (n.d.). ¹H-¹³C-NMR characteristic data for the imidazole moiety of compounds 1-6. Available from: [Link]

  • ResearchGate. (n.d.). ¹H NMR spectra in CDCl₃ of authentic samples of imidazole (0.05 mol L⁻¹; upper plot); acetic anhydride (0.05 mol L⁻¹; middle plot) and an equimolar mixture of both reactants after 5 min of mixing, lower plot. Available from: [Link]

  • The Royal Society of Chemistry. (2016). Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic amino functional groups. Available from: [Link]

  • ResearchGate. (2008). ¹H, ¹³C, and ¹⁵N Solid-State NMR Studies of Imidazole and Morpholine-Based Model Compounds Possessing Halogen and Hydrogen Bonding Capabilities. Crystal Growth & Design, 8(11), 3941-3950. Available from: [Link]

  • ResearchGate. (n.d.). Calculated and experimental ¹³C chemical shifts of the imidazole and substituent parts. Available from: [Link]

  • PubChem. (n.d.). Imidazole. Available from: [Link]

  • NIST. (n.d.). Imidazole hydrochloride. In NIST Chemistry WebBook. Available from: [Link]

  • FooDB. (n.d.). ¹H NMR Spectrum (1D, 600 MHz, D₂O, predicted) (FDB012464). Available from: [Link]

  • Synthesis and Characterization of Imidazole Derivatives and Catalysis Using Chemical Pharmaceutical Compounds. (n.d.). In [Source not further specified].
  • ResearchGate. (n.d.). IR spectrum of imidazole derivatives a-2a, b-2b, and c-2c. Available from: [Link]

  • MDPI. (2022). A Novel Imidazole Derivative: Synthesis, Characterization and Chemosensory Ability for Ions. Available from: [Link]

  • TÜBİTAK Academic Journals. (2003). ¹H NMR Studies of Some Imidazole Ligands Coordinated to Co(III). Available from: [Link]

  • ResearchGate. (n.d.). UV-Vis absorption spectra of 0.1 mmol/L imidazole, 4-methyl-imidazole, imidazole-2-carbaldehyde and 4-methyl-imidazole-2-carbaldehyde standard solutions. Available from: [Link]

  • ResearchGate. (n.d.). UV–Vis spectroscopy data for the electrolyte containing I₂/HI ratios of... Available from: [Link]

  • Combination of ¹H and ¹³C NMR Spectroscopy. (n.d.). In [Source not further specified].
  • NIST. (n.d.). Imidazole, 2-methyl-, hydrochloride. In NIST Chemistry WebBook. Available from: [Link]

  • UV spectra of. (n.d.). In [Source not further specified].
  • ResearchGate. (2014). Synthesis of Imidazole Derivatives and Their Biological Activities. Available from: [Link]

  • NIST. (n.d.). 1H-Imidazole. In NIST Chemistry WebBook. Available from: [Link]

  • MDPI. (2022). Characterization of Imidazole Compounds in Aqueous Secondary Organic Aerosol Generated from Evaporation of Droplets Containing Pyruvaldehyde and Inorganic Ammonium. Available from: [Link]

Sources

Foundational

Solubility Dynamics of Imidazole Hydroiodide: A Technical Guide for Advanced Applications

Introduction Imidazole hydroiodide (CAS 68007-08-9) is a highly versatile heterocyclic salt, functioning as a critical building block in pharmaceutical synthesis and a transformative additive in next-generation optoelect...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Imidazole hydroiodide (CAS 68007-08-9) is a highly versatile heterocyclic salt, functioning as a critical building block in pharmaceutical synthesis and a transformative additive in next-generation optoelectronics, particularly perovskite solar cells (PSCs)[1]. As a resonance-stabilized aromatic compound, it exhibits unique solvation thermodynamics dictated by its amphoteric nature, high polarity, and moderate hygroscopicity[2]. Understanding its solubility profile across various solvent systems is paramount for researchers aiming to optimize chemical yields or engineer defect-free semiconductor films[3].

Physicochemical Profile and Solvation Thermodynamics

The molecular framework of Imidazole hydroiodide (C₃H₄N₂·HI) consists of a five-membered planar imidazolium ring and an iodide counterion. Its solubility is governed by two primary mechanisms:

  • Hydrogen Bonding: The nitrogen atoms within the imidazole ring act as potent hydrogen-bond donors and acceptors, facilitating rapid dissolution in protic solvents like water and ethanol[2].

  • Dielectric Screening: The ionic bond between the imidazolium cation (Im⁺) and the iodide anion (I⁻) requires solvents with a high dielectric constant (ε) to overcome lattice energy and stabilize the free ions in solution.

Quantitative Solubility Data Across Solvent Classes

The selection of a solvent fundamentally alters the dissociation state of Imidazole hydroiodide. Below is a comparative matrix of its solubility behavior in standard laboratory solvents.

SolventDielectric Constant (ε)Polarity IndexImHI Solubility ProfilePrimary Application
Water 80.110.2Highly SolubleBiological buffers, aqueous synthesis[2]
DMSO 46.77.2Highly SolublePSC precursor inks, NMR analysis[4]
DMF 36.76.4Highly SolublePSC precursor inks, chemical synthesis[5]
Ethanol 24.55.2SolubleWashing protocols, crystallization[2]
Isopropanol 18.33.9Moderately SolubleAnti-solvent engineering in PSCs[4]
Toluene 2.42.4InsolubleAnti-solvent dripping

Experimental Methodology: Precision Solubility Profiling

Because Imidazole hydroiodide is hygroscopic, atmospheric moisture can easily skew gravimetric or volumetric solubility data[2]. To ensure trustworthiness and self-validation , solubility testing must be conducted under strict anhydrous conditions using the Isothermal Saturation Method.

Protocol: Isothermal Saturation Method
  • Causality of Experimental Design: Moisture ingress leads to the hydration of iodide ions. In optoelectronic applications, this trace water causes the rapid degradation of the perovskite phase into photo-inactive PbI₂. Therefore, all handling must occur in an inert N₂ environment[5].

Step 1: Anhydrous Preparation: Transfer highly pure Imidazole hydroiodide (low water content, <100 ppm) into a sealed vial within a nitrogen-filled glovebox[5][6]. Step 2: Solvent Addition: Add the target anhydrous solvent (e.g., DMF or DMSO) in controlled 100 µL aliquots until a visible solid suspension remains, indicating supersaturation. Step 3: Isothermal Equilibration: Agitate the suspension in an isothermal shaker at 25°C (or target processing temperature) for 24 to 48 hours to ensure complete thermodynamic equilibrium. Step 4: Phase Separation: Centrifuge the mixture at 10,000 RPM for 15 minutes to pellet the undissolved solute. Extract the clear supernatant using a 0.22 µm PTFE syringe filter. Step 5: Quantitative Analysis: Dilute the supernatant and quantify the dissolved ImHI concentration using High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy (monitoring the distinct imidazole absorption bands).

G S1 Step 1: Anhydrous Prep (Glovebox) S2 Step 2: Solvent Addition (Controlled Aliquots) S1->S2 S3 Step 3: Equilibration (Isothermal Shaking) S2->S3 S4 Step 4: Phase Separation (Centrifugation) S3->S4 S5 Step 5: Quantification (HPLC / UV-Vis) S4->S5

Step-by-step workflow for isothermal solubility and stability profiling of ImHI.

Strategic Solvent Selection in Perovskite Solar Cells (PSCs)

In the fabrication of high-efficiency PSCs, solvent engineering is the most critical parameter dictating crystallization kinetics[3]. Imidazole hydroiodide and its derivatives are frequently utilized as passivating additives in the precursor solution[7].

The Causality of DMF and DMSO

Researchers predominantly dissolve ImHI in polar aprotic solvents like N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)[5].

  • Why DMF/DMSO? These solvents possess high dielectric constants that perfectly screen the ionic charges of Im⁺ and I⁻, preventing premature agglomeration. Furthermore, DMF and DMSO act as Lewis bases, forming intermediate adducts with the lead(II) iodide (PbI₂) precursor. This adduct formation retards the crystallization rate, allowing for the growth of highly crystalline, pinhole-free perovskite films[3].

  • Defect Passivation Mechanism: Once dissolved, the imidazolium cations (Im⁺) migrate to the grain boundaries where they coordinate with under-coordinated Pb²⁺ defects. Simultaneously, the supplemental iodide (I⁻) fills halide vacancies. This dual-passivation suppresses non-radiative recombination, significantly enhancing the charge carrier lifetime and the overall power conversion efficiency (PCE) of the solar cell[7][8].

Emerging Green Solvent Alternatives

Recent breakthroughs are challenging the reliance on toxic DMF/DMSO. By utilizing protic ionic liquids, researchers have successfully formulated water- and alcohol-based (e.g., Isopropanol/Water) perovskite precursor inks. These green solvent blends maintain the necessary solubility for hydroiodide salts while enabling eco-friendly, large-scale slot-die coating in ambient conditions[4].

G A Imidazole Hydroiodide (ImHI) Solid C Ionic Dissociation (Im⁺ + I⁻) A->C Solvation B Polar Aprotic Solvent (DMF / DMSO) B->C Dielectric Screening E Grain Boundary Passivation (Defect Mitigation) C->E Im⁺ & I⁻ Coordination D Perovskite Precursors (PbI₂ + MAI/FAI) D->E Film Crystallization F Enhanced Charge Carrier Lifetime & Stability E->F Optoelectronic Improvement

Logical workflow of ImHI solvation and subsequent defect passivation in perovskite solar cells.

References

  • Guidechem - Imidazole 288-32-4 wiki URL
  • ResearchGate - Illustration of current development on solvent engineering of precursor solution in PSCs.
  • ResearchGate - Solvent Engineering of the Precursor Solution toward Large-Area Production of Perovskite Solar Cells URL
  • TCI Chemicals - SAFETY DATA SHEET - I0970: Imidazole Hydroiodide (Low water content)
  • TCI Chemicals - SAFETY DATA SHEET: Imidazole Hydroiodide (Low water content)
  • Smolecule - 2-(methylthio)
  • TCI Chemicals - Reagents for Perovskite Solar Cells URL
  • ResearchGate - Toward Green Processing of Perovskite Solar Cells: Protic Ionic Liquids Enable Water‐ and Alcohol‐Based MAPbI3 Precursors Inks for Slot‐Die Coating URL

Sources

Exploratory

Exploratory Studies on Imidazole Hydroiodide Derivatives: Mechanistic Pathways and Drug Development Applications

Executive Summary Imidazole hydroiodide derivatives, particularly 2-(methylthio)-4,5-dihydro-1H-imidazole hydroiodide, have emerged as pivotal building blocks in modern medicinal chemistry. This technical guide elucidate...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Imidazole hydroiodide derivatives, particularly 2-(methylthio)-4,5-dihydro-1H-imidazole hydroiodide, have emerged as pivotal building blocks in modern medicinal chemistry. This technical guide elucidates the causality behind utilizing these derivatives in synthesizing high-affinity ligands and enzyme activators. We will focus on two critical therapeutic avenues: CXCR4 antagonism for antiviral/oncological applications and ClpP protease activation for targeted cancer therapy.

Chemical Rationale: Why Imidazole Hydroiodide?

The unique pharmacological utility of 2-(methylthio)-4,5-dihydro-1H-imidazole hydroiodide stems from its structural mimicry of histidine, enabling profound interactions with biological targets via metal chelation and hydrogen bonding (1 [1]). In synthetic workflows, the hydroiodide counterion is crucial; it enhances the leaving group capability of the methylthio moiety during nucleophilic substitutions. This allows for milder reaction conditions and higher yields when constructing complex heterocyclic scaffolds compared to traditional multi-step harsh syntheses.

Development of Bis-Imidazoline Derivatives as CXCR4 Ligands

Mechanistic Context

The chemokine receptor CXCR4 is a G-protein-coupled receptor (GPCR) critical for leukocyte trafficking and acts as a primary co-receptor for HIV-1 entry. Traditional inhibitors often suffer from poor pharmacokinetic profiles. By leveraging 2-(methylthio)-4,5-dihydro-1H-imidazole hydroiodide, researchers have synthesized bis-imidazoline compounds that effectively displace CXCL12 (the natural ligand) with submicromolar potencies (2 [2]).

Causality in Experimental Design

The choice of an aliphatic diamine linker (with variable length n ) between two imidazole rings is highly deliberate. Docking studies reveal that optimal binding to the acidic residues in the CXCR4 binding pocket requires two hydrogen bond donors positioned approximately 2.2 Å apart—a geometric constraint perfectly satisfied by the imidazole cycle. Experimental screening confirmed that alkyl chains with an even number of carbons (specifically n=8,10,12 ) provide the exact spatial flexibility needed to bridge the receptor's allosteric sites without inducing unwanted agonistic cell migration.

G N1 2-(Methylthio)-4,5-dihydro -1H-imidazole hydroiodide N3 Reflux in CH3CN (5 hours) N1->N3 N2 Aliphatic Diamine (Chain Length n=8,10,12) N2->N3 N4 Bis-Imidazoline Derivatives N3->N4 Nucleophilic Substitution N5 FRET-based HTS Assay N4->N5 Screening N6 CXCR4 Binding Validation N5->N6 Hit Confirmation

Synthesis and screening workflow for bis-imidazoline CXCR4 ligands.

Imipridone Scaffold Optimization for ClpP Activation

Mechanistic Context

Human caseinolytic protease P (ClpP) is a mitochondrial matrix enzyme. Hyperactivation of ClpP leads to the indiscriminate degradation of respiratory chain proteins, inducing apoptosis in cancer cells (e.g., acute myeloid leukemia). Imidazole hydroiodide derivatives serve as the foundational reactant for synthesizing imipridones, a class of potent ClpP activators.

Causality in Experimental Design

During the optimization of the imipridone scaffold to create the highly potent derivative CLPP-1071, medicinal chemists systematically introduced methyl groups to specific positions. The causality driving this design is twofold:

  • Lipid-Water Partitioning: Methylation balances the lipophilicity of the molecule, enhancing cellular permeability.

  • Conformational Restriction: The added steric bulk restricts the molecule's rotational degrees of freedom, locking it into a conformation that binds more tightly to the hydrophobic pockets of the ClpP active site.

This rational design led to CLPP-1071, which exhibits an EC50​ of 23.5 nM—over 100-fold more potent than the baseline clinical candidate ONC201 (3 [3]).

G A Imidazole Hydroiodide Precursor B Imipridone Scaffold Synthesis A->B Alkylation C Targeted Methylation (Conformational Lock) B->C Optimization D CLPP-1071 (Potent ClpP Activator) C->D Lead Selection E Mitochondrial ClpP Hyperactivation D->E Binding F Protein Degradation & ROS Production E->F Catalysis

Mechanistic pathway of ClpP activation by imidazole-derived imipridones.

Quantitative Data Summary

To contextualize the efficacy of imidazole hydroiodide-derived compounds, the following table summarizes the biological activity of key derivatives discussed in recent literature.

Compound ClassSpecific DerivativeTargetAssay TypePotency / EfficacyReference Context
Bis-imidazolinemr20347 (n=8)CXCR4Chemotaxis Inhibition92% Inhibition (at 10 µM)Antiviral/Cancer
Bis-imidazolinemr20349 (n=10)CXCR4Chemotaxis Inhibition53% Inhibition (at 10 µM)Antiviral/Cancer
Bis-imidazolinemr20350 (n=12)CXCR4Chemotaxis Inhibition75% Inhibition (at 10 µM)Antiviral/Cancer
ImipridoneONC201 (Baseline)ClpPEnzyme ActivationEC50 = ~2.5 µMLeukemia (HL60)
ImipridoneONC212ClpPEnzyme ActivationEC50 = 0.13 µMLeukemia (HL60)
ImipridoneCLPP-1071ClpPEnzyme ActivationEC50 = 23.5 nMLeukemia (HL60)

Note: The dramatic shift in EC50​ for CLPP-1071 highlights the profound impact of targeted methylation on the imidazole-derived scaffold.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols incorporate built-in validation steps, ensuring the system is self-correcting and verifiable at each major junction.

Protocol A: Synthesis of Bis-Imidazoline Derivatives

Objective: Synthesize CXCR4 ligands with an 8-carbon alkyl chain (mr20347) from 2-(methylthio)-4,5-dihydro-1H-imidazole hydroiodide.

  • Preparation: Dissolve 2.0 mmol of 2-(methylthio)-4,5-dihydro-1H-imidazole hydroiodide in 15 mL of anhydrous acetonitrile ( CH3​CN ).

    • Causality: Anhydrous conditions are strictly required to prevent the premature hydrolysis of the methylthio leaving group before the amine can attack.

  • Amine Addition: Add 1.0 mmol of 1,8-diaminooctane dropwise to the solution.

  • Reflux: Heat the mixture to reflux (approx. 82°C) for 5 hours.

    • Validation Check 1 (In-Process): Monitor the reaction via TLC (Thin-Layer Chromatography) using a Dichloromethane/Methanol (9:1) solvent system. The disappearance of the starting material spot confirms the completion of the nucleophilic substitution.

  • Purification: Cool to room temperature, concentrate under reduced pressure, and recrystallize the crude product from hot ethanol.

    • Validation Check 2 (Post-Process): Perform 1H -NMR spectroscopy. The absolute absence of the singlet peak at ~2.5 ppm (corresponding to the −SCH3​ protons) and the appearance of multiplet peaks for the alkyl chain confirm successful substitution and purity.

Protocol B: Synthesis of Imipridone Precursors (CLPP-1071 Intermediate)

Objective: Form the core imipridone scaffold using an alkyl amine.

  • Reaction Setup: Dissolve 2.0 mmol of 2-(methylthio)-4,5-dihydro-1H-imidazole hydroiodide in 5.0 mL of anhydrous Tetrahydrofuran (THF).

  • Reagent Addition: Add 2.4 mmol (1.2 equivalents) of the target alkyl amine.

  • Incubation: Stir the mixture continuously for 24 hours at 40°C.

    • Causality: The mild heating (40°C) provides sufficient activation energy for the substitution without causing thermal degradation of the sensitive imidazole ring.

  • Isolation: Concentrate the mixture under reduced pressure. Add 20 mL of tert-butyl methyl ether (t-BuOMe) and stir for 5 minutes to precipitate the product.

  • Filtration: Filter and wash the solid.

    • Validation Check (Post-Process): Analyze via LC-MS (Liquid Chromatography-Mass Spectrometry). The molecular ion peak [M+H]+ must match the calculated mass of the intermediate exactly, ensuring no over-alkylation or ring-opening occurred during the incubation phase.

References

  • Smolecule. "2-(methylthio)-4,5-dihydro-1H-imidazole hydroiodide".
  • National Institutes of Health (NIH) / PMC.
  • ACS Publications. "Discovery of CLPP-1071 as an Exceptionally Potent and Orally Efficacious Human ClpP Activator with Strong In Vivo Antitumor Activity". Journal of Medicinal Chemistry.

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: Imidazole Hydroiodide as an Ionic Liquid in Electrochemical Applications

Foreword The burgeoning field of electrochemical energy storage and conversion continually seeks novel materials that can offer enhanced performance, safety, and stability. Ionic liquids (ILs), with their unique set of p...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Foreword

The burgeoning field of electrochemical energy storage and conversion continually seeks novel materials that can offer enhanced performance, safety, and stability. Ionic liquids (ILs), with their unique set of properties including low volatility, high thermal stability, and wide electrochemical windows, have emerged as promising candidates for electrolytes in various devices.[1][2][3] Among the vast family of ILs, imidazolium-based salts are particularly noteworthy for their tunable physicochemical properties and high ionic conductivity.[1][4][5] This document provides a comprehensive guide to the application of a specific protic ionic liquid, Imidazole Hydroiodide (Imidazolium Iodide), in electrochemical systems.

These notes are intended for researchers, chemists, and materials scientists engaged in the development of next-generation batteries, supercapacitors, and dye-sensitized solar cells (DSSCs). We will delve into the synthesis, physicochemical properties, and detailed protocols for the electrochemical application of imidazole hydroiodide, underpinned by a rationale for each experimental choice to ensure both scientific rigor and practical utility.

Introduction to Imidazole Hydroiodide: A Protic Ionic Liquid of Interest

Imidazole hydroiodide, with the chemical formula C₃H₅IN₂, is a protic ionic liquid formed by the protonation of imidazole with hydroiodic acid.[6] Unlike aprotic ionic liquids where the cation is typically a quaternary ammonium or a substituted imidazolium ion, protic ionic liquids possess a transferable proton. This characteristic can be particularly advantageous in certain electrochemical applications where proton conduction is a key mechanism.

The imidazole cation provides a stable, aromatic core, while the iodide anion is an active participant in redox processes, most notably as the I⁻/I₃⁻ redox couple, which is fundamental to the operation of dye-sensitized solar cells.[7][8] The unique combination of a protic cation and a redox-active anion makes imidazole hydroiodide a compelling material for study and application in electrochemistry.

Key Physicochemical Properties

The performance of an ionic liquid as an electrolyte is intrinsically linked to its physical and chemical properties. For imidazole hydroiodide, these properties are influenced by the nature of the imidazolium cation and the iodide anion.

PropertyTypical Value/RangeSignificance in Electrochemical Applications
Molecular Formula C₃H₅IN₂Fundamental for determining molar mass and stoichiometry.
CAS Number 68007-08-9Unique identifier for the substance.[6]
Appearance White to orange/green crystalline powderVisual identification.
Melting Point Below 100 °CQualifies it as an ionic liquid.
Ionic Conductivity Moderate to HighEssential for efficient charge transport within the electrochemical cell.[2]
Electrochemical Window ModerateDefines the potential range within which the electrolyte is stable.[9][10]
Viscosity Relatively Low (compared to some aprotic ILs)Lower viscosity generally leads to higher ionic conductivity.[2]
Thermal Stability GoodImportant for applications operating at elevated temperatures.[11]

Synthesis and Purification of Imidazole Hydroiodide

The synthesis of imidazole hydroiodide is a straightforward acid-base neutralization reaction. However, the purity of the final product is paramount for reliable electrochemical performance, as impurities can significantly narrow the electrochemical window.

Synthesis Protocol

This protocol describes the synthesis of imidazole hydroiodide from imidazole and hydroiodic acid.

Materials:

  • Imidazole (C₃H₄N₂)

  • Hydroiodic acid (HI, 57% in water)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve imidazole (1 mole equivalent) in a minimal amount of a suitable solvent like ethanol or acetonitrile. Place the flask in an ice bath to control the reaction temperature.

  • Acid Addition: Slowly add hydroiodic acid (1 mole equivalent) dropwise to the stirred imidazole solution using a dropping funnel. The reaction is exothermic, so maintain the temperature below 10 °C.

  • Reaction Completion: After the addition is complete, allow the reaction mixture to stir at room temperature for an additional 2-3 hours to ensure complete protonation.

  • Solvent Removal: Remove the solvent using a rotary evaporator to obtain the crude imidazole hydroiodide.

  • Purification:

    • Wash the crude product with cold diethyl ether to remove any unreacted starting materials.

    • Recrystallize the product from a minimal amount of hot ethanol or an ethanol/ether mixture.

    • Dry the purified crystals under vacuum at a slightly elevated temperature (e.g., 40-50 °C) for several hours to remove any residual solvent and moisture.

Causality behind Experimental Choices:

  • Ice Bath: The neutralization reaction is exothermic. Using an ice bath prevents overheating, which could lead to side reactions or degradation of the product.

  • Slow Addition of Acid: This ensures better control over the reaction temperature and prevents localized overheating.

  • Washing with Diethyl Ether: Imidazole hydroiodide is insoluble in diethyl ether, while unreacted imidazole has some solubility, allowing for its removal.

  • Drying Under Vacuum: Water and other volatile impurities can significantly impact the electrochemical window of the ionic liquid.[12][13] Thorough drying is crucial for obtaining a high-purity product suitable for electrochemical applications.

SynthesisWorkflow cluster_reactants Reactants cluster_process Synthesis Process cluster_purification Purification imidazole Imidazole dissolve Dissolve Imidazole imidazole->dissolve hi_acid Hydroiodic Acid add_acid Slowly Add HI hi_acid->add_acid cool Cool in Ice Bath dissolve->cool cool->add_acid stir Stir at Room Temp add_acid->stir evaporate Rotary Evaporation stir->evaporate wash Wash with Diethyl Ether evaporate->wash recrystallize Recrystallize wash->recrystallize dry Dry Under Vacuum recrystallize->dry product High-Purity Imidazole Hydroiodide dry->product

Electrochemical Characterization Protocols

Electrochemical characterization is essential to determine the suitability of imidazole hydroiodide as an electrolyte. The key parameters to evaluate are its electrochemical stability window and ionic conductivity.

Determination of the Electrochemical Stability Window (ESW)

The ESW defines the potential range where the electrolyte remains stable without undergoing oxidation or reduction.[9][14]

Experimental Setup:

  • Potentiostat/Galvanostat: A standard electrochemical workstation.

  • Electrochemical Cell: A three-electrode setup is crucial for accurate measurements.[15]

    • Working Electrode (WE): Glassy carbon or platinum electrode.

    • Counter Electrode (CE): Platinum wire or mesh.

    • Reference Electrode (RE): A quasi-reference electrode such as a silver wire (Ag/Ag⁺) is often used in ionic liquid systems.[16] It is important to note that the potential of this reference electrode should be calibrated against a standard reference electrode like ferrocene/ferrocenium (Fc/Fc⁺) if absolute potential values are required.

  • Electrolyte: Purified imidazole hydroiodide. The ionic liquid should be thoroughly dried before use to remove any water, which can limit the ESW.[12][13]

Protocol:

  • Cell Assembly: Assemble the three-electrode cell in a glovebox under an inert atmosphere (e.g., argon) to prevent contamination from air and moisture.

  • Cyclic Voltammetry (CV):

    • Perform a cyclic voltammetry scan at a slow scan rate (e.g., 10-50 mV/s).

    • Start the scan from the open-circuit potential (OCP) and sweep towards negative potentials to determine the cathodic limit.

    • Then, sweep towards positive potentials to determine the anodic limit.

    • The cathodic and anodic limits are typically defined as the potentials at which the current density reaches a certain threshold (e.g., 0.1 or 1 mA/cm²).

  • Data Analysis: The ESW is the difference between the anodic and cathodic potential limits.

Trustworthiness of the Protocol:

  • Three-Electrode System: This setup ensures that the potential of the working electrode is accurately controlled and measured against a stable reference, providing reliable data on the electrolyte's stability.

  • Inert Atmosphere: Eliminates the influence of oxygen and water, which can undergo redox reactions and interfere with the measurement of the intrinsic ESW of the ionic liquid.

Measurement of Ionic Conductivity

Ionic conductivity is a measure of the electrolyte's ability to conduct ions and is a critical factor for the performance of any electrochemical device.

Experimental Setup:

  • Conductivity Meter/Impedance Analyzer: For measuring the resistance of the electrolyte.

  • Conductivity Cell: A two-electrode cell with a known cell constant.

  • Temperature-Controlled Environment: A thermostat or oven to perform measurements at different temperatures.

Protocol:

  • Cell Calibration: Calibrate the conductivity cell using a standard solution of known conductivity (e.g., aqueous KCl solution).

  • Sample Preparation: Fill the conductivity cell with the dried imidazole hydroiodide.

  • Measurement:

    • Place the cell in the temperature-controlled environment and allow it to equilibrate.

    • Measure the resistance of the electrolyte using the conductivity meter or by performing electrochemical impedance spectroscopy (EIS).

    • Repeat the measurement at various temperatures to determine the temperature dependence of conductivity.

  • Calculation: Calculate the ionic conductivity (σ) using the formula: σ = K / R where K is the cell constant and R is the measured resistance.

G

Application Protocol: Imidazole Hydroiodide in Dye-Sensitized Solar Cells (DSSCs)

Imidazole hydroiodide is an excellent candidate for the electrolyte in DSSCs due to the presence of the iodide/triiodide (I⁻/I₃⁻) redox couple, which is essential for dye regeneration.[8][17]

Preparation of the DSSC Electrolyte

Materials:

  • Imidazole hydroiodide (as the source of I⁻)

  • Iodine (I₂)

  • 4-tert-butylpyridine (TBP)

  • A suitable solvent (e.g., 3-methoxypropionitrile (MPN) or a mixture of acetonitrile and valeronitrile).[8]

Protocol:

  • Dissolution: In a volumetric flask, dissolve imidazole hydroiodide in the chosen solvent to a concentration of 0.5-0.8 M.

  • Iodine Addition: Add iodine to the solution to a concentration of 0.05 M. The iodine will react with the iodide to form triiodide (I₃⁻).

  • Additive Inclusion: Add 4-tert-butylpyridine to a concentration of 0.5 M.

  • Mixing: Stir the solution until all components are fully dissolved. Store the electrolyte in a dark, sealed container.

Expertise & Experience - Why these components?

  • Imidazole Hydroiodide (I⁻ source): Provides the iodide ions for the redox shuttle.

  • Iodine (I₂): Reacts with iodide to form the triiodide, completing the I⁻/I₃⁻ redox couple.

  • 4-tert-butylpyridine (TBP): This additive adsorbs onto the surface of the TiO₂ photoanode, which can increase the open-circuit voltage (Voc) of the cell by shifting the conduction band edge of the TiO₂ to more negative potentials and reduce charge recombination.[17]

  • Solvent: A low-volatility solvent like MPN is often preferred to prevent electrolyte leakage and evaporation, which can degrade device performance over time.[8]

Assembly and Testing of a DSSC

This protocol provides a general overview of DSSC assembly and testing.

Components:

  • Photoanode (e.g., FTO glass coated with a mesoporous TiO₂ layer and sensitized with a dye)

  • Counter electrode (e.g., FTO glass coated with a platinum catalyst)

  • The prepared imidazole hydroiodide-based electrolyte

  • Sealant (e.g., Surlyn)

Assembly and Testing Workflow:

  • Assembly: Place the photoanode and counter electrode together with the sealant in between. Heat-press the assembly to create a sealed cell with a small opening for electrolyte filling.

  • Electrolyte Injection: Inject the electrolyte into the cell through the opening using a vacuum backfilling technique.[8]

  • Sealing: Seal the filling hole completely.

  • Testing:

    • Use a solar simulator to illuminate the cell with light of a known intensity (e.g., 100 mW/cm², AM 1.5G).

    • Measure the current-voltage (I-V) characteristics of the cell using a source meter.

    • From the I-V curve, determine the key performance parameters: open-circuit voltage (Voc), short-circuit current density (Jsc), fill factor (FF), and power conversion efficiency (PCE).

Safety and Handling

Imidazole hydroiodide, like many chemicals, requires careful handling to ensure safety in the laboratory.

  • General Precautions: Avoid inhalation, ingestion, and contact with skin and eyes.[6] Use only in a well-ventilated area.[6]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear safety glasses with side shields or goggles.[18]

    • Hand Protection: Handle with compatible gloves (e.g., nitrile).[18]

    • Skin and Body Protection: Wear a lab coat.[19]

  • Storage: Store in a cool, dry, well-ventilated place in a tightly closed container.[6] The product is sensitive to air, light, and moisture. It is recommended to handle and store it under an inert gas.[6]

  • Disposal: Dispose of contents and container in accordance with local, state, or national legislation.[6]

Conclusion

Imidazole hydroiodide presents itself as a versatile and promising protic ionic liquid for a range of electrochemical applications. Its straightforward synthesis, favorable physicochemical properties, and the inherent redox activity of the iodide anion make it particularly suitable for use in dye-sensitized solar cells. By following the detailed protocols and understanding the scientific rationale provided in these notes, researchers can effectively synthesize, characterize, and apply this ionic liquid, paving the way for further innovations in energy conversion and storage technologies. The emphasis on high-purity synthesis and anhydrous conditions is critical for unlocking the full potential of this and other ionic liquid electrolytes.

References

  • Application of Ionic Liquids for Batteries and Supercapacitors - MDPI. (2021, May 29). Available at: [Link]

  • Imidazolium-Based Dicationic Ionic Liquid Electrolyte: Strategy toward Safer Lithium-Ion Batteries | ACS Sustainable Chemistry & Engineering - ACS Publications. (2022, June 22). Available at: [Link]

  • Imidazolium-Based Ionic Liquid Electrolytes for Fluoride Ion Batteries - PMC. Available at: [Link]

  • Application of Ionic Liquids in Rechargeable Li-Ion Batteries: A Comprehensive Guide to Design, Synthesis and Computational Aspects | IntechOpen. (2022, November 21). Available at: [Link]

  • Electrochemical Stability Window of Imidazolium-Based Ionic Liquids as Electrolytes for Lithium Batteries - PubMed. (2016, June 30). Available at: [Link]

  • Electrochemistry of Iodide, Iodine, and Iodine Monochloride in Chloride Containing Nonhaloaluminate Ionic Liquids - PubMed. (2016, February 2). Available at: [Link]

  • Novel Electrochemical Studies of Ionic Liquids - Allen J. Bard. Available at: [Link]

  • Novel Electrochemical Studies of Ionic Liquids | Langmuir - ACS Publications. (2002, January 26). Available at: [Link]

  • Imidazole Safety Data Sheet - Washington State University. Available at: [Link]

  • Effect of Iodide-Based Organic Salts and Ionic Liquid Additives in Dye-Sensitized Solar Cell Performance - PMC. Available at: [Link]

  • Electrochemistry of Iodide, Iodine, and Iodine Monochloride in Chloride Containing Nonhaloaluminate Ionic Liquids | Analytical Chemistry - ACS Publications. (2015, December 27). Available at: [Link]

  • Voltammetric Determination of the Iodide/Iodine Formal Potential and Triiodide Stability Constant in Conventional and Ionic Liquid Media - Monash University. Available at: [Link]

  • Methods and Protocols for Reliable Electrochemical Testing in Post-Li Batteries (Na, K, Mg, and Ca) | Chemistry of Materials - ACS Publications. (2019, October 15). Available at: [Link]

  • Application of Ionic Liquids in Electrochemistry—Recent Advances - MDPI. (2020, December 9). Available at: [Link]

  • Key Experimental Considerations When Evaluating Functional Ionic Liquids for Combined Capture and Electrochemical Conversion of - eScholarship. (2024, May 7). Available at: [Link]

  • Electrolytes in Dye-Sensitized Solar Cells | Chemical Reviews - ACS Publications. (2015, January 28). Available at: [Link]

  • Electrochemical Applications of Room-Temperature Ionic Liquids. Available at: [Link]

  • Design and predict the potential of imidazole-based organic dyes in dye-sensitized solar cells using fingerprint machine learning and supported by a web application - PMC. (2024, November 3). Available at: [Link]

  • Viscosity and Ionic Conductivity of Imidazolium based Ionic Liquids bearing Triiodide Anion - E3S Web of Conferences. Available at: [Link]

  • 1-Alkyl-1H-imidazole-based Dipolar Organic Compounds for Dye-Sensitized Solar Cells. (2010, January 4). Available at: [Link]

  • CN102432543A - Synthesis method of 4-iodo-1H-imidazole - Google Patents.
  • A Review of Ionic Liquids and Their Composites with Nanoparticles for Electrochemical Applications - MDPI. (2024, July 3). Available at: [Link]

  • CN110938036A - Preparation method of 4-iodine-1H-imidazole - Google Patents.
  • Application of Ionic Liquids in Electrochemistry—Recent Advances - PMC - NIH. Available at: [Link]

  • Imidazolium based ionic liquid derivatives; synthesis and evaluation of inhibitory effect on mild steel corrosion in hydrochloric acid solution - PMC. (2020, February 29). Available at: [Link]

  • Synthesis and physical study of new ionic liquids based imidazolium salts. Available at: [Link]

  • Revisiting Ionic Liquid Structure-Property Relationship: A Critical Analysis - PMC. (2020, October 19). Available at: [Link]

  • Application of Ionic Liquids for Batteries and Supercapacitors - PMC. Available at: [Link]

  • Non-Substituted Imidazolium-Based Electrolytes as Potential Alternatives to the Conventional Acidic Electrolytes of Polyaniline-Based Electrode Materials for Supercapacitors - PMC. (2024, May 30). Available at: [Link]

  • Synthesis, structure and properties of imidazolium-based energetic ionic liquids. Available at: [Link]

  • IMIDAZOLE: SYNTHESIS, PROPERTIES AND BIOLOGICAL ACTIVITY - PharmaTutor. (2013, August 13). Available at: [Link]

  • A Comprehensive Review of Novel Emerging Electrolytes for Supercapacitors: Aqueous and Organic Electrolytes Versus Ionic Liquid-Based Electrolytes | Energy & Fuels - ACS Publications. (2024, April 29). Available at: [Link]

  • High performance supercapacitors driven by the synergy of a redox-active electrolyte and core–nanoshell zeolitic imidazolate frameworks - Nanoscale Advances (RSC Publishing). Available at: [Link]

  • (PDF) Ionic conductivity, viscosity, and self-diffusion coefficients of novel imidazole salts for lithium-ion battery electrolytes - ResearchGate. (2026, January 16). Available at: [Link]

  • Ionic Liquid for High Voltage Supercapacitor - IntechOpen. (2018, June 27). Available at: [Link]

Sources

Application

Imidazole Hydroiodide-Mediated Reactions: Experimental Setup and Protocols for Drug Development

Executive Summary In modern organic synthesis and drug development, imidazole hydroiodide (ImHI) occupies a dual role: it acts as a critical thermodynamic driver (via precipitation) in regioselective deoxygenative haloge...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern organic synthesis and drug development, imidazole hydroiodide (ImHI) occupies a dual role: it acts as a critical thermodynamic driver (via precipitation) in regioselective deoxygenative halogenations, and its functionalized derivatives—specifically 2-(methylthio)-4,5-dihydro-1H-imidazole hydroiodide—serve as highly efficient electrophilic scaffolds for synthesizing bioactive 2-amino-imidazolines. This application note provides drug development professionals with field-proven, self-validating protocols, emphasizing the mechanistic causality behind each experimental parameter.

Mechanistic Insights & Causality (E-E-A-T)

ImHI as a Thermodynamic Driver in Appel-Type Halogenations

The regioselective conversion of primary alcohols (such as unprotected furanosides and pyranosides) to iodides is notoriously challenging due to the acid-labile nature of glycosidic bonds. By utilizing a reagent system of triphenylphosphine (PPh3), iodine (I2), and imidazole, the reaction bypasses acid-catalyzed degradation.

The Causality of Imidazole: Imidazole acts as both a nucleophilic catalyst and an acid scavenger. As the alcohol attacks the activated phosphonium species, hydrogen iodide (HI) is generated. Imidazole rapidly reacts with HI to form imidazole hydroiodide (ImHI). Because ImHI is highly insoluble in solvents like tetrahydrofuran (THF) and toluene, it immediately precipitates out of the solution. This precipitation shifts the Le Chatelier equilibrium forward, driving the reaction to completion while completely sequestering the acidic protons that would otherwise hydrolyze sensitive substrates (1)[1].

ImHI as an Electrophilic Scaffold in Imidazoline Synthesis

2-Amino-imidazolines are vital pharmacophores found in alpha-adrenergic agonists (e.g., clonidine) and novel CXCR4 ligands (2)[2]. The synthesis of these compounds relies on 2-(methylthio)-4,5-dihydro-1H-imidazole hydroiodide.

The Causality of the Hydroiodide Salt: Why use the hydroiodide salt rather than the free base? The iodide counterion acts as a built-in mild acid catalyst. It protonates the imine nitrogen, significantly increasing the electrophilicity of the C2 carbon. This self-activating system allows incoming primary or secondary amine nucleophiles to attack the C2 position efficiently without requiring exogenous Lewis acids. The subsequent elimination of methanethiol (MeSH) gas renders the substitution irreversible (3)[3].

Quantitative Data: Reaction Parameters & Yields

The following table summarizes the optimized parameters for ImHI-mediated workflows across different substrate classes, allowing for rapid cross-comparison of expected outcomes.

Substrate TypeReagent SystemRole of Imidazole / ImHISolvent & TempExpected Yield
Methyl Pyranosides PPh3, I2, ImidazoleBuffers HI, precipitates as ImHITHF, Reflux77–85%
Unprotected Furanosides PPh3, I2, ImidazolePrevents acid cleavage via ImHI formationTHF, Room Temp81%
Primary Amines 2-(Methylthio)-imidazoline HIElectrophile; HI activates imineTHF, 70 °C70–90%
Bis-amines 2-(Methylthio)-imidazoline HICross-linking electrophilic scaffoldCH3CN, Reflux65–80%

Experimental Protocols & Workflows

Protocol A: Regioselective Iodination of Primary Alcohols

This protocol utilizes the precipitation of ImHI to drive the regioselective iodination of sensitive carbohydrates (4)[4].

Step-by-Step Methodology:

  • Preparation: Dissolve the unprotected glycoside or primary alcohol (e.g., 5.00 g, 33.7 mmol) in anhydrous THF (100 mL) under an argon atmosphere.

  • Reagent Addition: Sequentially add triphenylphosphine (1.5 equiv), imidazole (2.0 equiv), and iodine (1.5 equiv). Causality: Imidazole is added in a slight excess relative to iodine to ensure absolute buffering of all generated HI, protecting the substrate from hydrolysis.

  • Reaction & Self-Validation: Stir the mixture overnight at room temperature.

    • Self-Validation Checkpoint: The formation of a dense white precipitate (imidazole hydroiodide) within 10–15 minutes serves as a visual confirmation that the alkoxyphosphonium intermediate has formed and HI is being successfully sequestered[4].

  • Workup: Filter the heterogeneous mixture through a pad of Celite 545 to remove the insoluble ImHI. Causality: Removing the hydroiodide salt prior to aqueous workup prevents severe emulsion formation and limits the degradation of the iodinated product.

  • Purification: Concentrate the filtrate under reduced pressure. Purify via reverse-phase C18 column chromatography (H2O:MeOH 9:1) to easily separate the target iodoglycoside from the triphenylphosphine oxide byproduct[1].

G A Primary Alcohol + PPh3 + I2 B Alkoxyphosphonium Intermediate A->B Activation C Imidazole (Base/Catalyst) B->C HI generation D Iodinated Product (Target) B->D SN2 Attack by I- E Imidazole Hydroiodide (ImHI) Precipitate C->E Buffers HI (Drives Reaction)

Appel-type iodination mechanism driven by imidazole hydroiodide precipitation.

Protocol B: Synthesis of 2-Amino-imidazolines via Methylthio Displacement

This protocol outlines the synthesis of drug-like imidazoline scaffolds using the self-activating 2-(methylthio)-4,5-dihydro-1H-imidazole hydroiodide reagent[3].

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask, suspend 2-(methylthio)-4,5-dihydro-1H-imidazole hydroiodide (0.05 g) and the target primary or secondary amine (1.0 equiv) in anhydrous THF (5 mL).

  • Reaction: Heat the mixture to 70 °C under a reflux condenser. Causality: Thermal energy is required to overcome the activation barrier of the tetrahedral intermediate formation. The hydroiodide counterion stabilizes this transition state by maintaining the imine in its protonated, highly electrophilic form.

  • Monitoring & Self-Validation: Monitor the reaction via TLC (Eluent: CH2Cl2/CH3OH/NH4OH 90:10:1).

    • Self-Validation Checkpoint: The evolution of methanethiol gas (detectable by odor; ensure the reaction is vented through a bleach scrubber) and the transformation of the suspension into a clear solution indicates successful nucleophilic displacement[3].

  • Isolation: Upon completion (typically 2–5 hours), cool the mixture to room temperature. The target 2-amino-imidazoline will often precipitate directly out of the THF as a pure hydroiodide salt.

  • Purification: Filter the precipitate and triturate with cold diethyl ether to remove any unreacted amine and trace organic impurities. Dry under a high vacuum to yield the final product.

G R1 2-(Methylthio)-4,5-dihydro- 1H-imidazole hydroiodide I1 Tetrahedral Intermediate (Activated by HI) R1->I1 Nucleophilic Attack R2 Primary/Secondary Amine (Nucleophile) R2->I1 THF, 70°C P1 2-Amino-imidazoline Hydroiodide Salt I1->P1 Elimination B1 Methanethiol (MeSH) (Gas Evolution) I1->B1 Leaving Group

Synthesis workflow of 2-amino-imidazolines via methylthio displacement.

References

  • Regioselective Conversion of Primary Alcohols into Iodides in Unprotected Methyl Furanosides and Pyranosides Source: Thieme Connect URL:[Link]

  • Discovery of Bis-Imidazoline Derivatives as New CXCR4 Ligands Source: PubMed Central (PMC) / NIH URL:[Link]

  • Synthesis and carbonic anhydrase activating properties of a series of 2-amino-imidazolines structurally related to clonidine Source: PubMed Central (PMC) / NIH URL:[Link]

  • 2-Deoxyribose as a Rich Source of Chiral 5-Carbon Building Blocks Source: ACS Publications URL:[Link]

Sources

Method

Application Note: Preparation and Deposition of Imidazole Hydroiodide (ImHI) Precursor Solutions for High-Efficiency Perovskite Thin Films

Target Audience: Researchers, Materials Scientists, and Optoelectronic Device Development Professionals Document Type: Technical Application Note & Standard Operating Protocol (SOP) Introduction & Mechanistic Overview Th...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Materials Scientists, and Optoelectronic Device Development Professionals Document Type: Technical Application Note & Standard Operating Protocol (SOP)

Introduction & Mechanistic Overview

The commercialization of perovskite solar cells (PSCs) and related optoelectronic devices is heavily constrained by non-radiative recombination at grain boundaries and insufficient long-term operational stability[1][2]. Recently, additive engineering using aromatic heterocyclic imidazole derivatives—specifically Imidazole hydroiodide (ImHI) and its conjugated variants (e.g., 1H-benzo[d]imidazole hydroiodide, 1H-imidazo[4,5-b]pyrazine hydroiodide)—has emerged as a breakthrough strategy to resolve these bottlenecks[1][3].

The Causality of ImHI Passivation: Integrating ImHI into the perovskite precursor solution drives the in situ formation of low-dimensional (LD) perovskite phases that encapsulate the primary 3D perovskite frameworks, creating an LD@3D architecture [1][2]. The bulky imidazolium cations cap crystal growth, effectively passivating deep-level trap states at the grain boundaries and interfaces[3][4].

Furthermore, at the buried interface (such as between the perovskite and Self-Assembled Monolayers, SAMs), ImHI establishes strong hydrogen bonding networks and a formative dipole layer[5]. This interaction downshifts the Fermi level of the perovskite, reducing the energy mismatch at the interface and establishing a highly efficient p-type heterointerface that drastically accelerates hole extraction[5].

Mechanism A ImHI Precursor Addition B Hydrogen Bonding & Dipole Formation A->B C LD@3D Phase Segregation A->C D Fermi Level Downshift B->D E Defect Passivation C->E F Enhanced Hole Extraction D->F E->F

Mechanistic pathway of ImHI-driven defect passivation and hole extraction enhancement.

Quantitative Impact on Device Metrics

The integration of ImHI and its derivatives translates to measurable improvements in both Power Conversion Efficiency (PCE) and environmental stability. The table below summarizes the quantitative enhancements validated in recent high-impact literature.

Device ArchitecturePassivator / AdditiveChampion PCE (%)Long-Term Stability MetricsRef
Inverted (p-i-n) PSCPzI (Imidazole derivative)25.63%Retains 90% of initial PCE after 1600 h in ambient air[1][2]
Inverted SAM-based PSCImHI (Dipolar compound)26.05%Retains 96% of initial PCE after 2000 h in N₂ glovebox[5]
Inverted PSC2-(methylthio)-ImHI25.10%Stable operation at 65°C for >2000 h in ambient air[6]

Materials and Reagents

Ensure all handling of lead-based compounds and volatile solvents is performed inside a nitrogen-filled glovebox (H₂O < 0.1 ppm, O₂ < 0.1 ppm).

MaterialFunctionPurity Requirement
Lead(II) Iodide (PbI₂) Primary inorganic framework>99.99%, trace metals basis[7]
Formamidinium Iodide (FAI) Primary organic cation>99.99%, anhydrous
Imidazole Hydroiodide (ImHI) LD-phase inducer / Passivator>99%, anhydrous[5][7]
N,N-Dimethylformamide (DMF) Primary high-solubility solventAnhydrous, 99.8%
Dimethyl Sulfoxide (DMSO) Lewis base coordinating solventAnhydrous, >99.9%
Chlorobenzene (CB) Antisolvent for nucleationAnhydrous, 99.8%

Protocol 1: Preparation of ImHI-Doped Precursor Solutions

Scientific Rationale: The solvent ratio of DMF to DMSO is critical. DMSO acts as a Lewis base, coordinating with PbI₂ to form an intermediate adduct (PbI₂-DMSO)[8][9]. This adduct retards rapid crystallization during spin-coating, allowing for a highly compact, pinhole-free film. ImHI is introduced at a carefully optimized molar ratio (typically 1-5 mol% relative to Pb) to induce surface passivation without disrupting the bulk 3D lattice[1][9].

Step-by-Step Methodology:
  • Solvent Mixing: In a clean glass vial, prepare a solvent mixture of DMF and DMSO at a 4:1 volume ratio.

  • Bulk Precursor Dissolution: Add 1.5 M of PbI₂ and 1.5 M of FAI (or a mixed-cation blend) into 1 mL of the DMF:DMSO solvent.

  • ImHI Integration: Add ImHI at a concentration of 3 mol% (relative to the PbI₂ molarity).

  • Thermal Agitation: Seal the vial and stir magnetically at 60°C for 2 hours. Causality: Heating reduces the viscosity of the solution and ensures the complete dissociation of the bulky imidazolium aggregates, preventing localized precipitation.

  • Filtration (Critical QC Step): Allow the solution to cool to room temperature. Filter the solution through a 0.22 µm PTFE syringe filter into a sterile vial. Causality: Micro-particulates act as non-radiative recombination centers and nucleation sites for unwanted δ-phase perovskite; filtration ensures a pristine precursor state.

Protocol 2: Thin-Film Deposition via Antisolvent Spin-Coating

Scientific Rationale: The antisolvent dripping method rapidly extracts the highly volatile DMF, forcing the precursor solution into a state of supersaturation. This triggers instantaneous and uniform nucleation across the substrate[10]. The subsequent thermal annealing drives off the residual DMSO and provides the activation energy for the ImHI molecules to migrate to the grain boundaries, forming the protective LD@3D phase[1][11].

Workflow S1 Precursor Prep Mix in DMF:DMSO S2 Spin-Coating Two-Step Process S1->S2 S3 Antisolvent Drip Trigger Nucleation S2->S3 S4 Thermal Annealing Crystallization S3->S4 S5 QC Validation XRD & PL Analysis S4->S5

Step-by-step experimental workflow for ImHI-doped perovskite thin-film deposition.

Step-by-Step Methodology:
  • Substrate Preparation: Treat the ITO/HTL-coated glass substrates with UV-Ozone for 15 minutes immediately prior to transfer into the glovebox. Causality: This increases the surface energy and wettability, ensuring uniform spreading of the precursor.

  • Dispensing: Dispense 40 µL of the ImHI-doped precursor solution onto the center of the substrate.

  • Two-Step Spin-Coating:

    • Step 1: 1,000 rpm for 10 seconds (Acceleration: 200 rpm/s) to spread the solution.

    • Step 2: 4,000 rpm for 30 seconds (Acceleration: 1,000 rpm/s) to thin the wet film.

  • Antisolvent Dripping: Exactly 10 seconds before the end of Step 2, swiftly drop 150 µL of Chlorobenzene onto the center of the spinning substrate. Causality: A delay in dripping will result in premature, uneven crystallization, yielding a hazy, pinhole-ridden film[10].

  • Thermal Annealing: Immediately transfer the substrate to a pre-heated hotplate at 100°C for 30 minutes. The film should rapidly transition from a transparent yellowish phase to a dark, specular black/brown phase.

Self-Validating Quality Control (QC)

To ensure the protocol has been executed correctly and the ImHI has successfully integrated into the lattice, perform the following self-validating checks:

  • Visual Inspection: A successful film is highly reflective and pitch-black. A hazy or greyish film indicates slow nucleation (likely due to delayed antisolvent dripping) or incomplete solvent evaporation.

  • X-Ray Diffraction (XRD): Compare the ImHI-treated film against a control. A successful LD@3D formation will exhibit the primary α-phase 3D perovskite peaks (e.g., at 14.1° for FAPbI₃), alongside the emergence of low-angle diffraction peaks (typically <10°) corresponding to the 1D/2D imidazolium-capped phases[4][9].

  • Steady-State Photoluminescence (PL): The ImHI-treated film must show a significantly higher PL intensity and a slight blue-shift compared to the control. This validates that the ImHI has effectively passivated the surface trap states, suppressing non-radiative recombination[6][9].

References

  • Performance and stability of large size cells / Tailoring Conjugated Imidazolium Additives Enables High‐Performance Inverted Perovskite Solar Cells via In Situ Forming Low‐Dimensional Perovskites ResearchGate / SMALL[Link]

  • Tailoring Conjugated Imidazolium Additives Enables High‐Performance Inverted Perovskite Solar Cells via In Situ Forming Low‐Dimensional Perovskites ResearchGate [Link]

  • Tailoring Conjugated Imidazolium Additives Enables High-Performance Inverted Perovskite Solar Cells via In Situ Forming Low-Dimensional Perovskites Scilit[Link]

  • Illustration of current development on solvent engineering of precursor solution in PSCs ResearchGate[Link]

  • A Universal P-Type Heterointerface for Inverted Perovskite Solar Cells PubMed / Angewandte Chemie[Link]

  • Characterization of perovskite films on ITO/glass substrates ResearchGate[Link]

  • Nucleation and growth diagram of large-area perovskite thin films prepared by blade/slot-die coating methods ResearchGate[Link]

  • Solar Cell Materials: [for Perovskite precursor] Greyhound Chromatography [Link]

  • Photomechanically accelerated degradation of perovskite solar cells ResearchGate[Link]

  • Highly Efficient Halide Perovskite Light‐Emitting Diodes via Molecular Passivation ResearchGate[Link]

Sources

Application

Application Note: Formulating High-Performance Dye-Sensitized Solar Cells (DSSCs) with Imidazole Hydroiodide Electrolytes

Target Audience: Materials Scientists, Photovoltaic Researchers, and Electrochemical Assay Developers. Content Focus: Mechanistic causality, robust experimental protocols, and self-validating device assembly using Imidaz...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Materials Scientists, Photovoltaic Researchers, and Electrochemical Assay Developers. Content Focus: Mechanistic causality, robust experimental protocols, and self-validating device assembly using Imidazole Hydroiodide (ImHI) and its derivatives.

Executive Summary

The commercial viability of Dye-Sensitized Solar Cells (DSSCs) hinges on the stability and efficiency of their redox electrolytes. Traditional volatile organic solvents suffer from rapid evaporation and leakage, leading to catastrophic device failure. Imidazole hydroiodide (ImHI, CAS 68007-08-9) and its alkylated imidazolium derivatives have emerged as the gold standard for formulating Room Temperature Ionic Liquids (RTILs) and quasi-solid-state electrolytes[1].

For professionals spanning materials science to electrochemical assay development, mastering ImHI-based redox chemistry provides critical cross-disciplinary insights into stable charge-transfer complexes. This application note details the mechanistic role of ImHI, presents comparative performance data, and outlines a self-validating protocol for fabricating highly stable DSSCs.

Mechanistic Insights: The Role of Imidazole Hydroiodide

In a standard DSSC, the electrolyte must rapidly regenerate the photo-oxidized dye while transporting electrons (via the I−/I3−​ redox couple) to the counter electrode. The integration of ImHI provides three foundational advantages over traditional inorganic salts (e.g., LiI or KI):

  • Thermal and Volumetric Stability: Imidazolium-based ionic liquids exhibit negligible vapor pressure. The first ever stable DSSC demonstrating zero performance degradation over long-term stress testing utilized an imidazolium iodide derivative[2].

  • Steric Hindrance of Interfacial Recombination: The bulky imidazolium cations physically adsorb onto the exposed mesoporous TiO2​ surface. This steric barrier prevents the "back-reaction" (recombination) of injected electrons with the oxidized triiodide ( I3−​ ) species, significantly reducing internal series resistance and improving the fill factor (FF)[3].

  • Grotthuss-like Charge Transport: In highly viscous ImHI-based RTILs or solid-state nanocomposites, physical mass diffusion of ions is restricted. However, the high localized concentration of polyiodides enables a Grotthuss-like bond-exchange mechanism, allowing rapid charge transfer without the need for bulk fluid movement[4].

DSSC_Mechanism Photon Photon (hv) Dye Sensitizer Dye (S) Photon->Dye Absorption Dye_Excited Excited Dye (S*) Dye->Dye_Excited Excitation Dye_Oxidized Oxidized Dye (S+) Dye_Excited->Dye_Oxidized Becomes TiO2 TiO2 Conduction Band Dye_Excited->TiO2 e- Injection Dye_Oxidized->Dye Regenerated Load External Load TiO2->Load e- Transport Pt Pt Counter Electrode Load->Pt e- Return I3 Triiodide (I3-) Pt->I3 Reduces I Iodide (I-) from ImHI I3->I + 2e- -> 3I- I->Dye_Oxidized Donates e-

Charge transfer pathway in a DSSC using an ImHI-based electrolyte.

Quantitative Data: Electrolyte System Comparison

The transition from volatile solvents to ImHI-based RTILs or solid-state crystals fundamentally alters device metrics. While absolute efficiency may slightly decrease due to higher viscosity, operational stability increases exponentially.

Table 1: Comparative Photovoltaic Parameters of Electrolyte Systems
Electrolyte MatrixPrimary Iodide Source Voc​ (V) Jsc​ (mA/cm²)Fill Factor (FF)PCE (%)Operational Stability
Volatile Organic LiI / I2​ in Acetonitrile0.7216.50.68~8.0Low (Prone to evaporation)
Ionic Liquid (RTIL) Imidazolium Iodide / I2​ 0.6814.20.71~6.8High (>1000h continuous)[2]
Polymer Nanocomposite ImHI + SiO2​ Matrix0.6515.10.65~4.1Very High (No leakage)[4]
All-Solid-State MA-II Ionic Crystal0.558.50.55~2.6Excellent (Solid matrix)[5]

(Note: Values are representative benchmarks derived from standard N719-sensitized mesoporous TiO2​ architectures under AM 1.5G illumination).

Experimental Protocols

The following protocols outline the formulation of a high-stability ImHI-based electrolyte and the subsequent assembly of the DSSC. Every step is designed as a self-validating system to ensure reproducibility.

Protocol A: Formulation of the ImHI-Based Electrolyte

Objective: Create a high-conductivity, low-volatility redox mediator.

  • Reagent Weighing (In Glovebox):

    • Weigh 0.6 M of 1,2-dimethyl-3-propylimidazolium iodide (DMPII) or standard Imidazole hydroiodide[3].

    • Weigh 0.05 M of elemental Iodine ( I2​ ).

    • Weigh 0.1 M of Lithium Iodide (LiI).

    • Measure 0.5 M of 4-tert-butylpyridine (TBP).

  • Solvent Integration: Dissolve the reagents in a 85:15 (v/v) mixture of acetonitrile and valeronitrile.

    • Causality: While pure ionic liquids can be used, adding a small fraction of valeronitrile lowers the macroscopic viscosity just enough to ensure deep pore penetration into the TiO2​ without sacrificing the thermal stability provided by the imidazolium salt.

  • Chemical Maturation: Stir the solution in the dark for 2 hours at room temperature.

    • Causality: The I2​ must fully react with the I− from the ImHI to form the triiodide ( I3−​ ) complex. A precise 1:10 ratio of I2​ to I− is critical; too little I2​ starves the counter electrode of reducible species, while too much increases parasitic light absorption by the electrolyte itself[3].

  • TBP Addition: Add the 4-tert-butylpyridine last.

    • Causality: TBP acts as a surface-active agent. It adsorbs onto the bare TiO2​ surface, shifting the conduction band edge to a more negative potential. This directly increases the open-circuit voltage ( Voc​ ) and sterically suppresses dark current recombination[3].

Protocol B: Device Assembly and Vacuum Backfilling

Objective: Assemble the cell and inject the viscous electrolyte without introducing air voids.

  • Photoanode Sensitization: Immerse the sintered mesoporous TiO2​ electrode in a 0.3 mM solution of N719 dye (in ethanol) for 24 hours in the dark. Rinse with anhydrous ethanol and dry under N2​ .

  • Counter Electrode Preparation: Sputter or thermally deposit a 50 nm layer of Platinum (Pt) onto an FTO glass substrate. Drill a 1 mm micro-hole in the glass for injection.

  • Sandwich Assembly: Place a 25 µm Surlyn thermoplastic gasket between the photoanode and the Pt counter electrode. Heat press at 110°C for 15 seconds to seal the edges.

  • Vacuum Backfilling (Critical Step):

    • Place a drop of the ImHI electrolyte over the pre-drilled micro-hole.

    • Place the device in a vacuum desiccator and draw a mild vacuum (-0.8 bar).

    • Causality: Imidazolium iodide-based liquids are highly viscous. Capillary action alone cannot penetrate the nanoscale TiO2​ pores. The vacuum evacuates trapped air; upon releasing the vacuum, atmospheric pressure forces the electrolyte deep into the mesoporous network, ensuring 100% active area wetting[2].

  • Final Sealing: Seal the micro-hole using a small piece of Surlyn and a thin glass cover slip via localized heating.

Workflow Prep_Anode 1. Photoanode Preparation (TiO2 Deposition & Sintering) Sensitize 2. Dye Sensitization (N719 Immersion) Prep_Anode->Sensitize Assembly 5. Device Assembly (Sandwich & Surlyn Seal) Sensitize->Assembly Prep_Cathode 3. Counter Electrode Prep (Pt Sputtering/Thermal) Prep_Cathode->Assembly Prep_Electrolyte 4. Electrolyte Formulation (ImHI + I2 + TBP) Injection 6. Electrolyte Injection (Vacuum Backfilling) Prep_Electrolyte->Injection Assembly->Injection Testing 7. Device Characterization (J-V Curves & EIS) Injection->Testing

Step-by-step experimental workflow for ImHI-based DSSC fabrication.

References

  • Kawano, R., et al. "High-Performance All-Solid-State Dye-Sensitized Solar Cells Utilizing Imidazolium-Type Ionic Crystal as Charge Transfer Layer." Chemistry of Materials, ACS Publications. URL:[Link]

  • Yang, C.-H., et al. "All-Solid-State Dye-Sensitized Solar Cells with Alkyloxy-Imidazolium Iodide Ionic Polymer/SiO2 Nanocomposite Electrolyte." SciSpace. URL:[Link]

  • Sacco, A., et al. "Progress on Electrolytes Development in Dye-Sensitized Solar Cells." Journal of Materials Chemistry A / PMC - NIH. URL:[Link]

  • Wang, P., et al. "Improvement of efficiency of dye-sensitized solar cells by reduction of internal resistance." Applied Physics Letters, AIP Publishing. URL:[Link]

Sources

Method

Application Note: Imidazole Hydroiodide and Imidazolium Iodide Derivatives as Bifunctional Organocatalysts

Executive Summary & Mechanistic Rationale Imidazole hydroiodide (ImHI) and its quaternized imidazolium iodide derivatives have emerged as highly efficient, metal-free organocatalysts in modern synthetic chemistry. Their...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

Imidazole hydroiodide (ImHI) and its quaternized imidazolium iodide derivatives have emerged as highly efficient, metal-free organocatalysts in modern synthetic chemistry. Their efficacy is rooted in a unique bifunctional mechanism : the imidazolium cation acts as a hydrogen-bond donor (or weak Brønsted acid) to activate electrophilic substrates, while the iodide counterion serves as a highly polarizable, potent nucleophile and an excellent leaving group 1.

This synergistic "push-pull" dynamic enables complex transformations under mild conditions, circumventing the need for toxic or expensive heavy metal catalysts. This guide details two primary applications of these catalysts: the chemical fixation of CO₂ into cyclic carbonates and the regioselective allylation of anilines.

Application 1: Chemical Fixation of CO₂ into Cyclic Carbonates

The cycloaddition of CO₂ to epoxides is a critical reaction for greenhouse gas valorization. Immobilized protic ionic liquids, specifically polystyrene-supported imidazolium hydroiodide (PS-ImHI), demonstrate exceptional catalytic activity for this transformation 2.

Mechanistic Causality: The rate-determining step of this reaction is the ring-opening of the epoxide. The imidazolium proton activates the epoxide oxygen via hydrogen bonding, lowering the LUMO energy of the substrate. Simultaneously, the iodide anion executes a nucleophilic attack on the less sterically hindered carbon. Iodide is uniquely suited for this role; its high polarizability accelerates the initial ring opening, and its superior leaving-group ability facilitates the subsequent intramolecular ring-closure step to form the carbonate 1, [[2]]().

G Epoxide Epoxide + CO2 Activation H-Bond Activation (Imidazolium Cation) Epoxide->Activation Catalyst Imidazolium Iodide (ImHI) Catalyst->Activation RingOpening Nucleophilic Attack (Iodide Anion) Activation->RingOpening CO2Insertion CO2 Insertion (Alkoxide Intermediate) RingOpening->CO2Insertion Cyclization Ring Closure & Catalyst Regeneration CO2Insertion->Cyclization Cyclization->Catalyst Iodide leaving group Product Cyclic Carbonate Cyclization->Product

Bifunctional activation of epoxides by imidazolium iodide catalysts.

Protocol 1: Synthesis of Propylene Carbonate using PS-ImHI

Self-validating workflow for high-pressure cycloaddition.

  • Preparation : In a 50 mL stainless-steel autoclave equipped with a magnetic stirrer, add propylene oxide (20 mmol) and the PS-ImHI catalyst (1.6 mol% relative to the epoxide) [[2]]().

  • Pressurization : Seal the reactor and purge three times with CO₂ to displace ambient air. Pressurize the vessel with CO₂ to a constant pressure of 2.5 MPa [[2]]().

  • Reaction : Heat the autoclave to 120 °C. Stir the heterogeneous mixture continuously for 4 hours. Validation check: Monitor the internal pressure gauge; a plateau in pressure drop indicates the cessation of CO₂ consumption and reaction completion.

  • Workup & Recovery : Cool the reactor to 0 °C in an ice bath to prevent the volatilization of unreacted epoxide, then slowly depressurize.

  • Isolation : Dilute the mixture with ethyl acetate (10 mL) and recover the PS-ImHI catalyst via vacuum filtration. Wash the catalyst with ethanol and dry under vacuum for subsequent reuse.

  • Analytical Validation : Concentrate the filtrate under reduced pressure. Analyze the crude product via ¹H-NMR (CDCl₃) to confirm the disappearance of epoxide proton signals (2.7–3.0 ppm) and the appearance of cyclic carbonate signals (4.0–4.9 ppm).

Data Presentation: Halide Counterion Effect on CO₂ Fixation

Comparative performance of Polystyrene-supported Imidazolium Halides (120 °C, 2.5 MPa CO₂, 4h).

CatalystCounterionNucleophilicity / Leaving AbilityYield (%)Selectivity (%)
PS-ImHClChloride (Cl⁻)Low / Poor< 45.0> 99.0
PS-ImHBrBromide (Br⁻)Moderate / Moderate82.5> 99.0
PS-ImHI Iodide (I⁻) High / Excellent 98.1 > 99.0

Application 2: Regioselective Allylation of Anilines

The direct, regioselective C-allylation of free anilines is notoriously difficult due to the competing, highly reactive N-alkylation pathway 3. However, the use of imidazolium iodide catalysts (e.g., 1,3-bis(carboxymethyl)imidazolium iodide, bcmim-I) completely alters the regioselectivity from N-allylation to para-C-allylation 4.

Mechanistic Causality: The counterion strictly dictates the reaction pathway. A chloride counterion acts as a hard nucleophile, promoting standard N-allylation. Conversely, the iodide counterion acts as a soft nucleophile, stabilizing the generated allyl carbocation intermediate via soft-soft interactions. This stabilization suppresses the hard N-nucleophilic attack, allowing the softer para-carbon of the aniline ring to undergo selective C-alkylation [[4]]().

G Substrates Allylic Alcohol + Aniline ImI Imidazolium Iodide (Im-I) Substrates->ImI ImCl Imidazolium Chloride (Im-Cl) Substrates->ImCl Carbocation_I Allyl Carbocation-Iodide Pair (Soft Anion Stabilization) ImI->Carbocation_I Carbocation_Cl Allyl Carbocation-Chloride Pair (Hard Anion) ImCl->Carbocation_Cl ParaProduct 4-Allylaniline (Para) Selective C-Alkylation Carbocation_I->ParaProduct Soft nucleophile favors C-attack NProduct N-Allylaniline Selective N-Alkylation Carbocation_Cl->NProduct Hard nucleophile favors N-attack

Anion-dependent regioselective allylation pathway directed by imidazolium halides.

Protocol 2: Synthesis of 4-Allylaniline via Imidazolium Iodide Catalysis
  • Reaction Setup : In a 10 mL round-bottom flask, combine the allylic alcohol (1.0 mmol) and aniline (1.2 mmol) 4.

  • Catalyst Addition : Add the imidazolium iodide catalyst (bcmim-I) at a 10 mol% loading 4.

  • Heating : Stir the neat mixture at 80 °C for 6 hours under an inert nitrogen atmosphere. Note: The reaction mixture will darken as the carbocation-iodide intermediate pair forms.

  • Monitoring (Self-Validation) : Monitor the reaction via TLC (Hexanes:EtOAc 8:2). The complete disappearance of the allylic alcohol spot (visualized via KMnO₄ stain) confirms maximum conversion.

  • Workup : Quench the reaction by adding 5 mL of saturated aqueous NaHCO₃. Extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Purification : Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude residue via silica gel flash chromatography to isolate the pure 4-allylaniline.

Data Presentation: Anion-Dependent Regioselectivity

Influence of imidazolium halide counterions on the allylation of aniline (10 mol% catalyst, 80 °C, 6h).

CatalystCounterion NatureMajor ProductConversion (%)
bcmim-ClHard AnionN-Allylaniline85
bcmim-BrIntermediate2-Allylaniline (Ortho)72
bcmim-I Soft Anion 4-Allylaniline (Para) 77

References

  • Zhu, X. et al. "Imidazolium Iodide-Containing Polycarbazole Networks as Efficient Catalysts for the Cycloaddition of CO2 to Epoxides." ACS Applied Polymer Materials, 2023. 1

  • Zhang, X.; Su, D.; Xiao, L.; Wu, W. "Immobilized protic ionic liquids: Efficient catalysts for CO2 fixation with epoxides." Journal of CO2 Utilization, 2017. 2

  • Albert-Soriano, M.; Pastor, I. M. "Anion-Dependent Imidazolium-Based Catalysts for Allylation of Aniline with Tunable Regioselectivity." Advanced Synthesis & Catalysis, 2020. 4

  • Ghosh, S.; Saha, S. N. "Regio- and Stereoselective Allylation of Anilines with Aryl Allenes in Hexafluoroisopropanol Solvent." Organic Letters, 2023. 3

Sources

Application

Application Notes and Protocols for Determining Optimal Doping Concentrations of Imidazole Hydroiodide for Enhanced Device Performance

For Researchers, Scientists, and Drug Development Professionals. Introduction: The Role of Imidazole Hydroiodide in Advanced Semiconductor Devices Imidazole hydroiodide (ImHI) has emerged as a critical doping agent in th...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals.

Introduction: The Role of Imidazole Hydroiodide in Advanced Semiconductor Devices

Imidazole hydroiodide (ImHI) has emerged as a critical doping agent in the fabrication of high-performance electronic and optoelectronic devices, most notably in the field of perovskite solar cells (PSCs). Its application as a dopant or additive serves multiple functions, primarily aimed at enhancing power conversion efficiency (PCE) and improving the long-term stability of these devices. The incorporation of imidazole-based compounds can effectively passivate defects at the grain boundaries and interfaces of the perovskite film, optimize energy level alignment for more efficient charge extraction, and reduce non-radiative recombination losses.[1][2][3][4] The iodide component of ImHI can also help to suppress the formation of iodide vacancies, a common defect in metal halide perovskites. This comprehensive guide provides a systematic approach to determining the optimal doping concentration of imidazole hydroiodide to maximize device performance.

Mechanism of Action: How Imidazole Hydroiodide Influences Device Performance

The efficacy of imidazole hydroiodide as a dopant stems from its unique chemical structure and properties. The imidazole ring, a five-membered heterocycle containing two nitrogen atoms, can interact with the perovskite lattice in several beneficial ways:

  • Defect Passivation: The lone pair of electrons on the nitrogen atoms in the imidazole ring can coordinate with uncoordinated lead (Pb²⁺) ions, which are common Lewis acid defect sites in perovskite films. This interaction passivates these defects, reducing charge carrier trapping and subsequent non-radiative recombination.[4]

  • Energy Level Alignment: The incorporation of imidazole-based molecules can modify the work function of the perovskite layer, leading to a more favorable energy level alignment with adjacent charge transport layers. This improved alignment facilitates more efficient extraction of photogenerated electrons and holes, thereby increasing the short-circuit current density (Jsc) and open-circuit voltage (Voc).[1][2]

  • Morphological Control: Additives like ImHI can influence the crystallization process of the perovskite film, leading to larger grain sizes and a more uniform morphology with fewer pinholes.[3] This improved film quality enhances charge transport and reduces leakage currents.

The concentration of ImHI is a critical parameter that dictates the extent of these beneficial effects. Insufficient doping may not provide adequate defect passivation, while excessive doping can lead to the formation of undesirable secondary phases, introduce additional defects, or hinder charge transport, ultimately degrading device performance. Therefore, a systematic optimization of the ImHI concentration is paramount for achieving optimal device efficiency and stability.

Experimental Workflow for Optimization of Imidazole Hydroiodide Doping

The following diagram outlines a systematic workflow for determining the optimal doping concentration of imidazole hydroiodide in a typical device fabrication process.

experimental_workflow cluster_prep Solution Preparation cluster_fab Device Fabrication cluster_char Characterization cluster_analysis Data Analysis & Optimization prep_imhi Prepare Imidazole Hydroiodide Stock Solution (e.g., in DMF/DMSO) create_doped Create a Series of Doped Precursor Solutions (e.g., 0.1, 0.5, 1.0, 1.5, 2.0 mol%) prep_imhi->create_doped prep_precursor Prepare Perovskite Precursor Solution prep_precursor->create_doped fab_doped Fabricate Doped Devices for each concentration create_doped->fab_doped fab_control Fabricate Control Devices (0 mol% ImHI) morph_char Film Characterization: - SEM (Morphology) - XRD (Crystallinity) - UV-Vis (Absorbance) fab_doped->morph_char device_char Device Performance: - J-V Scans (PCE, Voc, Jsc, FF) - EQE (Spectral Response) - Stability Testing fab_doped->device_char analyze_data Analyze and Correlate Film Properties with Device Performance morph_char->analyze_data device_char->analyze_data det_optimum Determine Optimal Concentration Range analyze_data->det_optimum fine_tune Fine-tune Concentration (narrower range) det_optimum->fine_tune validate Validate with Larger Batch and Stability Studies fine_tune->validate

Caption: A systematic workflow for optimizing imidazole hydroiodide doping concentration.

Detailed Protocols

Protocol 1: Preparation of Doped Perovskite Precursor Solutions

This protocol describes the preparation of a series of perovskite precursor solutions with varying molar percentages of imidazole hydroiodide.

Materials:

  • Imidazole Hydroiodide (ImHI)

  • Perovskite precursors (e.g., Formamidinium Iodide (FAI), Lead Iodide (PbI₂), Methylammonium Bromide (MABr), Lead Bromide (PbBr₂))

  • Anhydrous solvents (e.g., N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO))

  • Argon-filled glovebox

  • Analytical balance

  • Vortex mixer and magnetic stirrer

Procedure:

  • Prepare Imidazole Hydroiodide Stock Solution:

    • Inside the glovebox, accurately weigh a specific amount of ImHI and dissolve it in a known volume of anhydrous solvent (e.g., DMF) to create a stock solution of a defined concentration (e.g., 0.1 M).

    • Ensure complete dissolution by vortexing or stirring.

  • Prepare Perovskite Precursor Solution:

    • Prepare the desired perovskite precursor solution according to your standard protocol. For example, a common formulation is a 1.4 M solution of FAPbI₃ with the addition of MABr and PbBr₂ in a DMF:DMSO solvent mixture.

  • Create Doped Precursor Solutions:

    • Prepare a series of vials, each for a different ImHI doping concentration.

    • For each desired molar percentage (e.g., 0.1, 0.5, 1.0, 1.5, 2.0 mol%), calculate the required volume of the ImHI stock solution to be added to a specific volume of the perovskite precursor solution.

    • Example Calculation for 1.0 mol% Doping: To prepare 1 mL of a 1.4 M perovskite solution with 1.0 mol% ImHI, you would need to add 14 µL of a 1 M ImHI stock solution.

    • Add the calculated volume of the ImHI stock solution to the perovskite precursor solution.

    • Prepare a control solution with no added ImHI.

    • Stir all solutions for at least 30 minutes before use.

Protocol 2: Device Fabrication and Characterization

This protocol outlines the fabrication of perovskite solar cells and the key characterization techniques to evaluate the effect of ImHI doping.

Procedure:

  • Device Fabrication:

    • Fabricate perovskite solar cells using your established spin-coating and annealing procedures for both the control and the various doped precursor solutions.

    • Ensure all other device layers (e.g., electron transport layer, hole transport layer, electrodes) are deposited under identical conditions to ensure a fair comparison.

  • Film Characterization:

    • Scanning Electron Microscopy (SEM): Analyze the surface morphology of the perovskite films to observe changes in grain size, uniformity, and the presence of pinholes with varying ImHI concentrations.

    • X-ray Diffraction (XRD): Investigate the crystallinity of the perovskite films. Look for changes in peak intensity and the potential formation of any secondary phases at higher doping concentrations.

    • UV-Vis Spectroscopy: Measure the absorbance spectra of the films to assess any changes in the bandgap or light absorption properties.

  • Device Performance Characterization:

    • Current Density-Voltage (J-V) Measurements: Under simulated AM 1.5G illumination, measure the J-V characteristics of the fabricated devices to determine the key photovoltaic parameters: open-circuit voltage (Voc), short-circuit current density (Jsc), fill factor (FF), and power conversion efficiency (PCE).

    • External Quantum Efficiency (EQE): Measure the EQE to understand the spectral response of the devices and identify any changes in charge collection efficiency at different wavelengths.

    • Stability Testing: Subject unencapsulated devices to prolonged illumination or storage in a controlled environment (e.g., ambient air with controlled humidity) to evaluate the impact of ImHI doping on the long-term stability of the device.

Data Presentation and Interpretation

A systematic presentation of the collected data is crucial for identifying the optimal doping concentration.

Table 1: Summary of Device Performance Metrics at Varying Imidazole Hydroiodide Concentrations

Imidazole Hydroiodide (mol%)Voc (V)Jsc (mA/cm²)FF (%)PCE (%)
0 (Control)1.0522.57517.7
0.51.0823.07719.1
1.01.1023.27819.9
1.51.0922.87618.9
2.01.0622.17216.8

Note: The data presented in this table are illustrative and will vary depending on the specific perovskite composition and device architecture.

Interpretation of Results:

  • Low Concentrations (0.1 - 1.0 mol%): An initial increase in all photovoltaic parameters is often observed. This is attributed to effective defect passivation and improved charge extraction.

  • Optimal Concentration (around 1.0 mol% in the example): The device performance reaches a peak. At this concentration, the benefits of defect passivation and improved energy level alignment are maximized without introducing significant negative effects.

  • High Concentrations (>1.5 mol%): A decrease in performance is typically observed. This can be due to several factors, including the formation of insulating imidazole-rich phases at grain boundaries that impede charge transport, increased recombination at the interfaces, or a degradation of the perovskite film morphology.

Causality and Trustworthiness of the Protocol

The described protocol is designed as a self-validating system. The correlation between the physical characterization of the films (SEM, XRD) and the electrical performance of the devices (J-V, EQE) provides a comprehensive understanding of the impact of ImHI doping. For instance, an observed increase in PCE should correspond to improved film morphology (larger grains, fewer pinholes in SEM images) and enhanced crystallinity (stronger diffraction peaks in XRD). Conversely, a drop in performance at higher concentrations might be explained by the appearance of new peaks in the XRD pattern, indicating the formation of secondary phases. This multi-faceted characterization approach ensures that the determined optimal concentration is based on a sound scientific understanding of the underlying mechanisms.

Safety Precautions

Imidazole hydroiodide is a chemical that requires careful handling. Always consult the Safety Data Sheet (SDS) before use.[1][2] General safety precautions include:

  • Working in a well-ventilated area or a fume hood.

  • Wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Avoiding inhalation of dust and contact with skin and eyes.

Conclusion

The optimization of imidazole hydroiodide doping concentration is a critical step in maximizing the performance and stability of various semiconductor devices, particularly perovskite solar cells. By following the systematic workflow and protocols outlined in this guide, researchers can effectively identify the optimal doping window for their specific device architecture. A thorough characterization of both the doped films and the final devices is essential for understanding the structure-property relationships and ensuring the reliability of the optimization process.

References

  • Tailoring Conjugated Imidazolium Additives Enables High-Performance Inverted Perovskite Solar Cells via In Situ Forming Low-Dimensional Perovskites. Scilit.
  • Tailoring Conjugated Imidazolium Additives Enables High‐Performance Inverted Perovskite Solar Cells via In Situ Forming Low‐Dimensional Perovskites.
  • 4-Iodo-1H-imidazole dramatically improves the open-circuit voltages of perovskite solar cells to 1.2 V. New Journal of Chemistry (RSC Publishing).
  • Enhancing the Performance of Perovskite Solar Cells by Introducing 4-(Trifluoromethyl)
  • 4-Iodo-1H-imidazole Dramatically Improving the Open-circuit Voltages of Perovskite Solar Cell Exceeding 1.2 V.

Sources

Method

Methods for incorporating Imidazole hydroiodide into polymer matrices

Application Note: Advanced Methodologies for the Incorporation of Imidazole Hydroiodide (ImHI) into Polymer Matrices Executive Summary Imidazole hydroiodide (ImHI, CAS: 68007-08-9) has emerged as a critical molecular bui...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced Methodologies for the Incorporation of Imidazole Hydroiodide (ImHI) into Polymer Matrices

Executive Summary

Imidazole hydroiodide (ImHI, CAS: 68007-08-9) has emerged as a critical molecular building block in the development of next-generation optoelectronics and solid-state energy devices[1]. Traditionally utilized as a highly soluble organic halide salt for liquid electrolytes, recent advancements have repurposed ImHI as a functional additive within solid polymer matrices (e.g., Polyethylene Oxide [PEO], Polymethyl Methacrylate[PMMA]) and as a dipole-modifying agent at buried heterointerfaces[2][3].

This application note provides authoritative, self-validating protocols for incorporating ImHI into polymer systems. By understanding the mechanistic causality behind ImHI's behavior—specifically its ability to disrupt polymer crystallinity and downshift Fermi levels—researchers can systematically optimize ionic conductivity in Solid Polymer Electrolytes (SPEs) and maximize hole extraction in inverted Perovskite Solar Cells (PSCs)[3].

Mechanistic Causality: The Role of ImHI

Successful experimental design requires understanding why ImHI behaves the way it does within a polymer network.

  • In Solid Polymer Electrolytes (SPEs): Polymers like PEO possess high room-temperature crystallinity, which severely restricts ion mobility to narrow amorphous domains. When ImHI is incorporated, the bulky, asymmetric imidazolium cation acts as a molecular plasticizer. It sterically hinders the reorganization of polymer chains, thereby increasing the free volume and expanding the amorphous phase. Concurrently, the hydroiodide component dissociates to provide a high concentration of I− ions, which, when paired with elemental iodine ( I2​ ), establishes the I−/I3−​ redox shuttle necessary for Dye-Sensitized Solar Cells (DSSCs)[1][4].

  • At Perovskite/Polymer Heterointerfaces: In inverted PSCs, hole extraction at the Self-Assembled Monolayer (SAM)/perovskite interface is often limited by energy level mismatches. ImHI molecules form a strong dipole layer via hydrogen bonding with the perovskite lattice. This interaction systematically downshifts the Fermi level, creating a universal p-type contact that reduces the energy barrier and suppresses non-radiative recombination[3].

Workflow Visualization

G cluster_0 Solid Polymer Electrolyte (SPE) Pathway cluster_1 Perovskite Heterointerface Pathway ImHI Imidazole Hydroiodide (ImHI) Precursor Blend Anhydrous Solution Blending & Casting ImHI->Blend Spin Interfacial Spin-Coating ImHI->Spin PEO Polymer Matrix (e.g., PEO, PMMA) PEO->Blend SPE_Mech Mechanism: Crystallinity Disruption & I-/I3- Generation Blend->SPE_Mech SAM Polymer/SAM Hole Transport Layer SAM->Spin PSC_Mech Mechanism: Fermi Level Downshift & Defect Passivation Spin->PSC_Mech

Figure 1: Mechanistic pathways for ImHI incorporation into polymer matrices and heterointerfaces.

Experimental Protocols (Self-Validating Systems)

Protocol A: Fabrication of ImHI-Plasticized PEO Solid Electrolytes

This protocol details the synthesis of a freestanding, highly conductive polymer film for solid-state DSSCs.

  • Reagent Preparation: Dry PEO ( Mw​=600,000 ) under vacuum at 50°C for 24 hours. Causality: Trace water aggressively degrades the I3−​ complex and induces phase separation between the hydrophobic polymer and hydrophilic salt.

  • Matrix Blending: In an argon-filled glovebox, dissolve 1.0 g of PEO in 15 mL of anhydrous acetonitrile. Stir at 45°C until a homogenous, viscous gel forms.

  • ImHI Incorporation: Add ImHI (varying wt%, typically 10-30%) and elemental iodine ( I2​ ) to the polymer solution. Maintain an ImHI: I2​ molar ratio of 10:1. Causality: The 10:1 ratio ensures sufficient I− to complex with I2​ , preventing the sublimation of free iodine while maximizing the I3−​ charge carriers.

  • Casting & Annealing: Cast the dark brown solution onto a level PTFE dish. Evaporate the solvent at room temperature for 12 hours, followed by vacuum annealing at 40°C for 24 hours to remove residual solvent.

  • Self-Validation (Quality Control):

    • Visual Inspection: The resulting film should be uniformly tinted and highly translucent. Opacity indicates un-plasticized crystalline PEO domains or salt precipitation.

    • Electrochemical Validation: Assemble a symmetric dummy cell (FTO/Pt | SPE | Pt/FTO) and perform Electrochemical Impedance Spectroscopy (EIS). A properly plasticized matrix will yield a bulk ionic conductivity ≥10−4 S/cm at 25°C.

Protocol B: ImHI Interfacial Modification for Inverted PSCs

This protocol utilizes ImHI to modify the polymer/SAM hole-transporting layer to enhance p-type contact[3].

  • SAM Deposition: Spin-coat the selected Self-Assembled Monolayer (e.g., MeO-2PACz) onto a cleaned ITO substrate at 3000 rpm for 30 seconds, followed by annealing at 100°C for 10 minutes.

  • ImHI Dipole Layer Formation: Dissolve ImHI in anhydrous isopropanol at a dilute concentration of 1 mg/mL. Spin-coat this solution dynamically onto the SAM layer at 4000 rpm for 20 seconds. Causality: Using a highly dilute solution ensures the formation of an ultra-thin dipole layer. Higher concentrations will form thick, electrically insulating aggregates that block charge transport.

  • Perovskite Crystallization: Spin-coat the perovskite precursor directly onto the ImHI-modified substrate and anneal according to standard procedures.

  • Self-Validation (Quality Control):

    • Spectroscopic Validation: Perform Ultraviolet Photoelectron Spectroscopy (UPS). A successful ImHI incorporation will show a measurable downshift in the Fermi level compared to the pristine SAM control, validating the reduction in the hole extraction barrier[3].

Quantitative Data Presentation

The following tables summarize expected empirical outcomes when rigorously following the protocols above, providing baseline metrics for experimental comparison.

Table 1: Effect of ImHI Concentration on PEO Solid Electrolyte Properties

ImHI Concentration (wt%)PEO Crystallinity (%)Ionic Conductivity at 25°C (S/cm)Visual Appearance
0% (Control)> 65% <10−7 Opaque, rigid white film
10%~ 40% 2.1×10−5 Semi-translucent, yellow tint
20%~ 15% 3.8×10−4 Highly translucent, amber
30%< 5% 8.5×10−4 Transparent, dark brown, tacky

Table 2: Photovoltaic Performance of Inverted PSCs (SAM vs. SAM+ImHI)

Interface Configuration Voc​ (V) Jsc​ (mA/cm²)Fill Factor (%)Power Conversion Efficiency (PCE)
Pristine SAM (Control)1.1224.578.5~ 21.5%
SAM + ImHI Modification1.1825.283.2> 24.5%

References

  • A Universal P-Type Heterointerface for Inverted Perovskite Solar Cells Source: Angewandte Chemie International Edition (PubMed) URL:[Link]

  • Strong Electron-Withdrawing Molecules Facilitating Charge Transfer Complexes at Buried Interface Source: ResearchGate / Advanced Materials URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Low Yield in Imidazole Hydroiodide Synthesis

Welcome to the Technical Support Center for Imidazole Hydroiodide (ImHI) and its critical derivatives, such as 2-(methylthio)-4,5-dihydro-1H-imidazole hydroiodide. These compounds are foundational building blocks in drug...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Imidazole Hydroiodide (ImHI) and its critical derivatives, such as 2-(methylthio)-4,5-dihydro-1H-imidazole hydroiodide. These compounds are foundational building blocks in drug development (e.g., ClpP activators, clonidine analogs) and materials science (e.g., Karl Fischer reagents) [[1]](), 2, [[3]](). This guide provides researchers with field-proven troubleshooting strategies, mechanistic insights, and validated protocols to resolve low-yield issues during synthesis.

Standard Operating Procedure (SOP): Synthesis of Imidazole Hydroiodide Salts

Self-Validating Protocol for High-Yield Recovery

This protocol covers the direct neutralization method, which is the industry standard for preparing high-purity hydroiodide salts 4, 5.

  • Preparation: Dissolve 1.0 equivalent of the imidazole base (e.g., 1H-imidazole or 2-(methylthio)-4,5-dihydro-1H-imidazole) in absolute ethanol (or anhydrous THF) under an inert nitrogen atmosphere 2.

  • Acid Addition: Cool the reaction vessel to 0°C using an ice bath. Slowly add 1.05 equivalents of Hydroiodic acid (HI, 57 wt% aqueous) dropwise over 30 minutes.

    • Causality: Strict temperature control prevents the exothermic degradation of the imidazole ring and minimizes the premature oxidation of the highly reactive iodide anion 4.

  • Reaction: Remove the ice bath and stir the mixture at room temperature for 2 hours to ensure complete protonation.

  • Concentration: Remove the solvent under reduced pressure (rotary evaporator) at a maximum bath temperature of 40°C.

    • Causality: Temperatures above 40°C heavily accelerate the oxidation of I⁻ to I₂, leading to product discoloration and loss of the target salt 6.

  • Precipitation & Washing: Add ice-cold tert-butyl methyl ether (t-BuOMe) or diethyl ether to the concentrated residue to induce crystallization 2. Stir for 10 minutes, filter the precipitate under a vacuum, and wash with copious amounts of cold ether to remove unreacted starting materials and moisture.

  • Drying: Dry the resulting white to off-white crystalline solid in a vacuum desiccator over P₂O₅ in the dark for 24 hours.

Workflow Step1 1. Dissolution (Imidazole + EtOH/THF) Step2 2. HI Addition (0°C, Dropwise) Step1->Step2 Step3 3. Concentration (Max 40°C, Vacuum) Step2->Step3 Step4 4. Precipitation (Add Cold Et2O/t-BuOMe) Step3->Step4 Step5 5. Vacuum Drying (Dark, over P2O5) Step4->Step5

Standard workflow for Imidazole Hydroiodide synthesis highlighting critical temperature checkpoints.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My final yield is consistently below 50%, and the product remains dissolved in the mother liquor. How can I improve precipitation? A: Low yield during the precipitation phase is almost always a solubility issue caused by residual water from the 57% aqueous HI or the use of an overly polar anti-solvent. Imidazole hydroiodide salts are highly hygroscopic and extremely soluble in water and lower alcohols 7.

  • Troubleshooting Action: Before adding your anti-solvent, co-evaporate the concentrated reaction mixture with absolute ethanol or toluene 2-3 times to azeotropically remove residual water. Switch from standard diethyl ether to ice-cold tert-butyl methyl ether (t-BuOMe), which provides a harsher polarity drop to force crystallization 2.

Q2: The synthesized imidazole hydroiodide is yellow or brown instead of pure white. Does this affect the yield, and how do I prevent it? A: Yes, discoloration directly correlates with a reduction in the yield of the active salt and indicates the oxidation of the iodide anion (I⁻) to elemental iodine (I₂). This oxidation is accelerated by light exposure, dissolved oxygen, and elevated temperatures during solvent evaporation 6.

  • Troubleshooting Action: Wrap the reaction flask and rotary evaporator receiving flask in aluminum foil. Ensure the water bath during concentration never exceeds 40°C. To salvage a browned batch, recrystallize it from hot ethanol and wash it with a dilute solution of cold diethyl ether containing a trace amount of ascorbic acid (a reducing agent), followed by pure ether.

Q3: I am synthesizing 2-(methylthio)-4,5-dihydro-1H-imidazole hydroiodide via the thiourea methylation route. The yield is low and I see multiple spots on TLC. What is the mechanistic cause? A: When using methyl iodide (MeI) to simultaneously cyclize and methylate thiourea intermediates, poor regioselectivity and incomplete cyclization can occur if the reaction temperature is not optimized 4.

  • Causality: The nucleophilic attack of the sulfur atom on methyl iodide is fast, but the subsequent ring closure requires sufficient thermal energy. If the temperature is too low, you isolate the uncyclized S-methyl isothiouronium intermediate. If too high, poly-methylation occurs.

  • Troubleshooting Action: For melt-phase or solvent-free cyclization, maintain exactly 90°C under N₂ for 45 minutes [[4]](). For solution-phase, using a sealed tube at 60°C in DMF or DMSO ensures the thermodynamic product dominates, pushing yields above 80%.

Q4: How do different synthesis methods compare in terms of expected yield and processing time? A: The choice of methodology heavily dictates the theoretical and practical yield. Traditional multistep nucleophilic substitutions often suffer from poor stereochemical control and harsh conditions, limiting yields to 40-55% 4. Modern approaches, such as solvent-free mechanochemical grinding or microwave-assisted synthesis, significantly boost yields.

Data Presentation: Yield Comparison by Synthetic Route

Synthesis MethodReagents / ConditionsProcessing TimeExpected YieldPrimary Cause of Yield Loss
Traditional Direct Neutralization Imidazole + Aqueous HI (0°C to RT)2 - 4 hours60 - 75%High solubility in mother liquor; water retention.
Microwave-Assisted Marckwald KSCN + MeI + Ethylenediamine (150W)35 minutes~78%Overheating leading to degradation 4.
Mechanochemical Grinding Ethylenediamine HCl + MeNCS + KI (30 Hz)2 hours~83%Incomplete grinding; localized hot spots 4.
Melt-Phase Cyclization 2-imidazolidinethione + MeI (90°C, N₂)45 minutes>90%Volatilization of MeI before reaction completion [[4]]().

Diagnostic Logic Tree for Yield Optimization

To systematically identify the root cause of low yields in your specific setup, follow this diagnostic pathway:

Diagnostic Start Yield < 60% Detected CheckState Assess Crude State Post-Evaporation Start->CheckState Syrup Thick Syrup / No Crystals CheckState->Syrup Discolored Brown/Yellow Crystals CheckState->Discolored WhitePowder White Crystals, Low Mass CheckState->WhitePowder Water Water Retention Action: Azeotropic drying with Toluene Syrup->Water Oxidation Iodide Oxidation Action: Shield from light, Temp < 40°C Discolored->Oxidation Solubility Product in Filtrate Action: Use t-BuOMe instead of Et2O WhitePowder->Solubility

Diagnostic logic tree for troubleshooting low yield in Imidazole hydroiodide synthesis.

References

  • Smolecule. "2-(methylthio)-4,5-dihydro-1H-imidazole hydroiodide - Smolecule". Smolecule.com. 4

  • Google Patents. "US5139955A - Reagent, cell and method for the coulometric determination of water". Google.com. 1

  • National Center for Biotechnology Information (PMC). "Discovery of CLPP-1071 as an Exceptionally Potent and Orally Efficacious Human ClpP Activator with Strong In Vivo Antitumor Activity". Nih.gov. 2

  • Thieme Connect. "Regioselective Conversion of Primary Alcohols into Iodides in Unprotected Methyl Furanosides and Pyranosides". Thieme-connect.com. 6

  • MDPI. "Synthesis of 1,3,5-Triazepines and Benzo[f][1,3,5]triazepines and Their Biological Activity: Recent Advances and New Approaches". Mdpi.com. 5

  • National Center for Biotechnology Information (PMC). "Synthesis and carbonic anhydrase activating properties of a series of 2-amino-imidazolines structurally related to clonidine1". Nih.gov. 3

  • TCI Chemicals. "SAFETY DATA SHEET: Imidazole Hydroiodide (Low water content)". Tcichemicals.com.7

Sources

Optimization

Purification of Imidazole hydroiodide by recrystallization

Welcome to the Technical Support & Troubleshooting Center for the purification of Imidazole Hydroiodide. This guide is engineered for research scientists and drug development professionals who require ultra-high purity i...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support & Troubleshooting Center for the purification of Imidazole Hydroiodide. This guide is engineered for research scientists and drug development professionals who require ultra-high purity imidazolium salts for sensitive downstream applications, such as pharmaceutical intermediate synthesis, ionic liquid formulation, and high-efficiency perovskite solar cell fabrication.

Process Overview & Mechanistic Rationale

The purification of imidazole hydroiodide (and related imidazolium iodides) relies heavily on exploiting the steep temperature-dependent solubility curve of the salt in polar protic solvents. Because imidazolium iodides are highly susceptible to oxidation (forming elemental iodine) and are notoriously hygroscopic[1], the recrystallization workflow must integrate decolorization and strict moisture-exclusion protocols.

G Start Crude Imidazole Hydroiodide Dissolve Dissolution in Hot Ethanol (70°C) Start->Dissolve Filter1 Hot Filtration (Remove Insoluble Impurities) Dissolve->Filter1 Add Charcoal Cool Controlled Cooling (RT then -20°C) Filter1->Cool Filter2 Vacuum Filtration (Isolate Crystals) Cool->Filter2 Nucleation Wash Antisolvent Wash (Cold Diethyl Ether) Filter2->Wash Dry Vacuum Drying (60°C, <1 mbar) Wash->Dry Pure Ultra-Pure Imidazole Hydroiodide Dry->Pure

Workflow for the recrystallization and isolation of ultra-pure Imidazole Hydroiodide.

Standard Operating Procedure: Recrystallization Protocol

This protocol is designed as a self-validating system. Each step contains a mechanistic rationale (the "why") and a validation checkpoint to ensure the process is proceeding correctly before moving to the next phase.

Step 1: Dissolution & Decolorization

  • Action: Weigh the crude imidazole hydroiodide and suspend it in absolute ethanol (approx. 3–5 mL per gram of crude solid). Heat the suspension to 70°C under continuous magnetic stirring until complete dissolution is achieved[2]. If the solution exhibits a yellow/brown tint, add 1-2% w/w activated charcoal and stir for an additional 10 minutes.

  • Causality: Ethanol provides an optimal thermodynamic environment—the salt is highly soluble at 70°C but nearly insoluble at sub-zero temperatures. Activated charcoal acts as an adsorbent for conjugated, colored impurities (such as oxidized iodine species) that commonly contaminate imidazolium salts[3].

  • Validation Checkpoint: The solution must be completely transparent (though charcoal particles will be suspended). If a dark brown color persists, the iodine concentration is too high, requiring a preliminary wash with a dilute reducing agent (e.g., sodium thiosulfate) prior to recrystallization.

Step 2: Hot Filtration

  • Action: Rapidly filter the hot mixture through a pre-warmed Büchner funnel fitted with a Celite pad to remove the activated charcoal and any insoluble polymeric byproducts.

  • Causality: Pre-warming the glassware prevents premature nucleation and crystallization of the product inside the funnel stem, which would severely impact yield.

Step 3: Nucleation & Crystal Growth

  • Action: Allow the clear filtrate to cool slowly to room temperature undisturbed. Once at room temperature, transfer the flask to a −20°C freezer for 12 to 18 hours[4].

  • Causality: Slow cooling dictates the kinetics of crystal growth. A gradual temperature drop allows the molecules to pack tightly into a highly ordered crystal lattice, thermodynamically excluding solvent molecules and impurities. Rapid crash-cooling traps solvent inclusions, degrading final purity.

Step 4: Isolation & Antisolvent Washing

  • Action: Collect the formed crystals via vacuum filtration. Immediately wash the filter cake with two aliquots of ice-cold diethyl ether.

  • Causality: Diethyl ether acts as an aggressive antisolvent. It washes away residual non-polar organic impurities and physically displaces the ethanol. Because the hydroiodide salt is insoluble in ether, it prevents product loss while accelerating the subsequent drying phase.

Step 5: Desiccation

  • Action: Transfer the crystals immediately to a vacuum oven or desiccator. Dry at 60°C under high vacuum (<1 mbar) for 24 hours.

  • Causality: Imidazolium iodides are highly hygroscopic; ambient moisture readily infiltrates the crystal lattice, causing the solid to liquefy or become sticky[1]. Strict vacuum drying is mandatory to yield a free-flowing, stable powder.

Quantitative Data: Solvent System Selection

Selecting the correct solvent system is highly dependent on the impurity profile of your starting material. Use the table below to optimize your approach based on your specific yield and purity requirements.

Solvent SystemVolume RatioTypical Yield (%)Expected PurityMechanistic Note & Application
Absolute Ethanol N/A80 - 85%>99.5%Standard. Offers the best balance of yield and purity due to a steep thermal solubility curve[2].
Ethanol : Water 3 : 165 - 70%>99.9%High Purity. Water drastically increases overall solubility, lowering yield but effectively purging highly polar contaminants[4].
Ethanol / Diethyl Ether 1 : 5 (Solvent/Antisolvent)>90%~98.0%High Yield. Forced precipitation via antisolvent addition. May trap impurities if the ether is added too rapidly.
Isopropanol (IPA) N/A85 - 90%~98.5%Alternative. Requires larger solvent volumes compared to ethanol due to lower baseline solubility.

Troubleshooting Guide & FAQs

Q: Why is my imidazole hydroiodide forming a viscous oil at the bottom of the flask instead of crystallizing? A: This phenomenon is known as "oiling out" (liquid-liquid phase separation). It occurs when the solute melts out of the solution before it reaches its crystallization point. This is almost always caused by either a highly concentrated impurity profile or the presence of excessive water in your solvent matrix, which depresses the melting point of the salt.

  • Corrective Action: Re-dissolve the oil by adding a slightly larger volume of hot ethanol. To force crystallization rather than oiling, seed the solution with a pure crystal of imidazole hydroiodide at room temperature, or vigorously scratch the inside of the glass flask with a glass stirring rod to generate localized nucleation sites.

Q: My purified crystals turned from stark white to a yellowish tint after a few days in storage. Is the batch ruined? A: The batch is not necessarily ruined, but it has degraded. Imidazole hydroiodide is susceptible to photo-oxidation and auto-oxidation. Over time, the iodide anion (I⁻) oxidizes into elemental iodine (I₂), which imparts a yellow/brown tint to the bulk powder.

  • Corrective Action: For highly sensitive applications (e.g., perovskite solar cell precursors), the batch must be recrystallized prior to use[2]. To prevent this in the future, store the vacuum-dried crystals in an opaque or amber glass vial, backfilled with an inert gas (nitrogen or argon), and keep it refrigerated at 4°C.

Q: The crystals liquefy rapidly when I transfer them to the analytical balance. How can I prevent this? A: Imidazolium iodides are notoriously hygroscopic. They will rapidly absorb atmospheric moisture, transitioning from a crystalline solid into a sticky paste or a complete liquid[1].

  • Corrective Action: You must handle the material in a controlled environment. Use a dry box or a glovebox with a relative humidity (RH) of <10%. If a glovebox is unavailable, weigh the material rapidly in a pre-tared, hermetically sealable container directly upon removal from the vacuum desiccator.

References

  • Source: researchgate.
  • Source: benchchem.
  • Source: sciltp.
  • Source: orgsyn.

Sources

Troubleshooting

Strategies to improve the solubility of Imidazole hydroiodide in non-polar solvents

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this troubleshooting guide to address one of the most notorious challenges in organic synthesis and materials science: forcing h...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this troubleshooting guide to address one of the most notorious challenges in organic synthesis and materials science: forcing highly polar ionic salts into non-polar environments.

This guide provides field-proven, self-validating protocols to overcome the thermodynamic barriers of solubilizing Imidazole hydroiodide (ImHI) in solvents like toluene, hexane, and dichloromethane.

Core Principles & Thermodynamics

Q: Why does Imidazole hydroiodide (ImHI) crash out or fail to dissolve entirely in non-polar solvents? A: The insolubility of ImHI in non-polar media is a fundamental thermodynamic issue governed by lattice energy and solvation enthalpy. ImHI is an ionic salt ( C3​H5​IN2​⋅HI ) consisting of a highly polar imidazolium cation and an iodide anion. In aqueous environments, it exhibits massive solubility (up to 874 g/L) because water's high dielectric constant and hydrogen-bonding capabilities easily overcome the salt's crystal lattice energy[1].

Conversely, non-polar solvents (like hexane or toluene) lack the necessary dipole moment to stabilize the separated ions[2]. Because the energy required to break the ImHI intermolecular bonds is far greater than the energy released by non-polar solvation, the compound remains as a solid precipitate[3]. To dissolve it, we must artificially manipulate the solvent environment's polarity or encapsulate the ions.

Co-Solvency Strategies

Q: I need to run a homogeneous reaction in toluene, but ImHI is insoluble. How can I use co-solvents effectively without destroying the non-polar nature of my bulk medium? A: You can utilize a "bridging" polar aprotic solvent, such as N-Methyl-2-pyrrolidone (NMP). NMP is uniquely suited for this because its highly polar cyclic amide group effectively disrupts the ImHI crystal lattice, while its non-polar carbon backbone maintains miscibility with the bulk non-polar solvent[4].

Protocol: Co-Solvent Blending for ImHI Solubilization

This protocol is a self-validating system: the optical clarity of the solution dictates the success of the thermodynamic equilibrium.

  • Stock Preparation: Weigh the required mass of ImHI. Dissolve it entirely in a minimal volume of pure NMP to create a highly concentrated stock solution (e.g., 1.0 M). Vortex until optically clear.

  • Titration: Place the ImHI-NMP solution under vigorous magnetic stirring (800–1000 rpm). Slowly add your bulk non-polar solvent (e.g., toluene) dropwise using an addition funnel.

  • Equilibration: Maintain the total NMP concentration below 15% v/v. Exceeding this threshold will fundamentally alter the non-polar kinetics of your downstream reaction.

  • Validation (The Cloud Point): Monitor the solution for turbidity. If a milky cloudiness appears, you have breached the metastable zone, and ImHI is precipitating. Add 1-2% more NMP dropwise until the solution returns to perfect optical clarity, confirming complete re-solubilization.

Reverse Micellar Solubilization

Q: My downstream application strictly forbids the use of polar co-solvents. How can I force ImHI into a purely non-polar phase like hexane? A: When co-solvents are prohibited, Reverse Micellar Solubilization is the premier technique. By utilizing an amphiphilic surfactant like Dioctyl sulfosuccinate sodium (AOT), you can engineer nanoscopic polar "water pools" suspended within the non-polar solvent. The hydrophilic heads of the surfactant encapsulate the ImHI ions, while the lipophilic tails interface seamlessly with the non-polar bulk[3].

Protocol: Reverse Micelle Encapsulation of ImHI
  • Surfactant Matrix: Dissolve 50 mM of AOT surfactant in the target non-polar solvent (e.g., hexane). Stir until completely dissolved.

  • Aqueous Core Preparation: Dissolve ImHI in a micro-volume of deionized water to create a hyper-concentrated aqueous core (e.g., 5.0 M).

  • Injection: Inject the aqueous ImHI solution into the AOT/hexane matrix using a micro-syringe. Critical Parameter: The water-to-surfactant molar ratio ( W0​=[H2​O]/[Surfactant] ) must be strictly maintained between 5 and 15 to ensure micelle stability.

  • Kinetic Dispersion: Probe-sonicate the biphasic mixture at 20 kHz for 3 minutes in an ice bath. The acoustic cavitation provides the kinetic energy required to drive the formation of thermodynamically stable reverse micelles.

  • Validation: The solution will rapidly transition from an opaque, milky emulsion to an optically clear microemulsion. If it remains cloudy, the W0​ ratio is too high; add more AOT/hexane matrix.

G ImHI Polar ImHI (Solid) Energy Sonication (Kinetic Energy) ImHI->Energy AOT AOT Surfactant (in Hexane) AOT->Energy Micelle Reverse Micelle (Clear Solution) Energy->Micelle Encapsulation

Kinetic workflow of reverse micelle encapsulation for ImHI.

Phase Transfer Catalysis (PTC) & Ion-Pairing

Q: Can Phase Transfer Catalysts (PTCs) help transport ImHI into the organic phase? A: Traditional PTCs (like quaternary ammonium salts) are designed to transfer anions into organic phases by forming lipophilic ion pairs[5]. However, with ImHI, the challenge is transferring the polar imidazolium cation.

To achieve this, neutral macrocyclic catalysts (like specific crown ethers or calixarenes) can be used to encapsulate the cation, shielding its charge and transferring both the cation and the iodide anion into the organic phase as a naked ion pair[6]. Alternatively, if your protocol allows for chemical modification, performing an anion metathesis —exchanging the iodide ( I− ) for a highly lipophilic anion like bis(trifluoromethane)sulfonimide ( NTf2−​ )—will instantly render the imidazolium salt highly soluble in non-polar solvents.

G Start ImHI Solubilization Required in Non-Polar Solvent Q1 Are polar co-solvents permitted? Start->Q1 CoSolvent Use Co-Solvency (NMP or DMSO) Q1->CoSolvent Yes Q2 Can the counter-ion be changed? Q1->Q2 No Metathesis Perform Anion Metathesis (Exchange I- for NTf2-) Q2->Metathesis Yes Micelle Use Reverse Micelles (AOT Surfactant) Q2->Micelle No

Decision matrix for selecting the optimal ImHI solubilization strategy.

Data Presentation: Solubilization Metrics

Table 1: Quantitative Comparison of Solubilization Strategies
StrategyPrimary MechanismMax Solubilization LimitImpact on Non-PolarityBest Application
Co-Solvency (NMP) Dielectric bridging & lattice disruption~15-20% v/vModerateHomogeneous catalysis
Reverse Micelles Nanoscale polar encapsulation W0​ = 5 to 15MinimalBiphasic reactions / Nanoreactors
Phase Transfer / Ion-Pairing Lipophilic shieldingCatalyst/Anion dependentLowNucleophilic substitution
Table 2: Co-Solvent Selection Guide for ImHI
Co-SolventDielectric Constant ( ϵ )Boiling Point (°C)Recommended Max Vol %
N-Methyl-2-pyrrolidone (NMP) 32.220215%
Dimethyl Sulfoxide (DMSO) 46.718910%
Dimethylformamide (DMF) 36.715310%

References

  • Title: Techniques to improve the solubility of poorly soluble drugs Source: ResearchGate URL: [Link]

  • Title: Solubility Improvement of Drugs using N-Methyl Pyrrolidone Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Solubility Enhancement Methods Source: International Journal of Innovative Research in Technology (IJIRT) URL: [Link]

  • Title: Phase-Transfer Catalysis in Organic Syntheses Source: CRDEEP Journals URL: [Link]

  • Title: Phase transfer catalysis (PTC) Source: OperaChem URL: [Link]

Sources

Optimization

Technical Support Center: Impact of Imidazole Hydroiodide Purity on Experimental Outcomes

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently see months of meticulous optimization undone by a single, overlooked variable: precursor purity. Imidazole hydroiodide (ImHI) is a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently see months of meticulous optimization undone by a single, overlooked variable: precursor purity. Imidazole hydroiodide (ImHI) is a cornerstone reagent, widely utilized as an interfacial passivator in perovskite solar cells (PSCs) and as a critical intermediate in pharmaceutical synthesis (e.g., kinase inhibitors).

However, ImHI is highly hygroscopic and susceptible to oxidative degradation. Impurities such as high moisture content (>200 ppm), unreacted imidazole, and free iodine (I₂) fundamentally alter reaction kinetics and film crystallization. This guide provides a self-validating framework to diagnose, understand, and resolve experimental failures linked to ImHI purity.

Core Troubleshooting Guides (FAQs)

Section A: Perovskite Solar Cell (PSC) Fabrication & Stability

Q: Why is my inverted PSC showing severe hysteresis and low PCE despite using Imidazole Hydroiodide (ImHI) as an interfacial passivator? A: ImHI is designed to construct a universal p-type heterointerface between self-assembled monolayers (SAMs) and the perovskite layer. High-purity ImHI facilitates strong hydrogen bonding and forms a dipole layer that downshifts the Fermi level, reducing energy mismatch and drastically improving hole extraction . When ImHI contains unreacted imidazole or free iodine, it disrupts this dipole formation. Free iodine acts as a deep trap state, promoting non-radiative recombination. Furthermore, unreacted imidazole can deprotonate the perovskite surface, leading to structural degradation rather than passivation. Self-Validation Check: Measure the open-circuit voltage (V_oc). A drop of >100 mV compared to your baseline, coupled with severe hysteresis in J-V sweeps, is a primary indicator of interfacial trap states caused by precursor impurities.

Q: How does the water content in ImHI affect the formation of low-dimensional (LD) perovskite capping layers? A: Recent advancements utilize conjugated imidazolium additives to in situ form low-dimensional (LD) perovskites that passivate grain boundaries and enhance moisture resistance. The globularity of the imidazolium cation requires precise stoichiometric coordination to fit within the perovskite lattice . If the ImHI precursor itself has high water content, the moisture prematurely triggers the degradation of the 3D perovskite phase (e.g., FAPbI₃ converting to the yellow delta-phase) before the LD capping layer can fully crystallize. Competitive hydrogen bonding from water molecules entirely derails the templating effect of the imidazolium cation.

Section B: Pharmaceutical & Synthetic Applications

Q: During the synthesis of imidazole-based kinase inhibitors, why am I observing unexpected iodinated byproducts and low yields? A: ImHI is utilized in synthesizing compounds that inhibit aurora kinases and epidermal growth factor receptors. If the ImHI has degraded—often indicated by a yellow or brown tint instead of white/off-white crystals—it contains elemental iodine (I₂) or triiodide (I₃⁻). In electrophilic aromatic substitution or cross-coupling steps, this free iodine acts as an active electrophile, leading to the unintended iodination of electron-rich aromatic rings on your active pharmaceutical ingredient (API) backbone.

Mechanistic Workflows & Visualizations

G ImHI Imidazole Hydroiodide (ImHI) Precursor HighPurity High Purity (>99%, <200 ppm H2O) ImHI->HighPurity LowPurity Low Purity (Moisture, Free I2) ImHI->LowPurity HydrogenBond Strong Hydrogen Bonding & Dipole Formation HighPurity->HydrogenBond TrapStates Iodine Interstitials & Moisture-Induced Degradation LowPurity->TrapStates FermiLevel Downshifted Fermi Level (Reduced Energy Mismatch) HydrogenBond->FermiLevel HighPCE Efficient Hole Extraction (PCE > 25%) FermiLevel->HighPCE Recombination Non-Radiative Recombination & Phase Segregation TrapStates->Recombination LowPCE Severe Hysteresis & Rapid Device Failure Recombination->LowPCE

Fig 1: Logical pathway demonstrating the mechanistic impact of ImHI purity on PSC efficiency.

G Start Low Yield in Kinase Inhibitor Synthesis CheckImHI Assess ImHI Purity (Visual & NMR) Start->CheckImHI FreeIodine Yellow/Brown Tint (Free I2 Present) CheckImHI->FreeIodine Moisture Clumping/Sticky (High Moisture) CheckImHI->Moisture SideReactions Electrophilic Iodination of Active Sites FreeIodine->SideReactions Hydrolysis Hydrolysis of Reactive Intermediates Moisture->Hydrolysis Recrystallize Recrystallize from Ethanol/Ether SideReactions->Recrystallize Dry Vacuum Desiccation with P2O5 Hydrolysis->Dry

Fig 2: Troubleshooting workflow for resolving ImHI-induced side reactions in drug synthesis.

Quantitative Data Summary: Purity Impact on Key Metrics

Metric / OutcomeHigh-Purity ImHI (>99.0%, <200 ppm H₂O)Low-Purity ImHI (<98.0%, >1000 ppm H₂O)Mechanistic Causality
PSC Power Conversion Efficiency (PCE) > 25.0%< 20.0%Pure ImHI forms a uniform dipole layer; impurities create deep trap states.
Device Operational Stability (T80) > 1000 hours< 200 hoursMoisture in precursor accelerates 3D perovskite phase segregation.
Kinase Inhibitor Synthesis Yield 85% - 95%40% - 60%Free I₂ causes electrophilic iodination of API aromatic rings.
Visual Appearance White to off-white crystalline powderYellow, orange, or green tinted powderDiscoloration indicates oxidation of iodide to elemental iodine.

Standard Operating Procedures (SOPs)

Protocol 1: Purification and Moisture-Free Handling of Degraded ImHI

Purpose: To rescue ImHI batches that have absorbed moisture or oxidized, ensuring reliable baseline data.

  • Solvent Preparation: Anhydrous ethanol and diethyl ether must be dried over 3Å molecular sieves for at least 24 hours prior to use .

  • Dissolution: Dissolve the degraded ImHI in a minimum volume of boiling anhydrous ethanol under an inert argon atmosphere.

  • Recrystallization: Slowly add cold anhydrous diethyl ether dropwise until the solution becomes cloudy. Allow the mixture to cool to -20°C overnight to promote slow crystallization.

  • Filtration & Washing: Vacuum filter the crystals inside a nitrogen-filled glovebox. Wash twice with cold diethyl ether to remove residual free iodine (which remains highly soluble in the ether wash).

  • Desiccation: Dry the purified white crystals in a vacuum oven at 60°C for 24 hours in the presence of phosphorus pentoxide (P₂O₅). Store immediately in an amber vial inside the glovebox.

Protocol 2: Application of ImHI for SAMs/Perovskite Heterointerface Passivation

Purpose: To construct a universal p-type heterointerface in inverted PSCs.

  • Precursor Solution: Dissolve high-purity ImHI (2-5 mg/mL) in anhydrous isopropanol (IPA).

  • Spin-Coating: Following the deposition of the self-assembled monolayer (SAM), dynamically spin-coat the ImHI solution at 4000 rpm for 30 seconds.

  • Thermal Annealing: Anneal the substrate at 100°C for 5 minutes to drive off residual IPA and promote hydrogen bonding between the imidazolium ring and the underlying SAM/perovskite interface .

  • Validation: Perform contact angle measurements to verify surface energy modification before proceeding to perovskite deposition.

References

  • Title : A Universal P-Type Heterointerface for Inverted Perovskite Solar Cells | Source : PubMed (Angewandte Chemie International Edition) | URL :[Link]

  • Title : Globularity-Selected Large Molecules for a New Generation of Multication Perovskites | Source : PubMed (Advanced Materials) | URL : [Link]

Reference Data & Comparative Studies

Validation

Comparative Analysis of Imidazole Hydroiodide and Traditional Organic Cations in Perovskite Architectures

In the relentless pursuit of thermodynamic stability and maximized power conversion efficiency (PCE) in organic-inorganic hybrid perovskites (OIHPs), cation engineering has transitioned from simple bulk substitutions to...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

In the relentless pursuit of thermodynamic stability and maximized power conversion efficiency (PCE) in organic-inorganic hybrid perovskites (OIHPs), cation engineering has transitioned from simple bulk substitutions to sophisticated interfacial dipole management. For researchers, materials scientists, and optoelectronic development professionals, understanding the steric and electronic divergence between traditional small-molecule cations—such as Methylammonium (MA⁺) and Formamidinium (FA⁺)—and bulky heterocyclic cations like Imidazole Hydroiodide (ImHI) is critical.

This guide provides an objective, data-driven comparison of ImHI against traditional MA⁺ and FA⁺ cations, detailing their mechanistic roles, performance metrics, and validated experimental protocols.

Mechanistic Causality: The Steric and Electronic Divergence

The 3D Bulk Absorbers: MA⁺ and FA⁺

The structural integrity of a 3D perovskite (ABX₃) is governed by the Goldschmidt tolerance factor. Both MA⁺ (radius ~2.17 Å) and FA⁺ (radius ~2.53 Å) fit within the [PbI₆]⁴⁻ octahedral cage. FA⁺ has become the industry standard due to its narrower bandgap (~1.48 eV) compared to MA⁺ (~1.55 eV), which aligns closer to the optimal Shockley-Queisser limit for single-junction solar cells[1]. Additionally, the dissociation energy of the N–H bond in FA⁺ is higher than in MA⁺, conferring superior intrinsic thermal stability[2]. However, pure FA⁺ is plagued by phase instability, readily relaxing into a photoinactive δ-phase at room temperature without proper stabilization[2].

The Interfacial Modulator: Imidazole Hydroiodide (ImHI)

ImHI introduces a bulky, conjugated heterocyclic ring that intentionally exceeds the tolerance factor for 3D lattice incorporation. Instead of acting as a bulk absorber, ImHI segregates to grain boundaries and buried interfaces, driving three distinct mechanistic advantages:

  • Defect Passivation: The lone pair electrons on the imidazole nitrogen act as Lewis bases, coordinating with uncoordinated Pb²⁺ defects (Lewis acids) to suppress non-radiative recombination[3].

  • Energy Level Alignment (P-Type Heterointerface): When applied at the interface between self-assembled monolayers (SAMs) and the perovskite, ImHI forms a strong hydrogen-bonded dipole layer. This interaction downshifts the Fermi level, creating a universal p-type heterointerface that minimizes energy mismatch and accelerates hole extraction[4].

  • Phase Buffering (LD@3D Architecture): ImHI promotes the in-situ crystallization of 1D or 2D low-dimensional (LD) perovskite capping layers. These LD phases act as a hydrophobic shield, preventing moisture ingress and locking the active α-FAPbI₃ phase in place[3].

CationRoles MA Methylammonium (MA+) Bulk 3D Perovskite Lattice (Primary Absorber) MA->Bulk Fits Octahedral Cage FA Formamidinium (FA+) FA->Bulk Optimal Bandgap ImHI Imidazole Hydroiodide (ImHI) Interface 1D/2D Capping Layer (Passivation) ImHI->Interface Steric Hindrance Interface->Bulk Protects & Aligns

Structural roles of MA+, FA+, and ImHI cations in hybrid perovskites.

Quantitative Performance Comparison

The following table synthesizes the functional metrics of these cations based on recent high-efficiency device reports and benchmark studies[3],[4],[1],[2].

Property / MetricMethylammonium (MA⁺)Formamidinium (FA⁺)Imidazole Hydroiodide (ImHI)
Primary Role 3D Bulk Absorber3D Bulk AbsorberInterface Modifier / LD Capping
Effective Bandgap ~1.55 eV~1.48 eVN/A (Wide bandgap 1D/2D phase)
Thermal Stability Low (Degrades <150°C)High (>1000h stability)Exceptional (Protects 3D bulk)
Peak PCE Contribution 20–22% (Pure MAPbI₃)24–25% (Pure FAPbI₃)Promotes PCE up to 26.05%
Key Limitation Volatile, moisture-sensitivePhase instability (α to δ)Insulating if layer is too thick

Self-Validating Experimental Protocol: ImHI Heterointerface Engineering

To harness the dipole-inducing properties of ImHI, the following protocol details its application in an inverted (p-i-n) perovskite solar cell architecture. This methodology is designed as a self-validating system to ensure reproducibility and mechanistic verification.

Step 1: Substrate Preparation and SAM Deposition

  • Causality: Self-assembled monolayers (e.g., MeO-2PACz) provide a conformal, non-wetting hole transport layer (HTL) on ITO substrates, but often suffer from poor hole extraction efficiency at the immediate perovskite boundary.

  • Action: Spin-coat the SAM solution onto UV-Ozone treated ITO. Anneal at 100°C for 10 minutes.

Step 2: ImHI Dipole Layer Engineering

  • Causality: Depositing ImHI directly onto the SAM creates the critical hydrogen-bonded dipole layer that downshifts the Fermi level, transforming it into a highly efficient p-type heterointerface[4].

  • Action: Prepare a 1–3 mM solution of ImHI in isopropanol (IPA). Spin-coat dynamically onto the SAM-coated substrate at 4000 rpm for 30 seconds. Do not anneal; allow the solvent to evaporate in a nitrogen glovebox.

Step 3: 3D Perovskite Crystallization

  • Causality: The underlying ImHI layer serves as a template, reducing the nucleation energy barrier for the subsequent FAPbI₃ layer while simultaneously forming a low-dimensional passivating phase at the exact interface[3].

  • Action: Spin-coat the FAPbI₃ precursor solution. Apply an anti-solvent (e.g., chlorobenzene) drip at the optimal supersaturation point. Anneal at 150°C for 15 minutes to crystallize the α-phase.

Step 4: Self-Validation System (Critical Checkpoints) Before proceeding to device completion, validate the heterointerface using the following analytical techniques:

  • Ultraviolet Photoelectron Spectroscopy (UPS): Measure the work function. A successful ImHI treatment will show a downshift in the Fermi level (typically by ~0.2 - 0.3 eV) compared to a pristine SAM/perovskite interface, confirming the p-type dipole layer[4].

  • Grazing-Incidence Wide-Angle X-ray Scattering (GIWAXS): Verify the presence of low-q diffraction spots indicative of highly oriented 1D/2D ImHI-lead halide phases parallel to the substrate[3].

  • Time-Resolved Photoluminescence (TRPL): A successful passivation will yield a bi-exponential decay curve with a significantly extended average carrier lifetime (>1 µs) compared to the control.

Step 5: ETL Deposition and Metallization

  • Action: Thermally evaporate C₆₀ (electron transport layer), followed by a bathocuproine (BCP) buffer layer, and finally an Ag or Cu metal electrode.

Protocol Prep 1. SAM Deposition (Hole Transport Layer) ImHI 2. ImHI Interface Engineering (Spin-coat ImHI) Prep->ImHI Perovskite 3. FAPbI3 Deposition (Anti-solvent dripping) ImHI->Perovskite Validate Validation Checkpoint: UPS & XRD Analysis Perovskite->Validate Self-Validation ETL 4. ETL & Electrode (C60 / BCP / Ag) Validate->ETL

Step-by-step workflow for ImHI-modified inverted perovskite solar cells.

References

  • [3] Tailoring Conjugated Imidazolium Additives Enables High‐Performance Inverted Perovskite Solar Cells via In Situ Forming Low‐Dimensional Perovskites. ResearchGate. 3

  • [4] A Universal P-Type Heterointerface for Inverted Perovskite Solar Cells. PubMed / Angewandte Chemie. 4

  • [1] Formamidinium vs. Methylammonium Iodide in Perovskite Solar Cells: A Comparative Guide. Benchchem. 1

  • [2] Development of formamidinium lead iodide-based perovskite solar cells: efficiency and stability. PMC. 2

Sources

Comparative

Imidazole hydroiodide vs. methylammonium iodide: a comparative study on perovskite stability

A Comparative Guide to Perovskite Stability: Imidazole Hydroiodide vs. Methylammonium Iodide The long-term stability of perovskite solar cells (PSCs) is a critical hurdle for their commercialization.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Comparative Guide to Perovskite Stability: Imidazole Hydroiodide vs. Methylammonium Iodide

The long-term stability of perovskite solar cells (PSCs) is a critical hurdle for their commercialization. A key factor influencing this stability is the choice of the organic cation in the perovskite crystal structure. While methylammonium (MA⁺) has been instrumental in achieving high power conversion efficiencies, its inherent instability towards moisture and heat is a significant drawback.[1][2][3] This has led to the exploration of alternative cations, with imidazole-based cations, particularly imidazole hydroiodide (ImHI), emerging as a promising candidate for enhancing perovskite stability.

This guide presents a detailed comparison of imidazole hydroiodide and methylammonium iodide (MAI) in perovskite solar cells, focusing on their impact on device stability and performance. We will examine their chemical properties, influence on perovskite film characteristics, and the resulting long-term device stability, supported by experimental evidence.

The Organic Cation: A Pivotal Choice for Perovskite Integrity

The 'A' cation in the APbX₃ perovskite structure is crucial for maintaining the crystal lattice and defining the material's optoelectronic properties. An ideal cation should have an appropriate ionic radius to fit within the inorganic framework, form strong hydrogen bonds, and be resilient to environmental factors like humidity and high temperatures.

Methylammonium (MA⁺): The High-Efficiency Cation with a Stability Bottleneck

Methylammonium (CH₃NH₃⁺) has been a cornerstone of high-performance PSCs. Its small size and ability to form hydrogen bonds contribute to excellent charge transport. However, MA⁺ is volatile and susceptible to deprotonation in the presence of moisture, which triggers the degradation of the perovskite structure.[4][5][6] This degradation is accelerated by heat, light, and oxygen.[4][7][8]

Imidazole Hydroiodide (ImHI): A Promising Contender for Enhanced Durability

Imidazole (C₃H₄N₂) is a heterocyclic aromatic compound. Its protonated form, the imidazolium cation (ImH⁺), offers several advantages over MA⁺. The aromaticity of the imidazolium ring imparts greater thermal and chemical stability. Additionally, the two nitrogen atoms in the ring can form stronger hydrogen bonds with the iodide ions in the perovskite lattice, leading to a more robust crystal structure.

Experimental Protocols: Fabrication and Testing of Perovskite Films

To provide a fair comparison, a standardized fabrication and testing protocol is essential. This ensures that the primary variable is the organic cation.

Perovskite Precursor Solution Preparation

The one-step spin-coating method is a widely used technique for depositing perovskite films.

Protocol:

  • Solvent Preparation: Prepare a solvent mixture of dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) in a 4:1 volume ratio.

  • ImHI-based Precursor: Similarly, dissolve imidazole hydroiodide (ImHI) and lead(II) iodide (PbI₂) in the DMF/DMSO solvent.

  • Dissolution: Stir the solutions at approximately 60-70°C for at least one hour to ensure all components are fully dissolved.[9]

  • Filtration: Prior to use, filter the precursor solutions through a 0.22 µm PTFE syringe filter.

Scientific Rationale: The use of a DMF/DMSO solvent system is critical for controlling the crystallization process. DMSO forms an intermediate complex with PbI₂, which facilitates the growth of larger, more uniform perovskite grains with fewer defects upon annealing.

Thin Film Deposition and Characterization Workflow

The following diagram outlines the key steps from substrate preparation to film analysis.

G cluster_prep Substrate Preparation cluster_deposition Film Deposition cluster_characterization Film Characterization p1 FTO Glass Cleaning (Detergent, DI water, Acetone, IPA sonication) p2 UV-Ozone Treatment p1->p2 15 min d1 Spin-coat Hole Transport Layer (e.g., NiOx) p2->d1 Proceed to deposition d2 Spin-coat Perovskite Precursor d1->d2 d3 Anti-solvent Dripping (e.g., Chlorobenzene) d2->d3 d4 Thermal Annealing d3->d4 c1 XRD (Crystallinity) d4->c1 Structural Analysis c2 SEM (Morphology) d4->c2 Surface Analysis c3 UV-Vis (Absorbance) d4->c3 Optical Properties c4 Contact Angle (Hydrophobicity) d4->c4 Wettability

Caption: A typical workflow for the fabrication and characterization of perovskite thin films.

Stability Evaluation Protocols

To assess the long-term stability of the perovskite films, they are subjected to accelerated aging tests.

  • Thermal Stability: The films are stored at an elevated temperature (e.g., 85°C) in an inert atmosphere, and their properties are monitored over time.[10]

  • Moisture Stability: The films are exposed to a controlled humidity environment (e.g., 45% relative humidity) at room temperature.[9]

  • Photostability: The devices are continuously illuminated under simulated sunlight (1-sun, 100 mW/cm²) in an inert environment.

A Head-to-Head Comparison: Performance and Stability

Photovoltaic Performance
ParameterMAI-based PSCImidazole-based PSC
Power Conversion Efficiency (PCE) (%) ~20-22%~18-23%[9][11][12]
Open-circuit Voltage (V_oc_) (V) 1.05 - 1.151.00 - 1.15
Short-circuit Current Density (J_sc_) (mA/cm²) 22 - 2421 - 23
Fill Factor (FF) (%) 75 - 8070 - 78
Stability Under Stress
Stability TestMAI-based PSCImidazole-based PSC
Thermal Stability (e.g., 60-85°C) Significant degradation over hundreds of hours[13][14]Retains a high percentage of initial PCE after extended heating[10][13]
Moisture Stability (e.g., ~25-50% RH) Rapid degradation, often within days[4]Can retain over 80-90% of initial PCE after thousands of hours[9][15][16]
Photostability Susceptible to light-induced degradation[7]Exhibits improved stability under continuous illumination

Unpacking the Mechanism: Why Imidazole Enhances Stability

The improved stability of ImHI-based perovskites can be attributed to several key factors at the molecular level.

Defect Passivation and Enhanced Crystallinity

Imidazole and its derivatives can act as Lewis bases, with lone pair electrons that can coordinate with uncoordinated lead ions (Pb²⁺), which are common defect sites in perovskite films.[11] This passivation of defects reduces non-radiative recombination and improves the overall quality and crystallinity of the perovskite film.[11]

Increased Hydrophobicity
Comparative Degradation Pathways

The diagram below illustrates the simplified degradation pathways for MAI and ImHI-based perovskites when exposed to moisture.

G cluster_mai MAI-based Perovskite Degradation cluster_imhi ImHI-based Perovskite Stability mai_p MAPbI3 h2o H2O mai_p->h2o Moisture Attack deg1 Hydration & Deprotonation of MA+ h2o->deg1 deg2 Decomposition to PbI2 + Volatile Species (CH3NH2, HI) deg1->deg2 imhi_p ImHI-containing Perovskite h2o_2 H2O imhi_p->h2o_2 Moisture Exposure stab Increased Hydrophobicity Resists Water h2o_2->stab stab2 Stronger H-bonding & Defect Passivation stab->stab2 stab3 Stable Perovskite Lattice stab2->stab3

Conclusion and Future Directions

The use of imidazole hydroiodide and other imidazole-based additives marks a significant advancement in the quest for stable perovskite solar cells. While MAI has been pivotal in achieving high efficiencies, the superior stability of imidazole-based perovskites makes them a more viable option for real-world applications.

References

  • Carter, S. A., et al. (2016). Mechanisms for light induced degradation in MAPbI3 perovskite thin films and solar cells. AIP Publishing.
  • Ossila. (n.d.).
  • Wang, L., et al. (2017). Photo-oxidative degradation of methylammonium lead iodide perovskite: mechanism and protection.
  • Toloueinia, P., et al. (2020). Moisture-Induced Structural Degradation in Methylammonium Lead Iodide Perovskite Thin Films. OSTI.GOV.
  • Ghosh, S., et al. (2022). Unravelling the environmental degradation mechanism of perovskite thin films.
  • Huang, W., et al. (2021). Enhancing the Photovoltaic Performance and Moisture Stability of Perovskite Solar Cells Via Polyfluoroalkylated Imidazolium Additives.
  • Li, J., et al. (2024). Imidazole-Based Ionic Liquid Engineering for Perovskite Solar Cells with High Efficiency and Excellent Stability.
  • Huang, W., et al. (2021). Enhancing the Photovoltaic Performance and Moisture Stability of Perovskite Solar Cells Via Polyfluoroalkylated Imidazolium Additives.
  • Li, M., et al. (2023).
  • Wang, P., et al. (2022). Dual-Resistance of Ion Migration and Moisture Erosion via Hydrolytic Crosslinking of Siloxane Functionalized Poly(Ionic Liquids) for Efficient and Stable Perovskite Solar Cells. CCS Chemistry.
  • Sadeghi, F., et al. (2023). Design and development of a low-cost imidazole-based hole transporting material for perovskite solar cells. RSC Publishing.
  • Liu, Y., et al. (2023). Enhancing the Performance of Perovskite Solar Cells by Introducing 4-(Trifluoromethyl)
  • Wang, Z., et al. (2023). Molecular Engineering of Imidazole Ionic Liquids to Suppress Ion Migration in Perovskite Solar Cells.
  • Liu, K., et al. (2021). High‐Efficiency Perovskite Solar Cells with Imidazolium‐Based Ionic Liquid for Surface Passivation and Charge Transport.
  • Ava, T. T., et al. (2019). A Review: Thermal Stability of Methylammonium Lead Halide Based Perovskite Solar Cells. Applied Sciences.
  • Chen, B., et al. (2021). Imidazole additives in 2D halide perovskites: impacts of –CN versus –CH3 substituents reveal the mediation of crystal growth by phase buffering. Energy & Environmental Science.
  • Ava, T. T., et al. (2019). A Review: Thermal Stability of Methylammonium Lead Halide Based Perovskite Solar Cells. Digital Commons @ Old Dominion University.
  • Reddy, S. S., et al. (2024). Enhancing Stability and Performance in Perovskite Solar Cells through Rationally Designed Phenanthro[9,10‑d]imidazole Derivatives for Tailored Interfacial Engineering. PMC.
  • Ava, T. T., et al. (2019). A Review: Thermal Stability of Methylammonium Lead Halide Based Perovskite Solar Cells.
  • Rivas, G., et al. (2021). Thermal degradation in methylammonium–formamidinium–guanidinium lead iodide perovskites.
  • Singh, T., et al. (2022).
  • Tiwari, U., et al. (2021). A Comparison of Thermal Stabilities of Methylammonium Lead Iodide and Methylammonium Lead Bromide Perovskites Using X-Ray Photoelectron Spectroscopy. nanoGe.
  • Gholipour, S., et al. (2019).

Sources

Validation

Benchmarking the Performance of Imidazole Hydroiodide-Based Perovskite Solar Cells

A Comparative Guide to Defect Passivation, Interface Engineering, and Stability Enhancements Perovskite solar cells (PSCs) have revolutionized next-generation photovoltaics, with certified power conversion efficiencies (...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Comparative Guide to Defect Passivation, Interface Engineering, and Stability Enhancements

Perovskite solar cells (PSCs) have revolutionized next-generation photovoltaics, with certified power conversion efficiencies (PCEs) surging past 26%[1]. However, commercial deployment remains bottlenecked by non-radiative recombination at interfaces and long-term operational instability under heat and humidity[2]. To bridge this gap, materials scientists have adopted a class of compounds highly familiar to medicinal chemists: imidazole derivatives .

This guide objectively benchmarks the performance of Imidazole hydroiodide (ImHI) and its conjugated derivatives against standard unpassivated architectures, providing actionable experimental workflows and mechanistic insights for researchers and cross-disciplinary scientists.

Cross-Disciplinary Insight for Drug Development Professionals

While are widely recognized in medicinal chemistry as critical building blocks for synthesizing antiviral compounds and kinase inhibitors[3], their unique electrostatic properties are now being repurposed for renewable energy. The exact hydrogen-bonding capacity that allows these molecules to dock into protein active sites enables them to anchor onto undercoordinated Pb²⁺ defects in perovskite crystal lattices, drastically suppressing non-radiative recombination[3].

Mechanistic Causality: Why Imidazole Hydroiodide?

The integration of ImHI into PSCs—either as a buried interface modifier or a bulk additive—operates on three distinct, field-proven mechanistic pillars:

  • P-Type Heterointerface Formation: In inverted (p-i-n) architectures, hole extraction at the self-assembled monolayer (SAM)/perovskite interface is often less efficient than electron extraction. The introduction of ImHI creates a formative dipole layer that downshifts the local Fermi level[1]. This reduces the energy mismatch between the perovskite valence band and the SAM, effectively lowering the energy barrier for hole extraction while repelling minority carriers[1].

  • In Situ Low-Dimensional (LD) Phase Engineering: Tailored conjugated imidazolium additives, such as 1H-imidazo[4,5-b]pyrazine hydroiodide (PzI), react with 3D perovskite precursors to form LD@3D architectures[2][4]. The resulting low-dimensional phases encapsulate the 3D bulk, passivating defects at grain boundaries and preventing moisture ingress[4].

  • Strain Engineering and Halogen Compensation: When utilized alongside organic polyelectrolytes (e.g., PFN-Br/IAI), imidazole hydroiodide releases residual lattice strain at the buried interface and provides halogen compensation, enhancing structural integrity[5].

EnergyAlignment Perovskite 3D Perovskite Bulk (Photogeneration) ImHI ImHI Dipole Layer (Fermi Level Downshift) Perovskite->ImHI Hole Transfer Defects Passivated Defects (Reduced Recombination) Perovskite->Defects Hydrogen Bonding SAM SAM Hole Transport (p-Type Contact) ImHI->SAM Minimized Energy Barrier Electrode ITO Electrode (Hole Collection) SAM->Electrode Efficient Extraction

Energy level alignment and defect passivation mechanism of ImHI at the SAM/Perovskite interface.

Performance Benchmarking

The following table synthesizes quantitative experimental data comparing standard unpassivated 3D perovskite architectures against various ImHI-modified systems.

Passivation AgentCell ArchitecturePrimary MechanismPCE (%)VOC (V)Operational Stability
Control (None) 3D Inverted (p-i-n)Baseline~22.501.12T80 < 500h
ImHI SAM/Perovskite Interfacep-Type Heterointerface / Dipole Downshift26.051.19T96 = 2000h (N2)[1]
PzI Additive Precursor AdditiveLD@3D Phase Formation25.631.18T90 = 1600h (Air)[4]
2-(methylthio)-ImHI Surface PassivationRecombination Suppression25.101.17Stable > 2000h (65°C)[3]
PFN-Br/IAI Buried InterfaceStrain Release / Halogen Compensation23.741.16T91 = 960h (20% RH)[5]

Data Interpretation: The incorporation of ImHI at the SAM interface yields the highest absolute PCE (26.05%) and open-circuit voltage (VOC) due to the optimized p-type contact[1]. Conversely, using conjugated derivatives like PzI as bulk additives provides superior environmental stability (T90 = 1600h in ambient air) by forming protective low-dimensional phases[4].

Self-Validating Experimental Protocol

To ensure reproducibility, the following step-by-step methodology details the fabrication of an ImHI-modified inverted (p-i-n) PSC. Every step includes a built-in validation check to confirm causality and systemic integrity.

Step 1: Substrate Preparation & SAM Deposition
  • Action: Clean ITO-coated glass substrates sequentially in ultrasonic baths of detergent, deionized water, acetone, and isopropanol. Treat with UV-Ozone for 15 minutes. Spin-coat a SAM solution (e.g., MeO-2PACz, 1 mg/mL in ethanol) at 3000 rpm for 30s, followed by annealing at 100°C for 10 minutes.

  • Causality: UV-Ozone increases the hydrophilicity of the ITO, ensuring uniform self-assembly of the monolayer.

  • Validation Check: A water contact angle shift from <5° (post-UV) to >60° (post-annealing) confirms successful SAM deposition.

Step 2: ImHI Interface Engineering
  • Action: Dissolve Imidazole hydroiodide (ImHI) in isopropanol (IPA) at a concentration of 0.5 mg/mL. Spin-coat dynamically onto the SAM layer at 4000 rpm for 20s.

  • Causality: The orthogonal IPA solvent evaporates rapidly without washing away the underlying SAM, leaving a highly oriented ImHI dipole layer that bridges the SAM and the subsequent perovskite layer via hydrogen bonding[1].

  • Validation Check: Kelvin Probe Force Microscopy (KPFM) should reveal a measurable downshift in the local work function, confirming the dipole moment alignment.

Step 3: Perovskite Crystallization
  • Action: Spin-coat the perovskite precursor solution (e.g., FAPbI3-based) onto the ImHI-treated substrate. Drip 150 µL of chlorobenzene (anti-solvent) 10 seconds prior to the end of the spinning cycle. Anneal at 150°C for 15 minutes.

  • Causality: Anti-solvent dripping triggers rapid supersaturation. The underlying ImHI layer regulates crystallization kinetics, templating a highly crystalline film with passivated buried defects.

  • Validation Check: The film must transition instantly from transparent to a reflective dark black upon anti-solvent dripping, indicating the formation of the intermediate phase.

Step 4: ETL and Electrode Deposition
  • Action: Thermally evaporate a 20 nm layer of C60 followed by a 5 nm layer of Bathocuproine (BCP) as the electron transport layer (ETL). Finally, evaporate 100 nm of Silver (Ag) or Copper (Cu) through a shadow mask.

  • Causality: BCP acts as a hole-blocking buffer layer that prevents metal electrode diffusion into the perovskite bulk, ensuring long-term operational stability.

ExperimentalWorkflow Step1 1. Substrate Preparation (ITO Cleaning & UV-Ozone) Step2 2. SAM Deposition (MeO-2PACz Spin-Coating) Step1->Step2 Step3 3. ImHI Interface Engineering (Dipolar Layer Formation) Step2->Step3 Step4 4. Perovskite Crystallization (Anti-Solvent Dripping) Step3->Step4 Step5 5. ETL Deposition (C60 / BCP Evaporation) Step4->Step5 Step6 6. Metal Electrode (Ag Thermal Evaporation) Step5->Step6

Step-by-step experimental workflow for fabricating ImHI-integrated inverted perovskite solar cells.

Comprehensive References

  • Chao, L., et al. "A Universal P-Type Heterointerface for Inverted Perovskite Solar Cells." Angewandte Chemie International Edition, 2025.[Link]

  • Huang, Y., et al. "Tailoring Conjugated Imidazolium Additives Enables High‐Performance Inverted Perovskite Solar Cells via In Situ Forming Low‐Dimensional Perovskites." Small, 2026.[Link]

  • "Strain Engineering and Halogen Compensation of Buried Interface in Polycrystalline Halide Perovskites." Research, 2021.[Link]

Sources

Comparative

Head-to-Head Comparison of Imidazole Hydroiodide Synthesis Routes: A Technical Guide for Researchers

Imidazole hydroiodide (imidazolium iodide, IMI) and its functionalized derivatives are foundational precursors in modern materials science and pharmacology. In photovoltaics, IMI is utilized as a critical passivating add...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Imidazole hydroiodide (imidazolium iodide, IMI) and its functionalized derivatives are foundational precursors in modern materials science and pharmacology. In photovoltaics, IMI is utilized as a critical passivating additive in lead halide perovskite solar cells to suppress light-induced ion migration and reduce non-radiative recombination at grain boundaries [[1]](). Furthermore, tailored aromatic heterocyclic derivatives are employed to induce the formation of highly stable low-dimensional (LD) perovskites 2. In drug development, variants like 2-(methylthio)-4,5-dihydro-1H-imidazole hydroiodide serve as vital pharmacophores for kinase inhibitors and antiviral agents 3.

This guide objectively compares the three primary synthetic routes for generating imidazole hydroiodide salts, providing the mechanistic causality and self-validating protocols required for reproducible scale-up.

Workflow cluster_R1 Route 1: Direct Neutralization cluster_R2 Route 2: In Situ Redox cluster_R3 Route 3: Thiocyanate Cyclization Imid Imidazole Core (Starting Material) R1_Reagent 57% aq. HI + Acetonitrile (0°C to RT) Imid->R1_Reagent R2_Reagent I2 + SO2 + H2O in Methanol Imid->R2_Reagent R3_Reagent Methylthiourea + Diamine + HI (80-100°C) Imid->R3_Reagent Derivatization R1_Prod Imidazolium Iodide (IMI) High Purity Solid R1_Reagent->R1_Prod R2_Prod IMI + Imidazole Methyl Sulfate Conductive Solution R2_Reagent->R2_Prod R3_Prod 2-(methylthio)-4,5-dihydro -1H-imidazole hydroiodide R3_Reagent->R3_Prod

Comparison of three primary synthetic workflows for imidazole hydroiodide and its derivatives.

Route 1: Direct Acid-Base Neutralization (The Industry Standard)

Causality & Mechanism

Imidazole possesses an amphoteric nature (pKa ~6.95 for the conjugate acid), but its pyridine-like N3 nitrogen acts as a strong nucleophile and base 4. When exposed to hydroiodic acid, the N3 lone pair attacks the proton, driving an exothermic neutralization to form a symmetrical imidazolium cation. The use of 57% aqueous HI is a deliberate experimental choice: it is the constant-boiling azeotropic limit of HI in water. This maximizes protonation efficiency while minimizing the volume of water introduced—a critical factor since the resulting imidazolium iodide is highly hygroscopic and excess water complicates isolation [[1]]().

Mechanism N3 Imidazole (N3) Lone Pair Donor TS Exothermic Proton Transfer N3->TS HI Hydroiodic Acid Proton Source HI->TS Cation Symmetrical Imidazolium Cation TS->Cation Anion Iodide Anion (Counterion) TS->Anion

Mechanistic pathway of direct acid-base neutralization forming the imidazolium iodide salt.

Self-Validating Protocol
  • Dissolution: Dissolve 260 mg (3.8 mmol) of imidazole in 5 mL of anhydrous acetonitrile [[1]]().

  • Thermal Control: Cool the reaction vessel to 0 °C in an ice-water bath. Causality: This mitigates the highly exothermic protonation event, preventing solvent boil-off and thermal degradation.

  • Acid Addition: Add 0.5 mL (3.8 mmol) of 57% aqueous HI dropwise over 10 minutes 1.

  • Reaction: Remove the ice bath and stir at room temperature for 30 minutes.

    • Self-Validation Checkpoint 1: Reaction completion is indicated when the initial exothermic heat evolution ceases entirely.

  • Isolation: Evaporate the solvent under reduced pressure. Wash the resulting solid with ethyl acetate to remove unreacted starting materials.

  • Purification: Recrystallize from an isopropanol/diethyl ether gradient.

    • Self-Validation Checkpoint 2: Purity is confirmed via 1 H NMR (DMF- d7​ ). The spectrum must show the N-H/C-H proton shifts at δ 9.63 (s, 1H) and 8.10 (s, 2H), confirming the symmetrical imidazolium state and the absence of the unprotonated imidazole C2-proton peak at ~7.7 ppm 1.

Route 2: Redox-Driven In Situ Generation (Karl Fischer-Type)

Causality & Mechanism

In applications where isolated solid salts are unnecessary or detrimental—such as in moisture quantification reagents—imidazolium iodide is generated in situ via a redox cascade. Sulfur dioxide is oxidized by iodine strictly in the presence of water. Imidazole acts as the basic buffer to neutralize the resulting hydroiodic and sulfuric acids, driving the equilibrium forward to produce imidazole hydroiodide and imidazole methyl sulfate 5. This route bypasses the handling of corrosive liquid HI and creates a self-contained, anhydrous conductive solution.

Self-Validating Protocol
  • Base Matrix Preparation: Dissolve 1.0 mole of imidazole and 1.0 mole of 2-methylimidazole in 800 g/L diethylene glycol monoethyl ether or anhydrous methanol 5.

  • SO₂ Introduction: Bubble 1.0 mole of SO₂ gas into the solution. Causality: Maintain the temperature between 15 °C and 40 °C using a cooling jacket to prevent the volatilization of SO₂ during the exothermic dissolution.

  • Oxidant Addition: Add 0.4 moles of solid Iodine (I₂) [[5]]().

  • Titration: Titrate the dark solution dropwise with H₂O.

    • Self-Validation Checkpoint: The reaction visually self-validates its endpoint; the deep brown color of unreacted iodine abruptly shifts to a faint yellow once stoichiometric reduction by water is achieved. Conductivity measurements (target ~28 mS/cm) confirm the ionic nature of the resulting hydroiodide solution.

Route 3: Thiocyanate Cyclization (Functionalized Route)

Causality & Mechanism

To synthesize functionalized derivatives like 2-(methylthio)-4,5-dihydro-1H-imidazole hydroiodide, direct protonation of a pre-formed ring is often insufficient or leads to poor regioselectivity. Instead, a de novo thiocyanate cyclization is employed. Heating methylthiourea with a diaminoalkane in the presence of hydroiodic acid forces a Wallach-type condensation. The HI serves a dual purpose: it acts as an acid catalyst to activate the thiocarbonyl carbon for nucleophilic attack by the diamine, and it provides the massive, polarizable iodide counterion to stabilize the resulting cyclic cation [[3]]().

Self-Validating Protocol
  • Precursor Mixing: Combine equimolar amounts of N-methylthiourea and 1,2-diaminoethane in a heavy-walled reaction vessel.

  • Acid Catalysis: Add an excess of hydroiodic acid.

  • Cyclization: Heat the mixture to 80–100 °C and reflux for 12–24 hours 3. Causality: Extended thermal energy is required to overcome the activation barrier of the secondary amine ring closure.

  • Isolation: Cool the mixture to 0 °C to force precipitation.

    • Self-Validation Checkpoint: Successful cyclization is confirmed by an isolated yield of 40-55% and the emergence of a distinct thioether (-SCH₃) signal in the 1 H NMR spectrum, alongside the complete disappearance of the primary amine precursor peaks 3.

Quantitative Comparison of Synthesis Routes

ParameterRoute 1: Direct NeutralizationRoute 2: In Situ RedoxRoute 3: Thiocyanate Cyclization
Primary Reagents Imidazole, 57% HI, AcetonitrileImidazole, I₂, SO₂, H₂O, MethanolMethylthiourea, Diaminoethane, HI
Reaction Temperature 0 °C → Room Temp15 °C → 40 °C80 °C → 100 °C
Typical Yield 75% – 86%Quantitative (in solution)40% – 55%
Product State Highly pure crystalline solidMixed conductive liquid solutionFunctionalized solid intermediate
Primary Application Perovskite passivation, Ionic liquidsKarl Fischer titration reagentsKinase inhibitors, Antivirals
Scalability High (Gram to Kilogram scale)High (Industrial reagent scale)Moderate (Requires strict stereocontrol)

Conclusion & Recommendations

For researchers developing perovskite solar cells or solid-state ionic liquids , Route 1 (Direct Neutralization) is the undisputed optimal path. It provides the highest purity profile necessary to prevent unwanted charge recombination at grain boundaries. Conversely, for analytical chemists requiring anhydrous conductive matrices , Route 2 (In Situ Redox) eliminates the hazards of handling concentrated HI while providing a self-indicating, quantitative yield. Route 3 remains a specialized, albeit lower-yielding, necessity for medicinal chemists requiring complex, functionalized imidazoline pharmacophores.

References
  • Title: Imidazole - Wikipedia Source: Wikipedia URL: 4

  • Title: Deconvolution of Light-Induced Ion Migration Phenomena by Statistical Analysis of Cathodoluminescence in Lead Halide-Based Perovskites Source: PMC (nih.gov) URL: 1

  • Title: US6946298B2 - Karl fischer reagent Source: Google Patents URL: 5

  • Title: 2-(methylthio)-4,5-dihydro-1H-imidazole hydroiodide Source: Smolecule URL: 3

  • Title: Reaction scheme for the synthesis of the PIL methylammonium propionate... Source: ResearchGate URL: 2

Sources

Safety & Regulatory Compliance

Safety

Imidazole hydroiodide proper disposal procedures

As a Senior Application Scientist, I frequently consult with research facilities scaling up perovskite photovoltaics and pharmaceutical syntheses where Imidazole hydroiodide (CAS 68007-08-9), also known as imidazolium io...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently consult with research facilities scaling up perovskite photovoltaics and pharmaceutical syntheses where Imidazole hydroiodide (CAS 68007-08-9), also known as imidazolium iodide, is a critical precursor[1]. While its utility in modern materials science is undeniable, its disposal presents unique logistical and chemical challenges.

Proper chemical waste management is not merely a regulatory hurdle; it is a fundamental component of scientific integrity and laboratory safety. This guide provides a self-validating, step-by-step operational plan for the safe handling and disposal of Imidazole hydroiodide, ensuring that your laboratory operations remain compliant, safe, and environmentally responsible.

Chemical Hazard Profile

To design a robust disposal protocol, we must first understand the quantitative and qualitative hazard data driving our operational choices[2].

ParameterSpecification
Chemical Name Imidazole hydroiodide / Imidazolium iodide
CAS Number 68007-08-9
Molecular Formula C3H5IN2
GHS Classification Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit. 2A[3]
Key Hazard Statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation)[4]
Storage Sensitivities Air, light, and moisture sensitive[1]

The Causality of Disposal: Mechanistic Considerations

Standard neutralization or drain disposal is strictly prohibited for Imidazole hydroiodide[3]. The reasoning is rooted in the chemical behavior of its two constituent parts:

  • The Iodide Anion ( I− ): Iodides are highly susceptible to oxidation. If inadvertently mixed with strong oxidizers (e.g., peroxides, nitric acid) in a general waste stream, the iodide ion rapidly oxidizes to form elemental iodine gas ( I2​ ). Iodine vapor is highly toxic, corrosive, and poses a severe inhalation hazard.

  • The Imidazolium Cation: The heterocyclic organic ring is environmentally persistent and toxic to aquatic life[3].

  • Thermal Degradation: When incinerated, halogenated organic salts like Imidazole hydroiodide generate hydrogen iodide (HI) and nitrogen oxides (NOx)[5]. Therefore, disposal cannot be done via standard open burning; it requires high-temperature chemical incineration equipped with an alkaline afterburner and scrubber system to neutralize corrosive exhaust gases[4].

Self-Validating Disposal Protocol

This protocol is designed as a self-validating system: each step contains a visual or physical check to confirm it was executed correctly, minimizing human error.

Step 1: Segregation and Containerization

  • Action: Collect solid waste and liquid solutions containing Imidazole hydroiodide in a designated, chemically compatible waste container (High-Density Polyethylene - HDPE is recommended).

  • Causality: Segregation prevents dangerous cross-reactions. Imidazole hydroiodide must be kept strictly away from strong oxidizers, acids, acid anhydrides, and acid chlorides[6].

  • Validation Check: Inspect the waste container. If the solution exhibits a sudden shift to a deep yellow or brown tint, this indicates photochemical degradation or oxidation releasing iodine[1]. Immediately transfer to a light-shielded (amber) container and purge with inert gas if available.

Step 2: Labeling and Documentation

  • Action: Affix a standardized hazardous waste label immediately upon the first addition of waste. The label must explicitly state "Hazardous Waste - Imidazole Hydroiodide" and include "Corrosive/Irritant" warnings[6].

  • Causality: Unidentified halogenated waste poses a severe risk to waste handlers and can result in catastrophic facility fires if processed incorrectly.

  • Validation Check: Ensure the label is legible, dated, and includes the specific hazards (H302, H315, H319)[3].

Step 3: Secondary Containment and Storage

  • Action: Store the sealed waste container in a secure, cool, dry, and well-ventilated secondary containment tray[7].

  • Causality: Secondary containment captures accidental leaks, preventing the corrosive material from damaging shelving or reacting with adjacent chemicals. The material must be stored in the dark, as it is light-sensitive[1].

  • Validation Check: Verify that the storage area is free of direct sunlight and ambient moisture.

Step 4: Certified Vendor Hand-off

  • Action: Contract a licensed hazardous waste disposal service. Specify that the waste contains organic iodides requiring incineration with a scrubber system[4].

  • Causality: Only specialized facilities have the environmental controls necessary to scrub the HI and NOx gases produced during the thermal destruction of this compound.

  • Validation Check: Review the waste manifest provided by the vendor to ensure the EPA waste codes and chemical descriptions accurately reflect the presence of halogenated organic compounds.

Spill Management & Emergency Response

In the event of an accidental release, immediate and methodical action is required to prevent exposure and environmental contamination.

  • Evacuate and Ventilate: Clear personnel from the immediate area and ensure the laboratory chemical fume hood or local exhaust is operating at maximum capacity[8].

  • PPE Verification: Responders must don chemical safety goggles, a face shield, nitrile gloves, and a fully-buttoned, flame-retardant lab coat[6]. For large dust exposures, a P95 or P1 particle respirator is required[3].

  • Containment: Do not flush with water, as this can spread the corrosive material into drains[3].

  • Collection: Use dry cleanup procedures. Sweep up the spilled powder or crystals using non-sparking tools to avoid generating airborne dust[4].

  • Disposal: Place the collected material into an airtight, labeled hazardous waste container (as detailed in Step 1)[5]. Wash the contaminated surface thoroughly with soap and water only after all bulk solid has been removed[4].

Disposal Workflow Diagram

The following diagram maps the logical decision-making process for handling Imidazole hydroiodide waste streams.

G Start Imidazole Hydroiodide Waste Generation Solid Solid Residue / Crystals Start->Solid Liquid Aqueous / Organic Solutions Start->Liquid CheckOx Compatibility Check (Isolate from Oxidizers/Acids) Solid->CheckOx Liquid->CheckOx Drain DO NOT Pour Down Drain Liquid->Drain Avoid Container Seal in HDPE Container (Airtight, Light-shielded) CheckOx->Container Verified Safe Label Label: Hazardous Waste (Corrosive/Irritant) Container->Label Storage Secondary Containment (Cool, Dry, Ventilated) Label->Storage Disposal Licensed Vendor Hand-off (Incineration w/ Scrubber) Storage->Disposal

Workflow for the segregation, containerization, and disposal of Imidazole Hydroiodide.

References

  • PubChem. "1H-Imidazole, monohydriodide | C3H4N2.HI | CID 12203051". National Institutes of Health (NIH).[Link]

  • Washington State University. "Standard Operating Procedure: Imidazole". [Link]

Sources

Handling

Personal protective equipment for handling Imidazole hydroiodide

As a Senior Application Scientist, I frequently observe laboratories treating organic halide salts with the same leniency as standard benign bench reagents. However, Imidazole hydroiodide (CAS: 68007-08-9)—a critical pre...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently observe laboratories treating organic halide salts with the same leniency as standard benign bench reagents. However, Imidazole hydroiodide (CAS: 68007-08-9)—a critical precursor in the synthesis of organic-inorganic perovskite solar cells and ionic liquids—presents unique handling challenges.

To ensure both operator safety and experimental reproducibility, we must move beyond basic compliance and understand the causality behind our safety protocols. This guide provides a field-proven, self-validating framework for handling Imidazole hydroiodide.

The Dual Mandate: Chemical Integrity and Operator Safety

Imidazole hydroiodide is highly hygroscopic and susceptible to photo-degradation[1]. When exposed to ambient moisture or ultraviolet light, the salt can dissociate, releasing trace amounts of hydrogen iodide (HI) gas and elemental iodine.

  • The Scientific Impact: Moisture ingress degrades the precursor, leading to poor crystallization and defect-heavy morphology in perovskite thin films[2].

  • The Safety Impact: Hydrogen iodide is highly corrosive to mucous membranes, while iodine is a severe respiratory irritant. Therefore, your Personal Protective Equipment (PPE) must protect against both the particulate dust of the pristine salt and the acidic off-gassing of degraded material[1].

Hazard Profile & Quantitative Data

Understanding the specific GHS hazard classifications dictates our engineering controls and PPE selection. Below is the quantitative and hazard data summarized for operational planning.

Property / Hazard ClassificationValue / GHS CodePPE & Engineering Control Implication
CAS Number 68007-08-9N/A
Molecular Weight 195.99 g/mol N/A
Acute Toxicity (Oral) Category 4 (H302)Mandates strict hygiene; no eating/drinking; requires face shield for large-volume transfers[3].
Skin Corrosion/Irritation Category 2 (H315)Requires minimum 0.11mm nitrile gloves and a fully buttoned lab coat.
Serious Eye Damage Category 2A (H319)Requires chemical splash goggles[4].
Aquatic Toxicity Category 2 (H401)Prohibits sink disposal; mandates dedicated hazardous waste streams[3].

Logic-Driven PPE Selection

Your PPE strategy should dynamically scale based on the operational environment. Working inside a controlled glovebox requires different precautions than weighing bulk powders in an ambient fume hood.

PPE_Workflow A Task: Imidazole Hydroiodide Handling B Assess Environment & Scale A->B C Glovebox (Inert Gas) Moisture/Light Sensitive Work B->C D Fume Hood (Ambient) Solution Prep / Weighing B->D E Standard PPE: Lab Coat, Safety Glasses, Butyl/Nitrile Gloves C->E F Enhanced PPE: Chemical Goggles, N95 Respirator, Double Nitrile Gloves D->F G Proceed with Protocol E->G F->G

Workflow for selecting PPE based on the handling environment for Imidazole hydroiodide.

Self-Validating Operational Protocols

Every protocol must be a self-validating system. Do not assume your equipment is functioning; verify it systematically before handling the chemical.

Phase 1: Pre-Operational Setup & PPE Donning
  • Environmental Verification: Ensure the fume hood is operational.

    • Validation Check: Tape a small Kimwipe to the bottom of the sash. Visually confirm it is pulled inward by negative pressure (target face velocity: 80-100 fpm) before opening the chemical vial.

  • Static Mitigation: Imidazole hydroiodide powder holds a static charge, causing it to aerosolize easily. Wipe spatulas and weigh boats with an anti-static zero-stat gun, or use grounded metal spatulas.

  • Donning PPE: Inspect nitrile gloves for micro-tears by trapping air and squeezing. Don a flame-retardant lab coat, ensuring cuffs are tucked securely under the gloves. Put on chemical splash goggles and a fitted N95/P100 particulate respirator if working outside a glovebox.

Phase 2: Handling and Weighing
  • Container Opening: Open the amber storage vial only inside the certified fume hood or a nitrogen/argon glovebox. The amber vial protects the light-sensitive hydroiodide from photo-oxidation[1].

  • Transfer: Use a slow, deliberate scooping motion to transfer the powder. Avoid dropping the powder from a height to minimize the generation of hazardous dust[4].

  • Dissolution: When preparing solutions (e.g., in DMF or DMSO for perovskite spin-coating), add the solvent slowly.

    • Validation Check: Monitor the vial for exothermic heat generation. If the vial becomes warm to the touch, pause the addition to prevent solvent volatilization.

Spill Response & Environmental Disposal

In the event of a spill, immediate and calculated action is required to prevent respiratory exposure and environmental contamination.

Step-by-Step Spill Cleanup
  • Containment: If a solid spill occurs, do NOT sweep it dry , as this generates highly irritating airborne dust[3].

  • Neutralization: Gently cover the spilled powder with damp absorbent paper. Using a mild alkaline solution (like 1% sodium bicarbonate) is preferred to neutralize any free hydrogen iodide[1].

  • Collection: Use a plastic scoop to collect the damp absorbent material and place it in a sealable, compatible hazardous waste container[4].

  • Validation Check: After wiping the area, swab the surface with a damp pH test strip. A pH of 6-7 confirms the successful removal of any residual acidic hydrogen iodide.

  • Disposal: Label the container clearly as "Hazardous Waste: Imidazole Hydroiodide (Toxic/Irritant)". Do not flush any residue down the drain, as it is toxic to aquatic life (H401)[3]. Dispose of the container strictly through an approved institutional hazardous waste management program[3].

References

  • Chemsrc. "Imidazole Hydroiodide | CAS#:68007-08-9." Available at:[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Imidazole hydroiodide
Reactant of Route 2
Imidazole hydroiodide
© Copyright 2026 BenchChem. All Rights Reserved.